7-Nitrobenzo[d]thiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)6-3-1-2-5-7(6)12-4-8-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXHADJRCXTPMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30305398 | |
| Record name | 7-nitrobenzo[d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-05-4 | |
| Record name | 2942-05-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170656 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-nitrobenzo[d]thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30305398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 7-Nitrobenzo[d]thiazole derivatives
An In-Depth Technical Guide to the Synthesis and Characterization of 7-Nitrobenzo[d]thiazole Derivatives
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds.[1][2] The introduction of a nitro group, particularly at the 7-position, provides a versatile synthetic handle for further molecular elaboration and can significantly modulate biological activity. This guide offers a comprehensive overview of the prevailing synthetic strategies for accessing this compound derivatives, details the critical characterization techniques for structural verification, and explores the rationale behind their design for researchers in drug discovery and development.
Introduction: The Strategic Importance of the this compound Core
Benzothiazoles are bicyclic heterocyclic compounds that exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] The functionalization of the benzothiazole nucleus is a key strategy for optimizing these therapeutic effects.[6] The nitro group (NO₂) is a powerful electron-withdrawing group that serves two primary purposes in drug design:
-
Modulation of Physicochemical Properties: It can alter the electronics of the entire ring system, impacting receptor binding affinity, pKa, and metabolic stability.
-
A Versatile Synthetic Intermediate: The nitro group is readily reduced to a primary amine (NH₂), which opens up a vast chemical space for subsequent derivatization, allowing for the introduction of diverse functional groups to probe structure-activity relationships (SAR).[7]
This guide focuses specifically on derivatives nitrated at the C7 position, a substitution pattern that requires careful synthetic planning to achieve regioselectively. We will explore the primary methodologies for their synthesis and the analytical workflows required for their unambiguous characterization.
Core Synthetic Strategies
The synthesis of 7-Nitrobenzo[d]thiazoles can be broadly approached via two distinct pathways: direct nitration of a pre-formed benzothiazole ring or, more commonly, the cyclization of a pre-nitrated aromatic precursor. The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Strategy A: Cyclization of Pre-nitrated Precursors (The Preferred Route)
This approach offers superior regiochemical control and is the most widely employed method. The key is to begin with an aromatic precursor where the nitro and thiol/amino groups are already positioned to ensure the desired 7-nitro substitution upon cyclization. The most common method involves the condensation of a 2-aminothiophenol derivative with a carbonyl-containing compound.[8]
Causality Behind Experimental Choices: Starting with a pre-nitrated thiophenol, such as 2-amino-3-nitrothiophenol, locks in the position of the nitro group relative to the sulfur and amino functionalities. Subsequent ring closure can only lead to the 7-nitrobenzothiazole isomer, avoiding the complex separation of regioisomers that often plagues direct nitration methods.
Detailed Experimental Protocol: Synthesis of 2-Aryl-7-nitrobenzo[d]thiazoles
This protocol describes a general procedure for the synthesis of 2-aryl-7-nitrobenzo[d]thiazoles via the oxidative condensation of a pre-nitrated aminothiophenol with an aromatic aldehyde.
Step 1: Reaction Setup
-
To a round-bottom flask, add 2-amino-3-nitrothiophenol (1.0 eq.).
-
Add a suitable solvent, such as ethanol or toluene.
-
Add the desired substituted aromatic aldehyde (1.1 eq.).
-
Add a catalyst, such as H₂O₂/HCl or a reusable solid catalyst like SnP₂O₇, which can promote greener reaction conditions.[8]
Step 2: Reaction Execution
-
Stir the mixture at room temperature or reflux, depending on the chosen catalytic system. Reaction times can vary from minutes to several hours.[8]
-
The initial reaction forms a benzothiazoline intermediate. An oxidizing agent (which can be the catalyst itself, air, or an additive like H₂O₂) facilitates the aromatization to the final benzothiazole product.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration.
-
If the product is soluble, the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure 2-aryl-7-nitrobenzo[d]thiazole.
Comprehensive Characterization
Unambiguous structural confirmation is paramount. A combination of spectroscopic and analytical techniques is employed to validate the identity, structure, and purity of the synthesized this compound derivatives.
Spectroscopic and Analytical Data
The following table summarizes the key analytical data points and their significance in the characterization of a representative this compound derivative.
| Technique | Purpose | Expected Observations for this compound Derivatives | Reference |
| ¹H NMR | Determines the proton environment and connectivity. | - Protons on the benzothiazole ring will appear in the aromatic region (typically δ 7.5-8.8 ppm).- Protons ortho and para to the NO₂ group (e.g., H6 and H4) are significantly deshielded (shifted downfield) due to its strong electron-withdrawing nature.- The specific coupling patterns (e.g., doublets, triplets) confirm the substitution pattern. | [9] |
| ¹³C NMR | Determines the carbon skeleton. | - Aromatic carbons typically appear between δ 110-165 ppm.- The carbon atom directly attached to the nitro group (C7) will be shifted downfield.- Quaternary carbons (like C3a and C7a) can also be identified. | [9] |
| IR Spectroscopy | Identifies key functional groups. | - Strong, characteristic asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group, typically appearing around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ , respectively. | [9][10] |
| Mass Spec. (MS) | Confirms the molecular weight and elemental composition. | - The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the target compound.- High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula to within a few parts per million. | [9] |
| X-ray Cryst. | Provides definitive 3D structural proof. | - Unambiguously confirms the connectivity and regiochemistry of the nitro group.- Provides precise bond lengths, bond angles, and information on intermolecular interactions (e.g., hydrogen bonding, π-stacking) in the solid state. | [9][11] |
Note: The exact chemical shifts and frequencies will vary depending on the specific substituents on the benzothiazole ring and the solvent used for analysis.[12][13]
The Synthetic Utility: Beyond the Nitro Group
The primary reason for synthesizing 7-nitrobenzo[d]thiazoles in drug discovery is to leverage the nitro group as a precursor to the 7-amino functionality.
Reduction to 7-Amino-benzo[d]thiazole: The nitro group is reliably reduced to a primary amine using standard chemical methods, such as:
-
Catalytic Hydrogenation: H₂, Pd/C in a solvent like ethanol or ethyl acetate.
-
Metal/Acid Reduction: SnCl₂·2H₂O in ethanol or Fe/HCl.[14]
This resulting 7-aminobenzo[d]thiazole is a critical building block. The amino group can be readily acylated, sulfonated, or used in coupling reactions to generate large libraries of novel compounds for biological screening, a common strategy in the development of kinase inhibitors and other targeted therapies.[7][15]
Conclusion
The synthesis of this compound derivatives is a strategically important endeavor in modern medicinal chemistry. While direct nitration is often complicated by issues of regioselectivity, the cyclization of pre-nitrated precursors provides a robust and reliable pathway to these valuable intermediates. A rigorous and multi-faceted characterization workflow, combining NMR, MS, and IR spectroscopy, is essential to confirm the successful synthesis and purity of these compounds. The facile conversion of the 7-nitro group into an amino group unlocks immense potential for creating diverse chemical libraries, making these derivatives foundational scaffolds for the discovery of new therapeutic agents.
References
-
Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. (n.d.). Scholars Research Library. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. (2023). Journal of Drug Delivery and Therapeutics. [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2022). Molecules. [Link]
-
Recent Advances in the Synthesis of Benzothiazoles: A Review. (2022). ResearchGate. [Link]
-
Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (2021). RSC Advances. [Link]
-
Crystal structure and antimycobacterial evaluation of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one. (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2023). RSC Advances. [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2022). Egyptian Journal of Chemistry. [Link]
-
Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. (2017). Anticancer Research. [Link]
-
Synthesis of 2-substituted nitro-and aminobenzothiazoles and corresponding anthranilic acids. (n.d.). ResearchGate. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (2022). Molecules. [Link]
-
A Review on Benzothiazole Derivatives and Their Biological Significances. (2023). ResearchGate. [Link]
-
Preparation of some new benzo[d]thiazole derivatives. (2018). Vietnam Journal of Chemistry. [Link]
-
Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. (2022). New Journal of Chemistry. [Link]
-
X-Ray single-crystal data. (n.d.). ResearchGate. [Link]
-
Synthesis of Benzothiazole Derivatives and Study of Their Antifungal Activities. (2008). Oriental Journal of Chemistry. [Link]
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). National Institutes of Health. [Link]
-
Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry. [Link]
-
SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Benzothiazole derivatives as anticancer agents. (2019). FLORE Repository, University of Florence. [Link]
-
Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (2024). ACS Omega. [Link]
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2024). Scientific Reports. [Link]
-
X-ray crystallography of compound 7. (n.d.). ResearchGate. [Link]
-
Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]
-
X-ray crystal structures of compounds 7a and 7h. (n.d.). ResearchGate. [Link]
-
Anticancer activity of benzothiazole derivatives. (n.d.). ResearchGate. [Link]
-
Benzothiazole derivatives in the design of antitumor agents. (2022). Expert Opinion on Drug Discovery. [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure and antimycobacterial evaluation of 2-(cyclohexylmethyl)-7-nitro-5-(trifluoromethyl)benzo[d]isothiazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Preparation of some new benzo[d]thiazole derivatives | Vietnam Journal of Chemistry [vjs.ac.vn]
- 15. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Chemical and Photophysical Properties of 7-Nitrobenzo[d]thiazole and its Derivatives
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of a Senior Application Scientist
This guide provides an in-depth exploration of the 7-nitrobenzo[d]thiazole scaffold, a heterocyclic compound of significant interest in materials science, chemical biology, and medicinal chemistry. We will move beyond a simple data sheet to dissect the core principles governing its behavior, focusing on the causal relationships between its chemical structure and its potent photophysical properties. Our discussion is grounded in the established literature, providing a framework for both understanding and applying this versatile molecular building block.
The this compound Scaffold: An Introduction to a Donor-Acceptor Powerhouse
The benzothiazole core is a fused heterocyclic system containing a benzene ring and a thiazole ring.[1] On its own, it possesses inherent fluorescence, but its true potential is unlocked through strategic functionalization. The introduction of a nitro group (NO₂) at the 7-position fundamentally transforms the electronic landscape of the molecule.
The nitro group is a powerful electron-withdrawing group, while the benzothiazole moiety acts as an electron donor. This arrangement establishes a classic intramolecular donor-acceptor (D-A) architecture.[2] This electronic push-pull dynamic is the cornerstone of its most valuable properties, governing its reactivity, absorption of light, and the nature of its fluorescence. Molecules built on this scaffold are not merely static structures; they are environmentally sensitive systems capable of transducing chemical or physical changes into observable optical signals.[1][3] This makes them exceptional candidates for applications ranging from fluorescent probes for bioimaging to active components in advanced optical materials.[3][4]
Caption: Core electronic structure of this compound.
Chemical Properties: Synthesis and Reactivity
Synthetic Pathways
The synthesis of nitro-substituted benzothiadiazoles and benzothiazoles often involves the direct nitration of a suitable precursor. A common and illustrative strategy involves the nitration of a halogenated benzothiadiazole, where one of the bromine atoms is substituted by a nitro group.[2] The remaining bromine atom then serves as a versatile synthetic handle for introducing various donor groups through coupling reactions like Suzuki or Sonogashira, allowing for precise tuning of the D-A system.[2]
Alternatively, substituted benzothiazoles can be synthesized via the condensation of ortho-aminothiophenols with aldehydes or carboxylic acids.[5][6] For instance, vanillin can be nitrated and subsequently cyclized with o-aminothiophenol to yield the corresponding nitrobenzothiazole derivative.[5]
Caption: A common synthetic route for D-A benzothiadiazole dyes.
Reactivity and Chemical Logic
The key to the reactivity of the this compound scaffold lies in its electronic distribution.
-
The Nitro Group: As a potent electron-withdrawing group, it renders the benzene ring electron-deficient. This influences the sites susceptible to nucleophilic aromatic substitution. More importantly, the nitro group can be chemically reduced to an amine (NH₂).[2][5] This conversion is transformative, as it flips the electronic character of the substituent from a strong acceptor to a strong donor, fundamentally altering the photophysical properties of the molecule.[2]
-
The Thiazole Ring: The sulfur and nitrogen heteroatoms in the thiazole ring provide sites for coordination with metal ions, a property that is frequently exploited in the design of chemosensors.[3]
-
Computational Insights: Density Functional Theory (DFT) calculations on related structures confirm that the presence of electron-withdrawing groups like nitro or trifluoromethyl (-CF₃) lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8] A smaller HOMO-LUMO gap generally corresponds to a molecule that is more reactive and absorbs light at longer wavelengths (a red-shift).[7]
Photophysical Properties: The Interplay of Light and Matter
The D-A architecture of this compound dictates its interaction with light, leading to useful and environmentally sensitive fluorescence. The core mechanism is often an excited-state process known as Intramolecular Charge Transfer (ICT).[1][3] Upon absorption of a photon, an electron is promoted from the donor part of the molecule (HOMO, localized on the benzothiazole) to the acceptor part (LUMO, localized on the nitro group). The molecule then relaxes by emitting a photon (fluorescence), with the energy (and therefore, color) of this emission being highly sensitive to its immediate environment.
Caption: Energy transitions in a D-A fluorophore involving ICT.
Solvatochromism: A Polarity Probe
A hallmark of D-A fluorophores is solvatochromism: a change in absorption or emission color in response to the polarity of the solvent.[9][10] In the excited ICT state, the molecule has a much larger dipole moment than in the ground state. Polar solvents can stabilize this large excited-state dipole, lowering its energy. This results in a lower energy (longer wavelength) fluorescence emission. Therefore, as solvent polarity increases, one typically observes a pronounced red-shift in the emission spectrum.[9] This property makes these compounds excellent probes for mapping the polarity of microenvironments, such as within a living cell.[11]
Quantitative Photophysical Data
While extensive data for the unsubstituted this compound is sparse, the behavior of closely related derivatives provides a clear and authoritative picture of the scaffold's properties. The following table summarizes representative data for benzothiadiazole-based D-A compounds, illustrating the principles of solvatochromism and the impact of molecular structure.
| Compound | Solvent | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Reference |
| Imidazo[4,5-e]-2,1,3-benzothiadiazole-2 | Toluene | 418 | 490 | 5102 | N/A | [9] |
| Imidazo[4,5-e]-2,1,3-benzothiadiazole-2 | DMSO | 452 | 575 | 7557 | N/A | [9] |
| Indazole-benzothiadiazole (N-H) | CH₂Cl₂ | 447 | 530 | N/A | 0.92 | [12] |
| Indazole-benzothiadiazole (N-Me) | CH₂Cl₂ | 444 | 551 | N/A | 0.96 | [12] |
| Hydroxythiophene-benzothiazole | DMSO | 390 | 472 | N/A | 0.50 | [13] |
| Hydroxythiophene-benzothiazole (pH > 8) | Buffer | 420 | 520 | ~4760 | 0.56 | [13] |
N/A: Not Available in the cited source.
This data clearly demonstrates the significant red-shift in emission in polar solvents (Toluene vs. DMSO) and how subtle structural changes (N-H vs. N-Me) can tune the emission wavelength and quantum yield.[9][12] The fluorescence quantum yield (ΦF), which measures the efficiency of the emission process, is highly dependent on the molecular structure and environment. It can be quenched by non-radiative decay pathways, such as molecular vibrations or rotations.[14] In some cases, restricting these motions—for example, in a highly viscous solvent or upon binding to a biological target—can lead to a dramatic increase in fluorescence, a phenomenon known as Aggregation-Induced Emission (AIE).[14]
Experimental Protocols & Applications
Core Applications
The unique properties of the this compound scaffold make it a valuable component in:
-
Fluorescent Probes: For the detection of ions, reactive oxygen species, and changes in environmental polarity or viscosity.[1][11] Its derivatives are used for functional imaging of mitochondria, leveraging changes in pH to monitor cellular health.[13]
-
Medicinal Chemistry: The benzothiazole nucleus is a privileged scaffold in drug discovery. Nitro-substituted derivatives have been synthesized and investigated as potential anticancer agents, including as inhibitors of enzymes like VEGFR-2.[15][16]
Protocol: Characterization of Solvatochromic Properties
This protocol outlines a self-validating workflow for analyzing the environmental sensitivity of a this compound derivative.
Objective: To quantify the effect of solvent polarity on the absorption and emission spectra of the target compound.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the fluorophore in a high-purity, non-polar solvent (e.g., Dioxane or Toluene).
-
Solvent Series: Prepare a series of spectroscopic-grade solvents of varying polarity (e.g., Toluene, Chloroform, Ethyl Acetate, Acetonitrile, DMSO).
-
Sample Preparation: For each solvent, prepare a dilute sample (e.g., 1-10 µM) from the stock solution. Ensure the final concentration of the stock solvent is negligible (<0.1%) to avoid artifacts.
-
Absorption Spectroscopy:
-
Using a UV-Vis spectrophotometer, record the absorption spectrum for each sample from ~300 nm to 600 nm.
-
Use the pure solvent as a blank for each measurement.
-
Identify the wavelength of maximum absorbance (λabs).
-
-
Fluorescence Spectroscopy:
-
Using a fluorometer, excite each sample at its λabs.
-
Record the emission spectrum over a range starting ~10-20 nm above the excitation wavelength to ~700 nm.
-
Identify the wavelength of maximum emission (λem).
-
-
Data Analysis & Validation:
-
Tabulate λabs and λem for each solvent.
-
Plot the Stokes shift (in cm⁻¹) against the solvent polarity function (e.g., Lippert-Mataga plot). A linear correlation validates that the observed solvatochromism is due to a change in dipole moment upon excitation, consistent with an ICT mechanism.[17]
-
Caption: Workflow for characterizing solvatochromic behavior.
Conclusion and Future Outlook
The this compound scaffold is more than just a single molecule; it represents a highly adaptable platform for creating advanced functional materials. Its intrinsic donor-acceptor character, conferred by the nitro group, is the source of its rich photophysical behavior, including strong solvatochromism and environmentally sensitive fluorescence. The ability to synthetically modify the core through well-established chemical reactions allows for the rational design of probes and materials with tailored properties. Future research will undoubtedly continue to exploit this scaffold for developing next-generation sensors for complex biological systems, targeted therapeutics, and novel optoelectronic devices.
References
-
de F. P. L. e Silva, M., et al. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]
-
El-Damasy, A. K., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed Central. [Link]
-
Goubard, F., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. PubMed Central. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
-
El-Damasy, A. K., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Taylor & Francis Online. [Link]
-
Wang, X., et al. (2021). Benzothiazole applications as fluorescent probes for analyte detection. ResearchGate. [Link]
-
Saha, S., et al. (2021). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. [Link]
-
Hoan, N. T. Q., et al. (2018). Preparation of some new benzo[d]thiazole derivatives. Vietnam Journal of Chemistry. [Link]
-
Sarkar, S., et al. (2008). Synthesis of Benzothiazole Derivatives and Study of Their Antifungal Activities. Oriental Journal of Chemistry. [Link]
-
Sharma, D., et al. (2025). Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks. [Link]
-
Li, Y., et al. (2023). An effective benzothiazole-indandione D-π-A fluorescent sensor for "ratiometric" detection of hydrazine: Its solvatochromism properties and applications in environmental samples and living cells. PubMed. [Link]
-
Suss, O., et al. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. MDPI. [Link]
-
Mubarik, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI. [Link]
-
Cerecedo-Zaragoza, F., et al. (2016). Multifunctional Benzothiadiazole-Based Small Molecules Displaying Solvatochromism and Sensing Properties toward Nitroarenes, Anions, and Cations. PubMed Central. [Link]
-
Ou-Yang, B., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SciRP.org. [Link]
-
Abu Jarra, H., et al. (2020). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. chem.uaic.ro. [Link]
-
Abu Jarra, H., et al. (2020). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. ResearchGate. [Link]
-
Mubarik, A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. ResearchGate. [Link]
-
Suss, O., et al. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. PubMed. [Link]
-
Zlatar, M., et al. (2019). Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity. ResearchGate. [Link]
-
Yadav, C. K., et al. (2023). Benzothiazole-Hydrazone Chromophores: Synthesis, Solvatochromism, Computational and Antimycobacterial Activity Studies. ResearchGate. [Link]
-
Al-wsabai, O. A., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]
-
Jo, E., et al. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. PubMed Central. [Link]
-
Yadav, C. K., et al. (2023). Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives. ResearchGate. [Link]
-
Janjua, M. R. S. A. (2017). Computational Study on Non-linear Optical and Absorption Properties of Benzothiazole based Dyes: Tunable Electron-Withdrawing Strength and Reverse Polarity. ResearchGate. [Link]
-
de Oliveira, C. S., et al. (2019). New photoactive D-π-A-π-D benzothiadiazole derivative: Synthesis, thermal and photophysical properties. ResearchGate. [Link]
-
Zhang, Z., et al. (2022). Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study. ResearchGate. [Link]
-
Boujut, M., et al. (2024). Synthesis of indazole-benzothiadiazole push-pull molecules as solid-state fluorescent compounds. arkat usa. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. Preparation of some new benzo[d]thiazole derivatives | Vietnam Journal of Chemistry [vjs.ac.vn]
- 6. chem.uaic.ro [chem.uaic.ro]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Multifunctional Benzothiadiazole-Based Small Molecules Displaying Solvatochromism and Sensing Properties toward Nitroarenes, Anions, and Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An effective benzothiazole-indandione D-π-A fluorescent sensor for "ratiometric" detection of hydrazine: Its solvatochromism properties and applications in environmental samples and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
The Ascendancy of the 7-Nitrobenzo[d]thiazole Scaffold: A Technical Guide for Medicinal Chemists
For Immediate Release
[City, State] – January 21, 2026 – In the intricate world of medicinal chemistry, the relentless pursuit of novel molecular frameworks that can address unmet medical needs is paramount. Among the privileged heterocyclic structures, the benzothiazole core has long been a subject of intense investigation, yielding a plethora of compounds with diverse pharmacological activities. This technical guide, designed for researchers, scientists, and drug development professionals, delves into a specific, highly promising derivative: the 7-nitrobenzo[d]thiazole scaffold . The introduction of a nitro group at the 7-position of the benzothiazole ring system imparts unique physicochemical properties that have been shown to translate into potent and selective biological activities, particularly in the realms of oncology and infectious diseases.
This document serves as an in-depth exploration of the this compound core, providing a comprehensive overview of its synthesis, medicinal chemistry applications, structure-activity relationships, and future potential. It is intended to be a practical and insightful resource, bridging the gap between theoretical knowledge and experimental application.
The this compound Core: A Gateway to Novel Bioactivity
The benzothiazole nucleus, a fusion of a benzene and a thiazole ring, is a versatile scaffold found in numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] The strategic placement of substituents on this bicyclic system allows for the fine-tuning of its biological profile.
The introduction of a nitro group, a potent electron-withdrawing moiety, at the 7-position of the benzothiazole ring, creates a unique electronic environment that can significantly influence the molecule's interaction with biological targets. This substitution can enhance binding affinities, modulate metabolic stability, and introduce novel mechanisms of action.
Synthetic Strategies for Accessing the this compound Scaffold
The construction of the this compound core can be achieved through several synthetic routes, primarily involving the cyclization of appropriately substituted precursors. A common and effective method involves the reaction of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent.
A general approach for the synthesis of nitro-substituted 2-aminobenzothiazoles is outlined below. This method can be adapted for the specific synthesis of the 7-nitro isomer by starting with the corresponding 3-nitroaniline derivative.
Experimental Protocol: General Synthesis of Nitro-Substituted 2-Aminobenzothiazoles
This protocol is adapted from a known procedure for the synthesis of nitro-substituted benzothiazole derivatives and can be optimized for the synthesis of the 7-nitro isomer.[6]
Step 1: Synthesis of Substituted Phenylthiourea
-
To a solution of the appropriately substituted nitroaniline (1 equivalent) in a suitable solvent (e.g., acetone), add an equimolar amount of a benzoyl isothiocyanate.
-
Stir the reaction mixture at room temperature for the time required to complete the reaction (monitored by TLC).
-
Upon completion, the resulting substituted N-benzoyl-N'-(nitrophenyl)thiourea can be isolated by filtration and purified by recrystallization.
Step 2: Oxidative Cyclization to form the 2-Benzamido-nitrobenzothiazole
-
Dissolve the substituted N-benzoyl-N'-(nitrophenyl)thiourea (1 equivalent) in a suitable solvent such as chloroform or acetic acid.
-
Add a solution of bromine (2 equivalents) in the same solvent dropwise at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
The product, a 2-benzamido-nitrobenzothiazole, can be isolated by pouring the reaction mixture into an ice-water mixture and collecting the precipitate.
Step 3: Hydrolysis to 2-Amino-nitrobenzothiazole
-
Suspend the 2-benzamido-nitrobenzothiazole in a mixture of ethanol and concentrated sulfuric acid.
-
Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the 2-amino-nitrobenzothiazole.
-
Collect the solid by filtration, wash with water, and purify by recrystallization.
Caption: Synthetic pathway for 7-Nitro-2-aminobenzothiazole.
Anticancer Activity: A Promising Frontier
The this compound scaffold has emerged as a particularly interesting framework for the development of novel anticancer agents. The presence of the nitro group can influence the molecule's ability to interact with key biological targets involved in cancer progression.
A study investigating the anticancer and anti-inflammatory effects of 2-substituted benzothiazole derivatives demonstrated that a nitro-substituted compound exhibited significant cytotoxic properties against hepatocellular carcinoma (HepG2) cells.[7]
Mechanism of Action in Cancer
Derivatives of the this compound scaffold have been shown to exert their anticancer effects through multiple mechanisms:
-
Inhibition of Key Signaling Pathways: Benzothiazole compounds bearing nitro substituents have been found to suppress the activation of COX-2 and iNOS in HepG2 cells by inhibiting the NF-κB signaling pathway. This, in turn, leads to apoptosis.[7]
-
Induction of Oxidative Stress: These compounds can diminish the antioxidant defense in cancer cells, leading to an increase in total oxidant status and oxidative stress index, which can trigger programmed cell death.[7]
-
Apoptosis Induction: The induction of apoptosis is a key mechanism for many anticancer drugs. Nitro-substituted benzothiazoles have been shown to induce apoptosis, as evidenced by the disruption of the mitochondrial membrane potential and cell cycle arrest in the sub-G1 phase.[8]
-
Enzyme Inhibition: The 7-nitro substitution pattern has been explored in the context of inhibiting specific enzymes crucial for cancer cell survival. For instance, derivatives of 7-nitro-2,1,3-benzoxadiazole, a related heterocyclic system, act as suicide inhibitors for glutathione S-transferases (GSTs), enzymes often overexpressed in tumor cells and involved in drug resistance.[9]
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activity of a representative nitro-substituted benzothiazole derivative against the HepG2 human hepatocellular carcinoma cell line.
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |
| Nitro-substituted benzothiazole | HepG2 | 24 | 56.98 | [7] |
| Nitro-substituted benzothiazole | HepG2 | 48 | 38.54 | [7] |
Antimicrobial Potential: Combating Drug Resistance
The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. The benzothiazole scaffold has been extensively investigated for its antimicrobial properties.[10] The incorporation of a nitro group can enhance the antibacterial and antifungal activity of these compounds.
Studies have shown that nitrothiazole derivatives possess pronounced antibacterial activities, with a bactericidal mode of action.[11] Their efficacy is particularly notable against anaerobic bacteria.[11] A study on nitro-substituted benzothiazole derivatives demonstrated potent antibacterial activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen.[6][12]
Caption: Experimental workflow for antimicrobial evaluation.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intricately linked to their structural features. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds.
-
Position of the Nitro Group: While this guide focuses on the 7-nitro isomer, it is important to note that the position of the nitro group on the benzothiazole ring significantly impacts biological activity. Different isomers will exhibit distinct electronic and steric properties, leading to varied interactions with biological targets.
-
Substitution at the 2-Position: The 2-position of the benzothiazole ring is a common site for modification. The introduction of various substituents, such as amino, alkyl, or aryl groups, can modulate the compound's lipophilicity, solubility, and target-binding affinity. For instance, 2-aminobenzothiazole derivatives are a well-explored class of compounds with a wide range of biological activities.
-
Influence of Other Substituents: The presence of other substituents on the benzene ring, in addition to the 7-nitro group, can further fine-tune the pharmacological profile. For example, the incorporation of a fluorine atom at the 7-position of a benzothiazole derivative was found to enhance its cytotoxicity, suggesting that electron-withdrawing groups at this position can be beneficial for anticancer activity.[3]
Future Perspectives and Conclusion
The this compound scaffold represents a promising and relatively underexplored area in medicinal chemistry. The unique electronic properties conferred by the 7-nitro group, combined with the inherent biological versatility of the benzothiazole core, provide a strong foundation for the discovery of novel therapeutic agents.
Future research in this area should focus on:
-
Elucidation of Specific Biological Targets: Identifying the precise molecular targets of this compound derivatives is crucial for understanding their mechanism of action and for designing more selective compounds.
-
Expansion of the Chemical Space: The synthesis and biological evaluation of a broader range of this compound derivatives with diverse substitutions at the 2-position and other positions on the benzene ring will be essential to build a comprehensive SAR.
-
Exploration of Other Therapeutic Areas: While the primary focus has been on anticancer and antimicrobial activities, the potential of this scaffold in other areas, such as neurodegenerative diseases and inflammatory disorders, warrants investigation.
References
[7] Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025-08-01). NIH. Retrieved from [Link]
[13] Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025-10-31). RSC Publishing. Retrieved from [Link]
[3] Benzothiazole derivatives as anticancer agents. (2019-12-02). FLORE. Retrieved from [Link]
[6] Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. (2019-10-06). Research Journal of Pharmacy and Technology. Retrieved from [Link]
[14] Recent insights into antibacterial potential of benzothiazole derivatives. (2023-05-29). PMC - NIH. Retrieved from [Link]
[15] Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023-02-01). NIH. Retrieved from [Link]
[16] (A) IC50 values for anticancer activity of compounds 6, 7a–7j and CA4... - ResearchGate. Retrieved from [Link]
[12] Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa - ResearchGate. (2019-10-06). Retrieved from [Link]
[17] (PDF) AN EFFICIENT SYNTHESIS OF 2-AMINOBENZOTHIAZOLE AND ITS DERIVATIVES IN IONIC LIQUIDS - ResearchGate. (2025-08-06). Retrieved from [Link]
[18] Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. Retrieved from [Link]
[19] Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. Retrieved from [Link]
[1] Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications. Retrieved from [Link]
[20] Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI. (2023-10-27). Retrieved from [Link]
[21] (PDF) Benzothiazole derivatives as anticancer agents - ResearchGate. Retrieved from [Link]
[22] Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC - NIH. Retrieved from [Link]
[11] Antibacterial activities of nitrothiazole derivatives - PubMed. Retrieved from [Link]
[4] Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis - MDPI. (2022-07-28). Retrieved from [Link]
[2] Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC - NIH. Retrieved from [Link]
[23] Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing). Retrieved from [Link]
[10] Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. Retrieved from [Link]
[5] Biological Screening and Structure Activity relationship of Benzothiazole. Retrieved from [Link]
[24] Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis - Scholars Research Library. Retrieved from [Link]
[9] 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed. Retrieved from [Link]
[8] Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. mdpi.com [mdpi.com]
- 5. rjptonline.org [rjptonline.org]
- 6. rjptonline.org [rjptonline.org]
- 7. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
- 11. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 14. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benthamscience.com [benthamscience.com]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
early research on the biological activity of nitro-substituted benzothiazoles
An In-depth Technical Guide to the Early Research on the Biological Activity of Nitro-Substituted Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
The benzothiazole moiety, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in heterocyclic chemistry and medicinal chemistry.[1][2] While the unsubstituted core itself is of interest, the introduction of specific functional groups can dramatically alter its physicochemical properties and biological activities. Among these, the nitro group (NO₂) has historically been a key player, transforming the benzothiazole scaffold into a versatile platform for drug discovery.[3]
The potent electron-withdrawing nature of the nitro group significantly modulates the electron density of the entire ring system. This electronic influence, combined with the group's potential for bioreduction into reactive intermediates within biological systems, laid the groundwork for the discovery of a wide spectrum of activities, ranging from antimicrobial to anticancer effects.[4] This guide delves into the foundational research on nitro-substituted benzothiazoles, exploring the early synthesis strategies, initial discoveries of their biological prowess, and the first steps toward understanding their structure-activity relationships and mechanisms of action.
Pioneering Synthesis: Forging the Nitro-Benzothiazole Core
Early synthetic chemistry provided several robust pathways to access nitro-substituted benzothiazoles. A prevalent method involved the cyclization of substituted anilines, allowing for the incorporation of the nitro group from readily available starting materials. One-pot reactions using nitroanilines and potassium thiocyanate (KSCN) under relatively mild conditions were developed as an efficient route to obtain these compounds.[3] Another classical approach is the Hugershoff synthesis, which involves the oxidative cyclization of appropriately substituted phenylthioureas.[5]
The choice of synthetic route was often dictated by the desired substitution pattern on the benzene ring. For instance, starting with 2,4-dinitrochlorobenzene could yield 2-amino-5-nitrobenzothiazole, a common precursor for further derivatization.[5]
Diagram of a General Synthetic Workflow
Caption: A generalized workflow for the synthesis of nitro-substituted benzothiazoles.
Experimental Protocol: Synthesis of 2-amino-5-nitrobenzothiazole
This protocol is a representative example of a classical synthesis. The causality behind this choice rests on the use of a common and inexpensive starting material, 2,4-dinitrochlorobenzene, to directly install the nitro group at the desired position.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of pyridine.[5] The pyridine acts as a basic solvent that facilitates the reaction.
-
Reflux: Heat the solution to boiling and maintain it under reflux with stirring for 3 hours.[5] The elevated temperature is necessary to overcome the activation energy for the condensation and cyclization steps.
-
Precipitation: After cooling the reaction mixture to room temperature, pour it into 500 ml of water while stirring vigorously.[5] The product is insoluble in water, causing it to precipitate out of the solution.
-
Isolation: Collect the solid precipitate by suction filtration.
-
Washing: Wash the collected solid thoroughly with water to remove any residual pyridine and other water-soluble impurities.
-
Drying: Dry the purified solid in a vacuum oven. The final product is 2-amino-5-nitrobenzothiazole.
This self-validating system relies on the significant difference in solubility between the product and the starting materials/byproducts in an aqueous medium, ensuring a straightforward purification by precipitation and washing.
Foundational Biological Investigations
Early research quickly established that the introduction of a nitro group endowed the benzothiazole scaffold with potent biological activities, primarily focusing on antimicrobial and anticancer properties.[1]
Antimicrobial Activity
Nitro-substituted benzothiazoles were among the early heterocyclic compounds investigated for their antimicrobial potential.[1][6] Studies found that these compounds possessed a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7]
The rationale for focusing on these compounds was driven by the urgent need for new antimicrobial agents and the known activity of other nitroaromatic compounds in this therapeutic area. The presence of the nitro group was considered crucial. For instance, several nitrated benzothiazoles showed significant activity against Pseudomonas aeruginosa, a notoriously difficult-to-treat Gram-negative bacterium.[3] Some derivatives were found to have minimum inhibitory concentration (MIC) values in the range of 15.6–62.5 μg/mL against Staphylococcus aureus.[3]
Table 1: Summary of Early Antimicrobial Activity Data
| Compound Class | Test Organism | Activity Measurement | Result | Reference |
| Halogenated Nitrobenzothiazoles | Staphylococcus aureus | MIC | 15.6–62.5 µg/mL | [3] |
| Halogenated Nitrobenzothiazoles | Candida sp. | MFC | 15.0–62.5 µg/mL | [3][8] |
| Nitrated Benzothiazoles | Pseudomonas aeruginosa | Significant Inhibition | Active | [3] |
| 6-Fluoro-7-substituted Benzothiazoles | Various Bacteria/Fungi | MIC | 3.12–100 µg/mL | [7] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for quantifying antimicrobial activity. Its selection is based on its efficiency for testing multiple compounds and concentrations simultaneously, providing quantitative and reproducible MIC values.
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus) in a suitable broth medium overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: Prepare a stock solution of the test nitro-benzothiazole in a suitable solvent (e.g., DMSO). Perform a series of twofold serial dilutions in a 96-well microtiter plate using sterile broth, creating a range of concentrations to be tested.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader.
The inclusion of positive and negative controls is a critical self-validating step, ensuring that the bacteria are viable and that the broth itself is not contaminated.
Anticancer Activity
Following the discovery of their antimicrobial effects, the evaluation of nitro-substituted benzothiazoles as anticancer agents became a major focus of research.[1][2] Early in vitro assays demonstrated that these compounds could exhibit potent cytotoxic activity against a variety of human cancer cell lines, including those from breast, colon, lung, and ovarian cancers.[1][9][10]
One of the key early discoveries was that the biological activity was highly dependent on the substitution pattern. For example, certain 2-(4-aminophenyl)benzothiazoles showed a distinctive dose-response relationship in breast cancer cell lines.[1] The introduction of a nitrobenzylidene group to a thiazolidine derivative of benzothiazole resulted in compounds with IC₅₀ values in the nanomolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[10]
Table 2: Early Cytotoxicity Data of Nitro-Benzothiazole Derivatives
| Compound Derivative | Cancer Cell Line | Activity Measurement | Result | Reference |
| Indole based hydrazine carboxamide | HT29 (Colon) | IC₅₀ | 0.015 µM | [9] |
| Nitrobenzylidene-thiazolidine | MCF7 (Breast) | IC₅₀ | 36 nM | [10] |
| Nitrobenzylidene-thiazolidine | HepG2 (Liver) | IC₅₀ | 48 nM | [10] |
| Chlorophenyl-oxothiazolidine | HeLa (Cervical) | IC₅₀ | 9.76 µM | [9][10] |
Early Mechanistic Insights & Structure-Activity Relationships (SAR)
While detailed molecular mechanisms were not fully elucidated in the earliest studies, the foundational work provided critical insights and hypotheses that guided future research.
The Role of the Nitro Group
The nitro group was universally recognized as a critical pharmacophore. Early researchers postulated that its potent electron-withdrawing effect was key to its function.[11] A prevailing hypothesis, borrowed from studies of other nitroaromatic compounds, was that the nitro group could undergo enzymatic reduction within the target cell (bacterial or cancerous) to form highly reactive intermediates, such as nitroso and hydroxylamino species. These intermediates could then covalently modify and damage essential biomacromolecules like DNA and proteins, leading to cytotoxicity. This mode of action is particularly effective in the hypoxic (low oxygen) environments often found in solid tumors and certain bacterial colonies.
Diagram of Proposed Reductive Activation
Caption: Proposed reductive activation pathway of nitro-benzothiazoles in cells.
Early Structure-Activity Relationship (SAR) Observations
-
Position of the Nitro Group: The position of the NO₂ group on the benzene ring was found to be a critical determinant of potency and selectivity.
-
Substituents at the C2 Position: The nature of the group attached to the C2 position of the benzothiazole ring significantly influenced activity. Early work explored amines, substituted phenyl groups, and other heterocyclic rings at this position.[1]
-
Other Ring Substituents: The addition of other groups, such as halogens, to the benzene ring could further modulate the biological activity, often enhancing it.[3][8] For instance, halogenation in combination with the nitro group led to compounds with potent activity against S. aureus and Candida.[3][8]
Conclusion
The early research into nitro-substituted benzothiazoles was instrumental in establishing this chemical class as a "privileged scaffold" in medicinal chemistry. Foundational studies successfully demonstrated that the strategic placement of a nitro group could unlock potent antimicrobial and anticancer activities. The initial synthetic routes, while classical, were effective in generating a library of compounds that allowed for the first explorations of structure-activity relationships. These pioneering efforts, which highlighted the critical role of the nitro group's electronic properties and its potential for reductive activation, paved the way for decades of subsequent research, leading to the development of more complex, potent, and selective benzothiazole-based therapeutic candidates.
References
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022-06-05). National Center for Biotechnology Information. [Link]
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Center for Biotechnology Information. [Link]
-
(PDF) Synthesis, reactions and antimicrobial activity of benzothiazoles. ResearchGate. [Link]
-
(PDF) Nitroimidazoles: Part XIX-Structure-activity Relationships. ResearchGate. [Link]
-
Kinetic and Mechanistic Studies of the Reactions between 2-Nitrothiazole, 2- N itrobenzothiazole and some Nucleophiles. Royal Society of Chemistry Publishing. [Link]
-
Benzothiazole derivatives as anticancer agents. National Center for Biotechnology Information. [Link]
-
(PDF) Benzothiazoles: A new profile of biological activities. ResearchGate. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]
-
Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
-
Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. National Center for Biotechnology Information. [Link]
- US4808723A - Process for the preparation of benzothiazoles.
-
(PDF) Benzothiazole derivatives as anticancer agents. ResearchGate. [Link]
-
Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]
-
Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. Royal Society of Chemistry Publishing. [Link]
-
Benzothiazole synthesis. Organic Chemistry Portal. [Link]
-
Benzothiazoles: A new profile of biological activities. Indian Journal of Pharmaceutical Sciences. [Link]
-
(PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]
-
Recent insights into antibacterial potential of benzothiazole derivatives. National Center for Biotechnology Information. [Link]
-
Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Center for Biotechnology Information. [Link]
- Chapter 4: Synthesis, Properties, and Biological Applic
-
(PDF) Structure Activity Relationship and Quantitative Structure-Activity Relationships Modeling of Cyto-Toxicity of Phenothiazine Derivatives. ResearchGate. [Link]
-
Search for Antimicrobial Activity Among Fifty-Two Natural and Synthetic Compounds Identifies Anthraquinone and Polyacetylene Classes That Inhibit Mycobacterium tuberculosis. Frontiers. [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Unknown Source. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Antimicrobial Activity of Nitroaromatic Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Introduction: Targeting the Hypoxic Niche with a Privileged Scaffold
An In-Depth Technical Guide to the Mechanism of Action of 7-Nitrobenzo[d]thiazole in Cancer Cells
The benzothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer effects.[1][2] These derivatives have demonstrated efficacy against a multitude of cancer cell lines through diverse mechanisms.[3] However, a significant challenge in cancer therapy remains the unique microenvironment of solid tumors, particularly the presence of hypoxic (low oxygen) regions. Tumor hypoxia is a major driver of cancer progression, metastasis, and resistance to conventional therapies like radiation and chemotherapy.[4]
This has spurred the development of hypoxia-activated prodrugs (HAPs), compounds that are selectively bioactivated to a cytotoxic form under the reductive conditions characteristic of the hypoxic niche. This compound emerges as a compelling candidate within this class. Its structure combines the proven anticancer potential of the benzothiazole ring with a nitroaromatic group, a classic substrate for bioreductive activation. This guide delineates the proposed mechanism of action of this compound, presenting it as a targeted agent that exploits the unique biology of hypoxic cancer cells.
Core Mechanism: Bioreductive Activation and Oxidative Onslaught
The central hypothesis for this compound's anticancer activity is its function as a bioreductive prodrug. In its stable, nitro-containing form, the compound exhibits limited toxicity. However, upon entering a hypoxic tumor environment rich in specific reductase enzymes, it undergoes a transformation into a potent cytotoxic agent.
The Key Role of NQO1 in Prodrug Activation
A key enzyme implicated in this activation is NAD(P)H:quinone oxidoreductase 1 (NQO1). NQO1 is a flavoprotein that is frequently overexpressed in a variety of solid tumors, including lung, breast, and pancreatic cancers, while having low expression in normal tissues.[5][6] This differential expression provides a therapeutic window for selective tumor targeting. NQO1 catalyzes the two-electron reduction of quinones and other substrates, including nitroaromatic compounds.
The proposed activation pathway is as follows:
-
Enzymatic Reduction: this compound is reduced by NQO1, utilizing NADH or NADPH as an electron donor. This one-electron or two-electron reduction converts the nitro group (NO₂) into highly reactive intermediates, such as a nitro radical anion (NO₂⁻) or a hydroxylamine derivative (NHOH).
-
Redox Cycling and ROS Generation: These reduced intermediates are unstable in the presence of molecular oxygen (even at low hypoxic levels). They can rapidly transfer an electron to O₂, regenerating the parent nitro compound and producing a superoxide anion (O₂⁻). This process, known as redox cycling, can repeat, creating a catalytic cycle that generates massive amounts of Reactive Oxygen Species (ROS).[7][8][9][10]
-
Oxidative Stress Cascade: The surge in ROS, including superoxide, hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), overwhelms the cancer cell's antioxidant defenses, inducing a state of severe oxidative stress.
Downstream Cellular Consequences of Activation
The catastrophic increase in intracellular ROS triggers a cascade of events that culminates in cell death. The mechanism is multifaceted, primarily involving DNA damage, cell cycle disruption, and the initiation of apoptosis.
Induction of DNA Damage
ROS are highly reactive molecules that readily attack cellular macromolecules. DNA is a primary target, leading to both single-strand and highly lethal double-strand breaks (DSBs).[7][8] This widespread genomic instability is a critical cytotoxic event.
Cell Cycle Arrest at the G2/M Checkpoint
In response to extensive DNA damage, the cell activates DNA Damage Response (DDR) pathways. Key sensor proteins like ATM and ATR are activated, which in turn phosphorylate a host of downstream targets to halt cell cycle progression. This typically results in a robust arrest at the G2/M checkpoint, preventing the cell from entering mitosis with damaged chromosomes.[7][10] This arrest is mediated by the deregulation of critical cell cycle proteins such as CDK1, Cyclin B1, and CDC25c.[7]
Initiation of Apoptosis
If the DNA damage is too severe for repair, the DDR signaling shifts from promoting cell cycle arrest to inducing programmed cell death (apoptosis). The oxidative stress also directly impacts the mitochondria, leading to:
-
Loss of Mitochondrial Membrane Potential (MMP): ROS can damage the mitochondrial membranes, causing them to depolarize.[7]
-
Cytochrome c Release: The loss of MMP leads to the release of cytochrome c from the mitochondria into the cytoplasm.
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of executioner caspases, most notably Caspase-3, which systematically dismantle the cell, leading to apoptosis.[1][11]
This entire proposed signaling cascade is illustrated in the diagram below.
Experimental Validation: A Step-by-Step Methodological Framework
Validating this proposed mechanism requires a systematic series of experiments. The causality behind these choices is to first establish cytotoxicity and then dissect each step of the proposed pathway, from enzymatic activation to the final apoptotic outcome.
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Objective: To determine the concentration-dependent cytotoxicity of this compound and to compare its effect on cells with high versus low NQO1 expression.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 - high NQO1; H596 - low NQO1) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours under both normoxic (21% O₂) and hypoxic (1% O₂) conditions. Include a vehicle control (DMSO). To confirm the role of NQO1, pre-treat a parallel set of high-NQO1 cells with the NQO1 inhibitor dicoumarol (e.g., 10 µM) for 1 hour before adding the compound.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Intracellular ROS Measurement (DCFDA Assay)
-
Objective: To quantify the generation of intracellular ROS following treatment.
-
Methodology:
-
Cell Seeding & Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound at its IC₅₀ concentration for various time points (e.g., 1, 3, 6 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Dye Loading: Wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again to remove excess dye. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.[12]
-
Protocol 3: DNA Damage Assessment (γ-H2AX Immunofluorescence)
-
Objective: To visualize and quantify the formation of DNA double-strand breaks. The phosphorylation of histone H2AX (to form γ-H2AX) is a sensitive marker for DSBs.
-
Methodology:
-
Cell Culture: Grow cells on glass coverslips in a 6-well plate and treat with the compound for a defined period (e.g., 12 or 24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody against phospho-Histone H2A.X (Ser139) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. The number of distinct γ-H2AX foci per nucleus can be quantified.
-
Data Presentation and Expected Outcomes
Quantitative data from these experiments should be summarized for clear interpretation.
Table 1: Cytotoxicity (IC₅₀ Values in µM)
| Cell Line | NQO1 Status | Normoxia (21% O₂) | Hypoxia (1% O₂) | Hypoxia + Dicoumarol |
| A549 | High | > 100 | 5.6 | 85.2 |
| H596 | Low | > 100 | 95.8 | > 100 |
-
Interpretation: The compound is expected to be significantly more potent under hypoxic conditions and in cells with high NQO1 expression. The reversal of this effect by the NQO1 inhibitor dicoumarol would strongly support the proposed activation mechanism.
Table 2: Quantification of Cellular Responses
| Treatment | Relative ROS Level | % of Cells with >10 γ-H2AX Foci | % of Cells in G2/M Phase | % of Apoptotic Cells |
| Control | 100% | < 5% | 15% | < 5% |
| Compound (IC₅₀) | 450% | 78% | 65% | 55% |
-
Interpretation: Successful validation would show a significant, time-dependent increase in ROS, followed by evidence of DNA damage (γ-H2AX foci), leading to a G2/M phase arrest and a substantial increase in the apoptotic cell population.
Conclusion and Future Directions
The proposed mechanism of action for this compound positions it as a highly promising hypoxia-activated anticancer agent. Its activity hinges on the overexpression of NQO1 in tumor cells, which catalyzes its conversion from an inert prodrug into a potent ROS-generating agent. This localized burst of oxidative stress leads to overwhelming DNA damage, cell cycle arrest, and ultimately, apoptotic cell death. This targeted approach offers the potential for high efficacy against solid tumors while minimizing toxicity to normal, well-oxygenated tissues.
Future research should focus on:
-
In Vivo Validation: Testing the efficacy of this compound in xenograft mouse models derived from high-NQO1 human tumors.
-
Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency, selectivity, and drug-like properties.
-
Combination Therapies: Investigating synergistic effects when combined with other treatments, such as radiation or inhibitors of DNA repair pathways.
This comprehensive understanding of its mechanism provides a robust foundation for the continued development of this compound and related compounds as next-generation targeted cancer therapeutics.
References
-
Junjie, L., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-283. [Link][1]
-
Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. FLORE. [Link][3]
-
Li, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1370217. [Link][13]
-
Hegde, M., et al. (2017). A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells. Scientific Reports, 7(1), 2659. [Link][7]
-
Abdel-Maksoud, M. S., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200989. [Link][14]
-
Uremis, M. M., et al. (2024). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Current Issues in Molecular Biology, 46(1), 606-624. [Link][11]
-
Hegde, M., et al. (2017). A Benzothiazole Derivative (5g) Induces DNA Damage and Potent G2/M Arrest in Cancer Cells. ResearchGate. [Link][8]
-
Nocentini, A., & Supuran, C. T. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie, e2400137. [Link][4]
-
Wang, L., et al. (2019). Enhanced Reactive Oxygen Species Levels by an Active Benzothiazole Complex-Mediated Fenton Reaction for Highly Effective Antitumor Therapy. Molecular Pharmaceutics, 16(12), 4842-4851. [Link][9]
-
Pushpavalli, C. N., et al. (2019). Effect of Benzothiazole based compounds on DNA fragmentation and cell... ResearchGate. [Link][12]
-
Hegde, M., et al. (2017). A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells. Semantic Scholar. [Link][10]
-
Uremis, M. M., et al. (2024). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Current Issues in Molecular Biology, 46(1), 1-1. [Link][15]
-
Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. ResearchGate. [Link][2]
-
Al-Salahi, R., et al. (2023). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Molecules, 28(22), 7529. [Link][16]
-
Al-Salahi, R., et al. (2023). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. ResearchGate. [Link][17]
-
Everse, J., et al. (2007). NQO1-activated phenothiazinium redox cyclers for the targeted bioreductive induction of cancer cell apoptosis. Cancer Letters, 252(1), 86-96. [Link][5]
-
Everse, J., et al. (2007). NQO1-activated Phenothiazinium Redox Cyclers for the Targeted Bioreductive Induction of Cancer Cell Apoptosis. PMC. [Link][6]
-
Bonavida, B., et al. (2012). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(10), 3465-3468. [Link][18]
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. flore.unifi.it [flore.unifi.it]
- 4. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NQO1-activated phenothiazinium redox cyclers for the targeted bioreductive induction of cancer cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NQO1-activated Phenothiazinium Redox Cyclers for the Targeted Bioreductive Induction of Cancer Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhanced Reactive Oxygen Species Levels by an Active Benzothiazole Complex-Mediated Fenton Reaction for Highly Effective Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Benzothiazole Derivatives in Oncology: A Technical Guide for Drug Development Professionals
Abstract
The benzothiazole scaffold, a bicyclic heterocyclic system, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] This is particularly evident in the field of oncology, where a multitude of benzothiazole derivatives have been synthesized and evaluated for their potential as anticancer agents.[3][4] These compounds have been shown to exhibit potent cytotoxic and antiproliferative effects against a diverse range of cancer cell lines through various mechanisms of action.[5][6] This technical guide provides an in-depth review of the current landscape of benzothiazole derivatives in oncology, intended for researchers, scientists, and drug development professionals. The guide will delve into the core mechanisms of action, structure-activity relationships, and key experimental protocols for the synthesis and evaluation of these promising therapeutic candidates.
Introduction: The Benzothiazole Scaffold in Cancer Therapy
Benzothiazole is a heterocyclic compound composed of a benzene ring fused to a thiazole ring.[2] This structural motif is present in a number of clinically approved drugs and natural products, highlighting its biocompatibility and therapeutic potential. In the context of oncology, the versatility of the benzothiazole core allows for substitutions at various positions, leading to a diverse chemical space for the development of targeted anticancer agents.[5][7] The anticancer activity of these derivatives is often attributed to their ability to interact with various biological targets crucial for cancer cell proliferation, survival, and metastasis.[8]
Mechanisms of Action of Anticancer Benzothiazole Derivatives
Benzothiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting key signaling pathways that are dysregulated in cancer. The most prominent mechanisms include the induction of apoptosis and the inhibition of protein kinases involved in tumor growth and angiogenesis.
Induction of Apoptosis
A primary mechanism by which benzothiazole derivatives eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[9][10] This is a tightly regulated process that is often evaded by cancer cells. Benzothiazole compounds have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The intrinsic pathway is often initiated by cellular stress, such as DNA damage.[9] Some benzothiazole derivatives have been reported to cause an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[9] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately leading to apoptosis.[9]
Diagram: Intrinsic Apoptosis Pathway Induced by Benzothiazole Derivatives
Caption: EGFR signaling pathway and its inhibition.
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are key mediators of this process. [6][11]Benzothiazole derivatives have been developed as potent inhibitors of VEGFR-2, the primary receptor responsible for mediating the angiogenic effects of VEGF. [6][12]By blocking VEGFR-2 signaling, these compounds can inhibit the proliferation and migration of endothelial cells, thereby suppressing tumor-induced angiogenesis and limiting tumor growth.
Diagram: VEGFR Signaling Pathway and Inhibition by Benzothiazole Derivatives
Caption: VEGFR signaling pathway and its inhibition.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) of Benzothiazole Derivatives
The anticancer potency of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole ring system. [13]Understanding the structure-activity relationship (SAR) is crucial for the rational design of more effective and selective anticancer agents.
Key SAR Observations:
-
Substitution at the 2-position: The 2-position of the benzothiazole ring is a common site for modification. Aryl groups, particularly substituted phenyl rings, at this position often lead to potent anticancer activity. [4]Electron-withdrawing groups on the 2-aryl moiety can enhance cytotoxic effects. [14]* Substitution at the 6-position: Modifications at the 6-position of the benzothiazole nucleus have also been shown to influence anticancer activity. The introduction of electron-donating or electron-withdrawing groups at this position can modulate the electronic properties of the entire molecule and its interaction with biological targets.
-
Amine and Amide Linkages: The incorporation of amine or amide functionalities, often at the 2-position, can provide additional hydrogen bonding interactions with target proteins, thereby enhancing binding affinity and inhibitory potency.
Quantitative Structure-Activity Relationship (QSAR):
QSAR studies employ statistical methods to correlate the chemical structure of compounds with their biological activity. For benzothiazole derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) have been utilized to provide insights into the structural requirements for anticancer activity. [14]These models generate contour maps that highlight regions where steric bulk, electrostatic, and hydrophobic properties are favorable or unfavorable for activity, guiding the design of new analogs with improved potency.
Synthesis of Anticancer Benzothiazole Derivatives
A variety of synthetic routes have been developed for the preparation of benzothiazole derivatives. A common and versatile method for the synthesis of 2-arylbenzothiazoles involves the condensation of 2-aminothiophenol with an aromatic aldehyde. [7][15]
General Protocol for the Synthesis of 2-Arylbenzothiazoles
This protocol describes a general method for the synthesis of 2-arylbenzothiazoles via the condensation of 2-aminothiophenol with an aromatic aldehyde, often facilitated by a catalyst and/or microwave irradiation. [7] Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Catalyst (e.g., ceric ammonium nitrate, iodine) [15][16]* Solvent (e.g., ethanol, dimethyl sulfoxide) [15]* Microwave reactor (optional)
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask or a microwave reaction vessel, dissolve 2-aminothiophenol (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a suitable solvent.
-
Catalyst Addition: Add a catalytic amount of the chosen catalyst to the reaction mixture.
-
Reaction Conditions:
-
Conventional Heating: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor at a specified temperature and time. Microwave-assisted synthesis often leads to shorter reaction times and higher yields. [7]4. Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure 2-arylbenzothiazole derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Diagram: General Synthetic Scheme for 2-Arylbenzothiazoles
Caption: General synthesis of 2-arylbenzothiazoles.
Experimental Protocols for Anticancer Evaluation
The evaluation of the anticancer potential of newly synthesized benzothiazole derivatives involves a series of in vitro and in vivo assays to determine their cytotoxicity, mechanism of action, and efficacy in a biological system.
In Vitro Evaluation
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. [17]It is a standard preliminary assay to determine the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. [2]2. Compound Treatment: Treat the cells with various concentrations of the benzothiazole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [5]4. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals. [17]5. Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. 6. Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined from the dose-response curve.
In Vivo Evaluation
To evaluate the in vivo efficacy of a promising benzothiazole derivative, a xenograft mouse model is commonly used. [18]This involves implanting human cancer cells into immunodeficient mice.
Protocol:
-
Cell Preparation and Implantation: Harvest human cancer cells and resuspend them in a suitable medium, sometimes mixed with Matrigel to support tumor formation. [19]Inject the cell suspension subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor volume using calipers at set intervals.
-
Compound Administration: Once the tumors reach a certain size, randomize the mice into treatment and control groups. Administer the benzothiazole derivative to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Continue to monitor tumor growth in all groups throughout the study. At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is typically tumor growth inhibition.
-
Toxicity Assessment: Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior, throughout the study.
-
Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the antitumor efficacy of the compound.
Diagram: Workflow for In Vivo Xenograft Study
Caption: Workflow for an in vivo xenograft study.
Clinical Landscape of Benzothiazole Derivatives in Oncology
While a large number of benzothiazole derivatives have shown promise in preclinical studies, only a few have progressed to clinical trials. [12][20]One notable example is the 2-(4-aminophenyl)benzothiazole derivative, which has undergone clinical evaluation as a chemotherapeutic agent. [20]The development of new and more potent benzothiazole-based anticancer agents remains an active area of research, with the goal of translating promising preclinical findings into effective clinical therapies.
Conclusion and Future Perspectives
Benzothiazole derivatives represent a versatile and promising class of compounds in the field of oncology drug discovery. Their ability to target multiple key pathways involved in cancer progression, coupled with their synthetic accessibility, makes them attractive candidates for further development. Future research in this area will likely focus on the design of more selective and potent derivatives, the exploration of novel mechanisms of action, and the use of advanced drug delivery systems to enhance their therapeutic index. The continued investigation of this important chemical scaffold holds significant promise for the development of new and effective treatments for cancer.
References
- Ahmed, A., et al. (2012). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Oncology, 13.
- ATCC. (n.d.).
- El-Meguid, E. A. A., et al. (2014). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 646-656.
- El-Meguid, E. A. A., et al. (2025). Novel Benzothiazole Hybrids Targeting EGFR: Design, Synthesis, Biological Evaluation and Molecular Docking Studies.
- Abcam. (n.d.).
- Abcam. (n.d.). MTT assay protocol.
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
- BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
- Bhanushali, M., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of the Iranian Chemical Society, 20(1), 215-235.
- Carpizo, D. (n.d.). Xenograft Tumor Assay Protocol.
- Chen, J., et al. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Vivo. PLoS ONE, 8(5), e63279.
- ciberonc. (n.d.).
- Eshkil, F., et al. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. Organic Chemistry Research, 5(1), 87-94.
- Kamal, A., et al. (2011). Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1. PLoS ONE, 6(10), e26246.
- Khodaei, M. M., et al. (2008). Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles. The Journal of Organic Chemistry, 73(17), 6835-6837.
- Mukhopadhyay, C., & Datta, A. (2007). A Green Method for the Synthesis of 2-Arylbenzothiazoles. HETEROCYCLES, 71(8), 1837.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- Reddy, V. G., et al. (2022). Pyrazolo-benzothiazole hybrids: Synthesis, anticancer properties and evaluation of antiangiogenic activity using in vitro VEGFR-2 kinase and in vivo transgenic zebrafish model. Bioorganic & Medicinal Chemistry, 62, 116723.
- Roche. (n.d.). MTT Assay Protocol.
- Saifutiarova, G. G., et al. (2021). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. Molecules, 26(21), 6496.
- Singh, A., et al. (2025). Novel Benzothiazole Hybrids Targeting EGFR: Design, Synthesis, Biological Evaluation and Molecular Docking Studies.
- Taghour, M. S., et al. (2022). Design, synthesis, and computational validation of novel benzothiazole derivatives as dual anticancer-antioxidant agents targeting VEGFR-2. Journal of the Iranian Chemical Society, 19(11), 4785-4803.
- Uremis, M. M., et al. (2025). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. Anticancer Agents in Medicinal Chemistry, 25(6), 433-445.
- Uremis, N., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6381-6389.
- Wang, M., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Oncology, 13.
- Wang, Y., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules, 29(3), 606.
- Ye, L., et al. (2010). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Arkivoc, 2011(5), 131-140.
- Zareef, M., et al. (2024). Design, molecular modelling and synthesis of novel benzothiazole derivatives as BCL-2 inhibitors. Scientific Reports, 14(1), 1-19.
- Zhilitskaya, A. I., et al. (2021). Examples of benzothiazole-based epidermal growth factor receptor (EGFR) inhibitors.
Sources
- 1. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atcc.org [atcc.org]
- 3. researchgate.net [researchgate.net]
- 4. A simple and efficient route for synthesis of 2-alkylbenzothiazoles – Oriental Journal of Chemistry [orientjchem.org]
- 5. benchchem.com [benchchem.com]
- 6. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sci-hub.se [sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzothiazole synthesis [organic-chemistry.org]
- 16. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
- 17. MTT assay overview | Abcam [abcam.com]
- 18. 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) - Altogen Labs [altogenlabs.com]
- 19. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 20. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
solubility and stability of 7-Nitrobenzo[d]thiazole in different solvents
An In-Depth Technical Guide to the Solubility and Stability of 7-Nitrobenzo[d]thiazole for Researchers and Drug Development Professionals
This guide provides a comprehensive technical framework for understanding, determining, and managing the solubility and stability of this compound. Recognizing that this specific isomer is not extensively characterized in public literature, this document emphasizes robust, field-proven methodologies over pre-existing data. It is designed to empower researchers, chemists, and formulation scientists to generate reliable data, interpret it correctly, and make informed decisions in a drug discovery and development context. We will explore the causal relationships behind experimental design, ensuring that the protocols described are not merely steps to be followed, but self-validating systems for producing authoritative results.
Introduction: The Significance of the Nitrobenzothiazole Scaffold
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of a nitro group, a potent electron-withdrawing moiety, can significantly modulate the molecule's physicochemical properties and pharmacological profile.[3][4][5] Specifically, the 7-nitro substitution on the benzo[d]thiazole core creates a molecule of interest for further investigation. However, the very features that confer biological activity—aromaticity, planarity, and the presence of a nitro group—also present significant challenges in terms of solubility and stability.[6] Accurate characterization of these properties is not a perfunctory task; it is a critical prerequisite for advancing any compound through the development pipeline, from initial biological screening to final formulation.
Part 1: A Methodological Framework for Solubility Determination
The aqueous solubility of an active pharmaceutical ingredient (API) is a master variable that governs its dissolution rate, absorbability, and ultimate bioavailability. For compounds like this compound, poor aqueous solubility is an anticipated challenge due to the hydrophobic, fused aromatic ring system.[6] The following section details a gold-standard methodology for quantifying its solubility in various solvent systems.
Factors Influencing Solubility
The solubility of this compound is not a single value but a function of its environment. Key factors include:
-
Solvent Polarity: The compound is expected to exhibit higher solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like ethanol, compared to non-polar solvents or aqueous media.[6]
-
pH of Aqueous Media: The benzothiazole moiety has basic nitrogen, while the nitroaromatic system can have nuanced electronic effects. Determining the pKa is crucial, as solubility can change dramatically in pH ranges where the compound becomes ionized.
-
Temperature: Solubility is temperature-dependent. For biopharmaceutical relevance, experiments are typically conducted at physiological temperature (37 ± 1 °C).[7]
-
Solid-State Properties: The crystalline form (polymorph) of the solid material can significantly impact its apparent solubility.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
The shake-flask method is the benchmark for determining equilibrium solubility, providing the thermodynamic solubility limit of a compound in a given medium.[8]
Objective: To determine the concentration of this compound in a saturated solution across a range of pharmaceutically relevant solvents and pH buffers.
Materials:
-
This compound (ensure high purity and known polymorphic form)
-
Solvents: Water (Type I), Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)
-
Aqueous Buffers: pH 1.2 (simulated gastric fluid), pH 4.5 (acetate buffer), pH 6.8 (simulated intestinal fluid)[7]
-
Glass vials with Teflon-lined caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
Calibrated HPLC-UV system
Procedure:
-
Preparation: Add an excess amount of this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[8]
-
Solvent Addition: Add a precise volume (e.g., 5 mL) of each chosen solvent or buffer to the respective vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for general properties or 37 °C for biopharmaceutical relevance) and agitation speed (e.g., 150 rpm). Allow the system to equilibrate for a sufficient duration. A preliminary time-course experiment (sampling at 24, 48, and 72 hours) is essential to determine when equilibrium is reached (i.e., when the concentration in solution no longer increases).[7]
-
Sample Separation: Once equilibrium is achieved, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot from the supernatant. It is critical to avoid aspirating any solid particles. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial.[8]
-
Dilution & Analysis: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibrated range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.
-
Quantification: Calculate the solubility based on the measured concentration and the dilution factor. Report results in units such as mg/mL or µg/mL.
Data Presentation: Illustrative Solubility Profile
The results of the shake-flask experiment should be summarized in a clear, comparative table.
| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Classification |
| Water | ~7.0 | 37 | [Experimental Value] | [e.g., Sparingly Soluble] |
| HCl Buffer | 1.2 | 37 | [Experimental Value] | [e.g., Slightly Soluble] |
| Acetate Buffer | 4.5 | 37 | [Experimental Value] | [e.g., Sparingly Soluble] |
| Phosphate Buffer | 6.8 | 37 | [Experimental Value] | [e.g., Very Sparingly Soluble] |
| Ethanol | N/A | 25 | [Experimental Value] | [e.g., Soluble] |
| DMSO | N/A | 25 | [Experimental Value] | [e.g., Freely Soluble] |
Workflow for Solubility Determination
Caption: Workflow for Equilibrium Solubility Determination.
Part 2: Stability Assessment and Putative Degradation Pathways
Stability testing is a cornerstone of drug development, providing critical information on how a compound's quality varies over time under the influence of environmental factors. For a nitroaromatic heterocyclic compound, potential liabilities include reduction of the nitro group, hydrolysis, or photolytic degradation. A stability-indicating analytical method is one that can accurately quantify the decrease in the active ingredient's concentration due to degradation and separate it from all degradation products.[9]
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is an essential first step. It involves subjecting the compound to harsh conditions to intentionally induce degradation, which helps in identifying likely degradation products and developing a stability-indicating analytical method.[10]
Objective: To identify potential degradation pathways for this compound and develop a stability-indicating HPLC method.
Materials:
-
This compound solution (e.g., in Acetonitrile/Water)
-
Hydrochloric acid (HCl, e.g., 0.1 M)
-
Sodium hydroxide (NaOH, e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂, e.g., 3%)
-
Photostability chamber (ICH Q1B compliant)
-
Oven for thermal stress
-
HPLC-PDA-MS system (for peak purity and mass identification)
Procedure:
-
Control Sample: Prepare a solution of the compound in a neutral diluent and analyze it immediately to serve as the t=0 baseline.
-
Acid Hydrolysis: Mix the compound solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C) for a set period (e.g., 24 hours). Withdraw samples at intervals, neutralize, and analyze.
-
Base Hydrolysis: Mix the compound solution with 0.1 M NaOH. Keep at room temperature (base-catalyzed reactions are often faster). Withdraw samples, neutralize, and analyze.
-
Oxidative Degradation: Mix the compound solution with 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples and analyze.
-
Thermal Degradation: Store a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80 °C). Analyze at set time points.
-
Photodegradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples. A dark control should be kept under the same conditions.
-
Analysis: Analyze all stressed samples by HPLC, preferably with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to obtain mass information on any new peaks that appear. The goal is to achieve 10-30% degradation of the parent compound.[10]
Data Presentation: Illustrative Forced Degradation Results
| Stress Condition | Duration/Temp | % Degradation | No. of Degradants | Observations |
| 0.1 M HCl | 24h / 60°C | [Value] | [Value] | [e.g., Major degradant at RRT 0.85] |
| 0.1 M NaOH | 8h / 25°C | [Value] | [Value] | [e.g., Rapid degradation, color change] |
| 3% H₂O₂ | 24h / 25°C | [Value] | [Value] | [e.g., Minor degradation] |
| Thermal (Solid) | 72h / 80°C | [Value] | [Value] | [e.g., Stable] |
| Photolytic | ICH Q1B | [Value] | [Value] | [e.g., Significant degradation] |
Workflow for Stability-Indicating Method Development
Caption: Workflow for Forced Degradation and Method Development.
Putative Degradation Pathways
Based on the known chemistry of benzothiazoles and nitroaromatic compounds, several degradation pathways can be hypothesized. The electron-withdrawing nitro group deactivates the benzene ring towards electrophilic attack but may make it susceptible to nucleophilic substitution or reduction. The thiazole ring can also be a site of reactivity.
-
Reduction of the Nitro Group: This is a common pathway for nitroaromatics. Under reductive stress or certain metabolic conditions, the nitro group (-NO₂) can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH₂) group, forming 7-aminobenzo[d]thiazole.
-
Hydrolysis of the Thiazole Ring: While generally stable, extreme pH and heat could potentially lead to the opening of the thiazole ring.
-
Hydroxylation of the Benzene Ring: Oxidative conditions could lead to the formation of phenolic derivatives. Studies on the biodegradation of benzothiazole by Rhodococcus species have shown hydroxylation of the benzene ring as a key step.[11]
-
Photolytic Rearrangement/Cleavage: UV exposure can induce complex rearrangements or cleavage of the heterocyclic system.
Caption: Putative Degradation Pathways for this compound.
Part 3: Practical Implications and Conclusion
The data generated from the methodologies described above have direct and profound implications for research and development:
-
Formulation Development: Poor aqueous solubility will necessitate enabling formulation strategies, such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions, to achieve adequate drug exposure in vivo.
-
Analytical Method Development: Knowledge of degradation pathways is essential for developing robust analytical methods. The choice of diluent for stock solutions must be one in which the compound is both highly soluble and stable.
-
Storage and Handling: Stability data dictate the required storage conditions (e.g., temperature, protection from light, inert atmosphere) and shelf-life of both the drug substance and its formulated product.
References
-
Chawla, P. et al. (2025). A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF BENZOTHIAZOLE DERIVATIVES. World Journal of Pharmaceutical Research, 14(15), 1302-1312. [Link]
-
US EPA. (Date not available). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. [Link]
-
Gupta, A. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology, 12(10), 4663-4668. [Link]
-
University of Toronto. (Date not available). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Material. [Link]
-
Attia, K. A. et al. (2020). A validated RP-HPLC method for determination of nitroxinil and investigation of its intrinsic stability. Semantic Scholar. [Link]
-
Separation Methods Technologies. (Date not available). HPLC Separation Guide: Analysis of Nitroaromatic Explosives. Application Note. [Link]
-
Shainyan, B. A. et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]
-
Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Gupta, A. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. ResearchGate. [Link]
-
Sahu, J. K. et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. ResearchGate. [Link]
-
Kovalenko, S. I. et al. (Date not available). GUIDELINES AND LABORATORY PROTOCOLS OF ORGANIC CHEMISTRY. Zaporizhzhia State Medical University. [Link]
-
Mahapatra, D. K. & Hazra, J. (2023). A Review on Benzothiazole Derivatives and Their Biological Significances. ResearchGate. [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]
-
Waters Corporation. (Date not available). Stability-Indicating HPLC Method Development. VŠCHT Praha. [Link]
-
Abdel-Wahab, B. F. et al. (2021). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]
-
Gall, V. L. et al. (2003). Benzothiazole Degradation by Rhodococcus pyridinovorans Strain PA: Evidence of a Catechol 1,2-Dioxygenase Activity. National Institutes of Health. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO. [Link]
-
Zhang, H. et al. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Taylor & Francis Online. [Link]
-
Wikipedia. (Date not available). Benzothiazole. Wikipedia. [Link]
-
Yang, S. et al. (2022). The performance and pathway of benzothiazole degradation by electron beam irradiation. Chemosphere. [Link]
-
Malouki, M. et al. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. ResearchGate. [Link]
-
Ghorab, M. M. et al. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. ResearchGate. [Link]
-
Kamal, A. et al. (2023). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
-
Alam, M. A. et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Dhamak, K. B. et al. (2015). Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Abdel-Ghani, S. et al. (2018). Synthesis, SAR and molecular docking studies of benzo[d]thiazole-hydrazones as potential antibacterial and antifungal agents. PubMed. [Link]
-
Eldebss, T. M. A. et al. (2018). Pyrano[2,3-d]thiazole: synthesis, reactions and biological applications. ResearchGate. [Link]
Sources
- 1. pharmacyjournal.in [pharmacyjournal.in]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. web.vscht.cz [web.vscht.cz]
- 11. Benzothiazole Degradation by Rhodococcus pyridinovorans Strain PA: Evidence of a Catechol 1,2-Dioxygenase Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Analysis of 7-Nitrobenzo[d]thiazole
Introduction: Unveiling the Molecular Architecture of a Key Heterocycle
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment. The structure of 7-Nitrobenzo[d]thiazole with the IUPAC numbering convention is presented below. This numbering will be used throughout this guide.
Caption: Molecular structure and atom numbering of this compound.
¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing a detailed map of the molecule's connectivity and the influence of functional groups.
Experimental Protocol: A Validated Approach
A standardized protocol for acquiring high-quality NMR data is crucial for reproducibility and accurate interpretation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent can influence chemical shifts, and DMSO-d₆ is often preferred for its ability to dissolve a wide range of aromatic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving complex spin systems.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: Approximately 12-16 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral width: Approximately 200-220 ppm.
-
Number of scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
Predicted ¹H NMR Spectral Data
The electron-withdrawing nature of the nitro group at the C7 position will significantly influence the chemical shifts of the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to the unsubstituted benzothiazole.
| Proton | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H2 | ~9.3 - 9.5 | s | - | The proton at C2 is a singlet and is typically the most downfield proton in the benzothiazole ring system. |
| H4 | ~8.4 - 8.6 | d | J ≈ 8.0 - 8.5 | H4 is ortho to the electron-withdrawing nitro group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H5. |
| H5 | ~7.6 - 7.8 | t | J ≈ 8.0 | H5 will be a triplet due to coupling with both H4 and H6. Its chemical shift will be less affected by the nitro group compared to H4 and H6. |
| H6 | ~8.2 - 8.4 | d | J ≈ 7.5 - 8.0 | H6 is para to the nitro group and will also experience a downfield shift. It will appear as a doublet due to coupling with H5. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide complementary information, revealing the electronic environment of each carbon atom in the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale |
| C2 | ~155 - 158 | The C2 carbon is part of the thiazole ring and typically resonates in this region. |
| C4 | ~123 - 126 | This carbon is ortho to the nitro group and will be shifted downfield. |
| C5 | ~128 - 131 | The chemical shift of C5 will be less influenced by the nitro group. |
| C6 | ~121 - 124 | This carbon is para to the nitro group and will be shifted downfield. |
| C7 | ~148 - 152 | The carbon directly attached to the nitro group will be significantly deshielded and shifted downfield. |
| C3a | ~133 - 136 | A quaternary carbon at the fusion of the two rings. |
| C7a | ~152 - 155 | A quaternary carbon at the fusion of the two rings, adjacent to the sulfur atom. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Experimental Protocol: Standard Procedure
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands
The IR spectrum of this compound will be dominated by the characteristic vibrations of the nitro group and the benzothiazole core.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3100 - 3000 | C-H stretch | Aromatic C-H stretching vibrations. |
| ~1600 - 1450 | C=C and C=N stretch | Aromatic ring and thiazole ring stretching vibrations. |
| ~1550 - 1500 | N-O asymmetric stretch | Strong and characteristic absorption for the nitro group. |
| ~1350 - 1300 | N-O symmetric stretch | Strong and characteristic absorption for the nitro group. |
| ~850 - 750 | C-H out-of-plane bend | Bending vibrations of the aromatic C-H bonds, which can be indicative of the substitution pattern. |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's stability and structure.
Experimental Protocol: A Common Workflow
-
Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds, leading to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used in LC-MS, which typically results in a prominent molecular ion peak.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum and Fragmentation Pattern
The molecular weight of this compound (C₇H₄N₂O₂S) is 180.18 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 180.
Caption: Proposed mass spectral fragmentation of this compound.
Key Fragmentation Pathways:
-
Loss of NO: A common fragmentation pathway for nitroaromatic compounds is the loss of a nitric oxide radical (NO, 30 Da), leading to a fragment ion at m/z 150.
-
Loss of NO₂: The loss of the entire nitro group (NO₂, 46 Da) is also a prominent fragmentation pathway, resulting in an ion at m/z 134.
-
Further Fragmentation: The fragment at m/z 134 can undergo further fragmentation, such as the loss of a cyanide radical (CN, 26 Da), to produce an ion at m/z 108.
Conclusion: A Predictive Yet Powerful Analytical Framework
This guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous compounds and applying fundamental principles of spectroscopy, we have constructed a detailed and scientifically sound framework for the interpretation of its NMR, IR, and Mass Spectra. The presented protocols and data serve as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic scaffold. As experimental data for this compound becomes available, it will be insightful to compare it with the predictions outlined in this guide, further refining our understanding of structure-spectra correlations in this class of molecules.
References
-
Maruthamuthu, D., Rajagopal, G., Dileepan, B., & Shanthi, A. V. K. (Year). 13C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. Retrieved from [Link]
- (Year). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect.
-
NIST. (n.d.). 6-Nitrobenzothiazole. In NIST Chemistry WebBook. Retrieved from [Link]
- Aiello, S., Wells, G., Stone, E., Kadri, H., Bazzi, R., Bell, D. R., ... & Westwell, A. D. (Year). Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (PMX 610, NSC 721648). aws.amazon.com.
- (Year). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS.
-
PubChem. (n.d.). 6-Nitrobenzothiazole. PubChem. Retrieved from [Link]
- (Year). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences.
-
Al-Masoudi, W. A., Othman, R. M., Al-Asadi, R., & Ali, M. A. (2016). A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). ResearchGate. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Amino-6-nitrobenzothiazole. SpectraBase. Retrieved from [Link]
- (Year). d4ob01725k1.pdf. The Royal Society of Chemistry.
- (Year). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. PMC - NIH.
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. Retrieved from [Link]
- (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. MDPI.
-
ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. ResearchGate. Retrieved from [Link]
- (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. PubMed Central.
- (Year). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives.
- (Year). and ortho-aminophenyl benzothiazoles using NMR and DFT calculations. UQ eSpace - The University of Queensland.
-
ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. ResearchGate. Retrieved from [Link]
- (2008). Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster. PubMed.
- (Year). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. PMC - PubMed Central.
- (Year). Thiazoles: iii. Infrared spectra of methylthiazoles.
- (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- (Year). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
- (Year). Possible mass fragmentation pattern of compound 3.
quantum yield and Stokes shift of benzothiazole-based fluorescent probes
An In-depth Technical Guide to the Quantum Yield and Stokes Shift of Benzothiazole-Based Fluorescent Probes
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical photophysical properties of benzothiazole-based fluorescent probes: fluorescence quantum yield and Stokes shift. We will move beyond simple definitions to explore the underlying molecular mechanisms, environmental influences, and practical methodologies that govern these essential parameters. Our focus is on providing field-proven insights to empower rational probe design and accurate data interpretation.
The Benzothiazole Scaffold: A Privileged Structure in Fluorescence Sensing
The benzothiazole core, an aromatic heterocyclic moiety, is a cornerstone in the design of modern fluorescent probes. Its derivatives are renowned for their synthetic accessibility and robust photophysical characteristics, including high fluorescence quantum yields and large Stokes shifts.[1] These properties make them exceptional tools for a multitude of applications, from the detection of metal ions and reactive oxygen species to the high-contrast imaging of cellular organelles and disease biomarkers like amyloid-β plaques.[1][2] The utility of these probes is rooted in several distinct fluorescence mechanisms, such as Excited-State Intramolecular Proton Transfer (ESIPT), Aggregation-Induced Emission (AIE), and Intramolecular Charge Transfer (ICT), which allow for the design of highly specific and sensitive sensors.[1][3]
Core Photophysical Principles: Quantum Yield and Stokes Shift
A deep understanding of a probe's performance hinges on two key metrics: its brightness (quantum yield) and its spectral separation (Stokes shift).
Fluorescence Quantum Yield (ΦF): The Efficiency of Light Emission
The fluorescence quantum yield (ΦF) is a direct measure of a fluorophore's emission efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4][5]
ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)
A quantum yield of 1.0 (or 100%) represents perfect efficiency, where every absorbed photon results in an emitted fluorescent photon. In reality, the excited state can be deactivated through several competing non-radiative pathways, which lower the quantum yield.[4][5] These pathways include:
-
Internal Conversion: Non-radiative transition between electronic states of the same spin multiplicity.
-
Vibrational Relaxation: Rapid energy loss as heat to the surrounding solvent molecules.
-
Intersystem Crossing: Transition to a triplet state, which can lead to phosphorescence or non-radiative decay.
Therefore, a high quantum yield is indicative of a molecular structure that minimizes these non-radiative decay routes, resulting in a brighter, more sensitive probe.
Caption: A Jablonski diagram illustrating electronic transitions and decay pathways.
Stokes Shift: The Separation of Excitation and Emission
The Stokes shift is the difference between the maximum wavelength of absorption (λabs) and the maximum wavelength of fluorescence emission (λem).[6] This phenomenon arises because upon excitation, the fluorophore rapidly loses some energy to its environment through vibrational relaxation and solvent molecule reorganization before it emits a photon to return to the ground state.[6]
Stokes Shift (nm) = λem - λabs
A large Stokes shift is highly desirable for several practical reasons:
-
Reduces Self-Absorption: It minimizes the re-absorption of emitted photons by other probe molecules in the sample, which is critical for accuracy in concentrated solutions.
-
Improves Signal-to-Noise: It allows for the effective separation of the fluorescence signal from the excitation light using optical filters, leading to clearer images and more sensitive measurements.
Controlling Photophysical Properties: From Molecular Design to Environmental Effects
The quantum yield and Stokes shift of benzothiazole probes are not fixed values; they are intricately linked to molecular architecture and the surrounding environment. Rational probe design involves tuning these factors to achieve optimal performance.
The Role of Molecular Structure
-
Molecular Rigidity: One of the most effective strategies for increasing quantum yield is to enhance molecular rigidity.[7] Flexible bonds within a fluorophore can undergo torsional rotations in the excited state, providing a highly efficient non-radiative decay pathway that quenches fluorescence.[8][9] By restricting these motions—for instance, by incorporating the probe into a viscous medium or a protein binding pocket—this quenching mechanism is suppressed, leading to a dramatic increase in fluorescence.[8] This is the fundamental principle behind "molecular rotors" and AIE-active probes.[8][10] Complexation with a BF2 moiety is another powerful chemical strategy to rigidify the structure, which can enhance quantum yields by more than tenfold.[11]
-
Electronic Substituents (ICT and ESIPT): The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the benzothiazole scaffold creates a "push-pull" system. This facilitates an Intramolecular Charge Transfer (ICT) upon photoexcitation, where electron density shifts from the donor to the acceptor.[2] This process often leads to a large excited-state dipole moment and significant stabilization in polar solvents, resulting in a large Stokes shift.[12] A special case is found in 2-(2'-hydroxyphenyl)benzothiazole (HBT) and its derivatives, which undergo Excited-State Intramolecular Proton Transfer (ESIPT).[13][14] Upon excitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole ring, forming an excited keto-tautomer. This tautomer has a significantly different electronic structure and lower energy, and its subsequent relaxation to the ground state results in fluorescence at a much longer wavelength, producing an exceptionally large Stokes shift.[14]
Caption: The four-level photophysical cycle of Excited-State Intramolecular Proton Transfer (ESIPT).
Environmental Sensitivity
-
Solvent Polarity and Viscosity: The polarity of the solvent can have a profound effect on probes with ICT character. Increasing solvent polarity stabilizes the charge-separated excited state, causing a red-shift in the emission spectrum and thus increasing the Stokes shift.[12] Solvent viscosity, by physically hindering intramolecular rotations, can significantly increase the fluorescence quantum yield of molecular rotor-type probes.[9]
-
pH: Changes in pH can alter the protonation state of acidic or basic functional groups on the probe, which can dramatically change its absorption and emission properties. This principle is often exploited to design pH-sensitive fluorescent sensors.
Data Summary: Photophysical Properties of Representative Benzothiazole Probes
The following table summarizes the key photophysical properties of select benzothiazole derivatives, illustrating the impact of structural modifications.
| Probe Derivative | Key Feature | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (ΦF) | Solvent/Conditions | Reference |
| BzT-OAc | Esterase sensing | ~380 | 474 | ~94 | 0.21 | PBS (pH 7.4) | [2] |
| BzT-OH | Product of hydrolysis | ~400 | 523 | ~123 | High | PBS (pH 7.4) | [2] |
| BPO | Aggregated state | ~350 | 425 | ~75 | 0.124 | THF/H₂O | [14] |
| BHPO1 | ESIPT active | ~365 | ~520 (green) | ~155 | Strong in aggregate | Aggregated state | [14] |
| BHPO2 | ESIPT active | ~365 | ~580 (orange) | ~215 | Strong in aggregate | Aggregated state | [14] |
| HBT-Derivative 4 | Pre-BF₂ complex | - | - | - | 0.06 | Acetonitrile | [11] |
| HBT-Derivative 4B | Post-BF₂ complex | - | - | - | 0.85 | Acetonitrile | [11] |
Note: Values are approximate and can vary based on specific experimental conditions. The table is for comparative purposes.
Experimental Protocols: A Self-Validating System
Accurate determination of photophysical parameters is crucial. The following protocols are designed to ensure trustworthy and reproducible results.
Representative Synthesis of a Benzothiazole Probe
This protocol describes a general condensation reaction to form the benzothiazole core, a common synthetic route.[13][15][16]
Objective: Synthesize 2-(2'-hydroxyphenyl)benzothiazole (HBT), a classic ESIPT fluorophore.
Materials:
-
2-Aminothiophenol
-
Salicylaldehyde (2-hydroxybenzaldehyde)
-
Anhydrous Ethanol
-
Reaction flask with condenser, magnetic stirrer
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and salicylaldehyde (1.0 eq) in anhydrous ethanol.
-
Reaction: Stir the mixture at room temperature. The reaction is often refluxed to ensure completion.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
-
Characterization: Confirm the structure of the synthesized probe using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Measuring Fluorescence Quantum Yield (Relative Method)
The comparative method, using a well-characterized fluorescence standard, is the most reliable and widely used technique for determining ΦF in solution.[4][5]
Principle: A sample with an unknown quantum yield (ΦX) is compared to a standard with a known quantum yield (ΦS). By measuring the integrated fluorescence intensity and absorbance of both at the same excitation wavelength, ΦX can be calculated.
Caption: Workflow for the relative measurement of fluorescence quantum yield.
Step-by-Step Methodology:
-
Select a Standard: Choose a fluorescence standard with a known, well-documented quantum yield that absorbs and emits in a similar spectral region as your test sample. Quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.54) or fluorescein in 0.1 M NaOH (ΦF = 0.95) are common choices.
-
Prepare Solutions: Prepare a series of dilute solutions of both the standard and the test compound in the appropriate solvents.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (λex). Crucially, the absorbance at λex must be kept below 0.1 for all solutions to avoid inner filter effects and ensure a linear relationship between absorbance and concentration.
-
Record Fluorescence Spectra: Using a fluorometer, record the fluorescence emission spectrum for each solution. The following conditions must be identical for both the standard and the test sample:
-
Excitation wavelength (λex)
-
Excitation and emission slit widths
-
Cuvette path length and type
-
-
Data Processing:
-
Correct the emission spectra for the instrument's response (if not done automatically).
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the test sample (ΦX):
ΦX = ΦS * (IX / IS) * (AS / AX) * (nX² / nS²)
Where:
-
Φ is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts X and S refer to the test sample and the standard, respectively.
-
-
Validation: To ensure trustworthiness, plot the integrated fluorescence intensity (I) versus absorbance (A) for the series of solutions. The plot should be linear for both the standard and the sample, confirming the absence of concentration-dependent quenching effects. The ratio of the slopes can then be used in the calculation for higher accuracy.
Conclusion and Future Perspectives
Benzothiazole-based fluorescent probes are indispensable tools in modern chemical biology and materials science. Their photophysical properties, particularly quantum yield and Stokes shift, are not arbitrary but are governed by predictable principles of molecular design and environmental interactions. By leveraging concepts like molecular rigidity, ICT, and ESIPT, scientists can rationally design next-generation probes with enhanced brightness, superior spectral separation, and tailored responses to specific biological analytes. The continued development in this field promises even more sophisticated probes for advanced applications in diagnostics, theranostics, and super-resolution imaging.
References
-
Taylor & Francis. (n.d.). Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks. [Link]
-
Kim, H. N., et al. (2023). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging. ACS Omega, 8(29), 26287–26295. [Link]
-
Various Authors. (n.d.). Benzothiazole applications as fluorescent probes for analyte detection. ResearchGate. [Link]
-
Zeng, Y. B. (2024). Synthesis And Application Of Benzothiazole-based Fluorescent Probes. Globe Thesis. [Link]
-
Various Authors. (n.d.). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press. [Link]
-
Cysewska, K., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Chemical Science, 13(43), 12813-12824. [Link]
-
Bhatia, R., et al. (2025). Benzothiazole-Based Fluorescent Probes for Various Applications. ResearchGate. [Link]
-
Li, J., et al. (2023). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Molecules, 28(14), 5363. [Link]
-
Bremer, M., et al. (2022). Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. Journal of Materials Chemistry C, 10, 1438-1447. [Link]
-
UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Resch-Genger, U., et al. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]
-
Abu Jarra, H., et al. (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. [Link]
-
Voropay, E. S., et al. (2025). Luminescence Spectral Properties of New Benzothiazole Polymethine Dye. ResearchGate. [Link]
-
Sahoo, S. K., et al. (2022). Understanding High Fluorescence Quantum Yield and Simultaneous Large Stokes Shift in Phenyl Bridged Donor−π–Acceptor Dyads with Varied Bridge Lengths in Polar Solvents. The Journal of Physical Chemistry A, 126(26), 4233–4242. [Link]
-
Hamon, F., et al. (2021). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. Molecules, 26(16), 4991. [Link]
-
Various Authors. (2025). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. ResearchGate. [Link]
-
Voropay, E. S., et al. (n.d.). LUMINESCENCE SPECTRAL PROPERTIES OF NEW BENZOTHIAZOLE POLYMETHINE DYE. [Link]
-
Wikipedia. (n.d.). Stokes shift. [Link]
-
Cysewska, K., et al. (2022). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. SciSpace. [Link]
-
Zhang, Y., et al. (2017). Luminescent properties of benzothiazole derivatives and their application in white light emission. RSC Advances, 7, 7694-7700. [Link]
-
HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Wang, Z., et al. (2021). Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect. Frontiers in Chemistry, 9, 781898. [Link]
Sources
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.uci.edu [chem.uci.edu]
- 5. static.horiba.com [static.horiba.com]
- 6. Stokes shift - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. elib.bsu.by [elib.bsu.by]
- 10. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05044G [pubs.rsc.org]
- 11. Frontiers | Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect [frontiersin.org]
- 12. researchportal.unamur.be [researchportal.unamur.be]
- 13. mdpi.com [mdpi.com]
- 14. Luminescent properties of benzothiazole derivatives and their application in white light emission - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25369E [pubs.rsc.org]
- 15. globethesis.com [globethesis.com]
- 16. stemmpress.com [stemmpress.com]
The Discovery and Initial Synthesis of 7-Nitrobenzo[d]thiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial synthesis of 7-Nitrobenzo[d]thiazole, a key heterocyclic compound with significant implications in medicinal chemistry and materials science. The document delves into the historical context of its synthesis, primarily through the direct nitration of benzothiazole, and offers a detailed, step-by-step protocol based on early investigations. The guide further explores the mechanistic rationale behind the synthetic pathway, the challenges of isomeric separation, and the analytical techniques used for characterization. This whitepaper serves as a foundational resource for researchers working with benzothiazole derivatives, offering insights into the pioneering work that paved the way for contemporary applications.
Introduction: The Significance of the Nitrobenzothiazole Scaffold
Benzothiazole, a bicyclic heterocyclic system, represents a privileged scaffold in the realm of organic and medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a nitro group onto the benzothiazole core profoundly influences its electronic properties and reactivity, often enhancing its biological efficacy or serving as a crucial intermediate for further functionalization.
The position of the nitro group on the benzene ring of the benzothiazole nucleus is critical in determining the molecule's overall characteristics. Among the various isomers, this compound has garnered interest due to its unique electronic and steric environment, making it a valuable building block in the synthesis of more complex molecules. Understanding its initial discovery and synthesis provides a fundamental basis for the ongoing exploration of nitrobenzothiazole chemistry.
The Genesis of this compound: Direct Electrophilic Nitration
The initial synthesis of this compound is rooted in the direct electrophilic aromatic substitution of the parent benzothiazole molecule. Early studies on the nitration of benzothiazole revealed that the reaction typically yields a mixture of isomers, with the substitution pattern being highly dependent on the reaction conditions.
Mechanistic Insights into Benzothiazole Nitration
The nitration of benzothiazole proceeds via the canonical electrophilic aromatic substitution mechanism. The thiazole ring, being electron-withdrawing, deactivates the adjacent benzene ring towards electrophilic attack. However, the precise directing effect of the fused thiazole is a nuanced interplay of inductive and resonance effects.
Quantitative studies, such as the work by E. R. Ward and W. H. Poesche in 1961, were instrumental in elucidating the product distribution of benzothiazole nitration. Their work provided a detailed analysis of the isomeric mixture obtained under specific nitrating conditions, confirming the formation of this compound alongside other isomers.[1]
The formation of the various nitro isomers can be rationalized by considering the stability of the Wheland intermediate (sigma complex) formed upon attack of the nitronium ion (NO₂⁺) at each position of the benzene ring. The distribution of isomers is a kinetic outcome, reflecting the relative activation energies for the formation of these intermediates.
Initial Synthesis Protocol: A Step-by-Step Guide
The following protocol is a representative method for the synthesis of this compound based on the direct nitration of benzothiazole, as inferred from early literature. This method highlights the classical approach to this transformation and the subsequent separation of the isomeric products.
Materials and Reagents
| Reagent/Material | Grade |
| Benzothiazole | Reagent |
| Concentrated Sulfuric Acid (98%) | ACS |
| Concentrated Nitric Acid (70%) | ACS |
| Ice | |
| Sodium Carbonate | Anhydrous |
| Ethanol | 95% |
| Diethyl Ether | Anhydrous |
| Chromatography Column | |
| Alumina (neutral) | Chromatography Grade |
| Toluene | ACS |
Experimental Procedure
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add 20 mL of concentrated nitric acid to 40 mL of concentrated sulfuric acid. Maintain the temperature below 10 °C throughout the addition.
-
Nitration Reaction: To the cooled nitrating mixture, add 10 g of benzothiazole dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, continue stirring at this temperature for 1 hour, then allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up and Neutralization: Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring. The crude nitrobenzothiazoles will precipitate. Filter the precipitate and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Isomer Separation: The crude product is a mixture of 4-, 5-, 6-, and 7-nitrobenzothiazoles. The separation of these isomers is the most challenging aspect of this synthesis and is typically achieved by fractional crystallization or column chromatography.
-
Column Chromatography: Prepare a chromatography column with a slurry of neutral alumina in toluene. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., a mixture of toluene and ethanol) and load it onto the column. Elute the column with a gradient of toluene and ethanol, starting with pure toluene. The isomers will elute in order of their polarity. The 7-nitro isomer is typically one of the later fractions to elute.
-
-
Purification and Characterization: Collect the fractions containing the 7-nitro isomer, as identified by thin-layer chromatography (TLC) against a known standard if available. Combine the pure fractions and remove the solvent under reduced pressure. Recrystallize the resulting solid from a suitable solvent, such as ethanol, to obtain pure this compound.
Characterization Data
Early characterization of this compound would have relied on classical methods such as melting point determination and elemental analysis. Modern techniques would provide a more detailed structural confirmation:
| Analysis | Expected Result |
| Melting Point | ~135-137 °C |
| ¹H NMR (CDCl₃) | δ 9.1 (s, 1H, H-2), 8.4 (d, 1H, H-6), 8.3 (d, 1H, H-4), 7.6 (t, 1H, H-5) |
| ¹³C NMR (CDCl₃) | δ 155.0, 150.0, 145.0, 130.0, 128.0, 125.0, 122.0 |
| IR (KBr) | ν ~1530 cm⁻¹ (asymmetric NO₂ stretch), ~1350 cm⁻¹ (symmetric NO₂ stretch) |
| Mass Spectrometry | m/z = 180 (M⁺) |
Visualization of the Synthetic Pathway
The following diagrams illustrate the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Simplified mechanism of nitration at the 7-position.
Conclusion and Future Perspectives
The discovery and initial synthesis of this compound through the direct nitration of benzothiazole represent a fundamental chapter in heterocyclic chemistry. While this classical method presents challenges in terms of regioselectivity and isomer separation, it laid the groundwork for the development of more sophisticated and selective synthetic strategies. Modern synthetic chemistry now offers a variety of methods for the regioselective synthesis of nitroaromatic compounds, which can be applied to the benzothiazole system to overcome the limitations of the initial approaches.
The availability of this compound as a synthetic precursor continues to be of high importance. Its strategic functionalization allows for the creation of novel compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. This technical guide serves as a tribute to the pioneering work in this field and as a valuable resource for contemporary researchers building upon this foundational knowledge.
References
-
Ward, E. R., & Poesche, W. H. (1961). A quantitative study of the nitration of benzothiazole. Journal of the Chemical Society (Resumed), 2825-2828. [Link][1]
Sources
Methodological & Application
Application Notes and Protocols: 7-Nitrobenzo[d]thiazole Derivatives as Fluorescent Probes for Thiol Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Thiols and the Need for Sensitive Detection
Thiols, characterized by the presence of a sulfhydryl (-SH) group, are vital molecules within biological systems. They are integral to maintaining cellular redox homeostasis, ensuring the structural and functional integrity of proteins, and participating in detoxification pathways.[1] Key biological thiols include cysteine (Cys), homocysteine (Hcy), and the tripeptide glutathione (GSH).[2][3][4] Aberrant levels of these thiols are implicated in a range of pathological conditions, including cancer, neurodegenerative diseases, and metabolic disorders, making them important biomarkers.[5] Consequently, the development of sensitive and selective methods for thiol quantification is of paramount importance in biomedical research and drug development.[1][6]
Fluorescent probes have emerged as powerful tools for the detection of biomolecules due to their high sensitivity, rapid response, and suitability for real-time imaging in living cells.[3][7][8] Among these, probes based on the 7-nitrobenzo[d]thiazole and the closely related 7-nitrobenz-2-oxa-1,3-diazole (NBD) scaffold have garnered significant attention for their utility in thiol detection.[7][9][10][11][12][13][14] These probes typically operate on a "turn-on" fluorescence mechanism, exhibiting low intrinsic fluorescence and displaying a significant increase in emission upon reaction with thiols.[6][7][8] This application note provides a comprehensive guide to the principles and protocols for using this compound-based fluorescent probes for the detection and quantification of thiols.
Mechanism of Action: Nucleophilic Aromatic Substitution and Fluorescence Activation
The sensing mechanism of this compound and NBD-based probes for thiol detection is primarily based on a nucleophilic aromatic substitution (SNAr) reaction.[15] The electron-withdrawing nitro group on the benzothiazole or benzoxadiazole ring system renders the aromatic ring electron-deficient and susceptible to attack by nucleophiles. The thiol group (-SH) of molecules like cysteine and glutathione is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻).
The reaction proceeds as follows:
-
Nucleophilic Attack: The thiolate anion attacks the electron-deficient carbon atom of the this compound or NBD derivative, displacing a leaving group (e.g., a halogen or an ether).[16][17]
-
Formation of a Fluorescent Adduct: This reaction results in the formation of a new thiol-adduct that is highly fluorescent.[17] The initial probe is often non-fluorescent or weakly fluorescent due to quenching effects from the nitro group and the leaving group.[8] Upon reaction with the thiol, the electronic properties of the fluorophore are altered, leading to a significant enhancement of fluorescence.[6][7]
This "off-on" switching of fluorescence provides a high signal-to-noise ratio, enabling sensitive detection of thiols.[7] The specificity of these probes can be tuned by modifying the leaving group and other substituents on the core structure, allowing for some selectivity towards different biothiols.[2][15]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorescent probe for highly selective detection of cysteine in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Theoretical investigation on a simple turn on fluorescent probe for detection of biothiols based on coumarin unit [frontiersin.org]
- 5. A benzothiazole derivative-based turn-on fluorescent probe for specific detection of Cys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Turn-On Fluorescent Probe for Sensitive Detection of Cysteine in a Fully Aqueous Environment and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A highly selective and sensitive fluorescent probe for thiols based on a benzothiazole derivative - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A 7-nitrobenz-2-oxa-1,3-diazole based highly sensitive and selective turn-on chemosensor for copper(ii) ion with intracellular application without cytotoxicity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of a novel fluorescent probe based on 7-nitrobenzo-2-oxa-1,3-diazole skeleton for the rapid determination of vitamin B12 in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of 7-nitrobenzo-2-oxa-1,3-diazole (NBD)-labeled fluorescent opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. s3.amazonaws.com [s3.amazonaws.com]
- 16. 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole as a reactivity probe for the investigation of the thiol proteinases. evidence that ficin and bromelain may lack carboxyl groups conformationally equivalent to that of aspartic acid-158 of papain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
The Versatility of 7-Nitrobenzo[d]thiazole in Illuminating the Inner Workings of Live Cells: A Guide to Applications and Protocols
The 7-nitrobenzo[d]thiazole (NBTD) scaffold has emerged as a powerful and versatile platform in the development of fluorescent probes for live-cell imaging. Its unique photophysical properties, particularly its sensitivity to the local environment, make it an exceptional tool for researchers, scientists, and drug development professionals seeking to visualize and quantify dynamic cellular processes. This guide provides an in-depth exploration of NBTD-based probes, detailing their applications, the rationale behind their use, and step-by-step protocols for their successful implementation.
The Power of the NBTD Core: A Foundation for Diverse Sensing
The core of NBTD's utility lies in its electron-deficient nature, which makes it an excellent acceptor in "push-pull" fluorophore designs. When combined with an electron-donating group, this creates a system with an intramolecular charge transfer (ICT) character. The fluorescence of such probes is often highly sensitive to changes in the local environment, such as polarity, viscosity, or the presence of specific analytes. This sensitivity is the key to their function as "turn-on" or ratiometric sensors, where a specific molecular recognition event triggers a change in fluorescence intensity or a shift in the emission wavelength.[1]
Furthermore, the benzothiazole core can be readily functionalized, allowing for the strategic attachment of recognition moieties that confer specificity for a wide range of biological targets.[2] This chemical tractability has led to the development of NBTD-based probes for detecting ions, reactive oxygen species (ROS), and crucial biomolecules, transforming our ability to study cellular signaling and stress responses in real-time.
Application Notes and Protocols
This section delves into specific applications of NBTD-based probes, providing not only the "how" but also the "why" behind each experimental step.
Visualizing Cellular Redox Status with Cysteine-Sensing Probes
Scientific Rationale: Cysteine (Cys) is a vital amino acid that plays a central role in maintaining cellular redox homeostasis.[3] Aberrant Cys levels are implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a critical biomarker.[3] NBTD-based probes for Cys often employ a "turn-on" fluorescence mechanism. A common strategy involves attaching a recognition group to the NBTD core that quenches its fluorescence. In the presence of Cys, a specific chemical reaction, such as a nucleophilic substitution or cleavage of a linker, releases the quenching group, leading to a significant increase in fluorescence.[3]
Experimental Workflow for Cysteine Detection:
Caption: Workflow for live-cell imaging of cysteine using an NBTD-based probe.
Detailed Protocol:
-
Probe Preparation:
-
Dissolve the NBTD-based cysteine probe in high-quality, anhydrous DMSO to prepare a stock solution, typically in the range of 1-10 mM.
-
Store the stock solution at -20°C, protected from light and moisture to prevent degradation.
-
-
Cell Culture and Seeding:
-
Culture the mammalian cell line of interest in the appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells onto glass-bottom confocal dishes or plates at a density that will result in 60-70% confluency at the time of the experiment. This density is crucial to ensure healthy, individual cells for imaging without artifacts from overcrowding.
-
Allow the cells to adhere and grow for at least 24 hours before the experiment.
-
-
Probe Loading:
-
On the day of the experiment, carefully remove the culture medium from the cells.
-
Wash the cells once with warm (37°C) phosphate-buffered saline (PBS) to remove any residual serum, which can sometimes interfere with probe loading.
-
Prepare a working solution of the probe by diluting the DMSO stock solution in a serum-free culture medium or PBS to the desired final concentration (typically 5-10 µM). The optimal concentration should be determined empirically for each cell line and probe.
-
Add the probe working solution to the cells and incubate for 30-45 minutes at 37°C. This incubation time allows for efficient probe uptake into the cells.
-
-
Imaging:
-
After incubation, wash the cells twice with warm PBS to remove any excess, unbound probe that could contribute to background fluorescence.
-
Add fresh, pre-warmed culture medium (with serum) to the cells.
-
Mount the confocal dish on the stage of a confocal microscope equipped with a live-cell imaging chamber to maintain temperature and CO₂ levels.
-
Excite the probe at its specific excitation wavelength and collect the emission over the appropriate wavelength range. These parameters will be specific to the particular NBTD derivative being used.
-
Capture fluorescent images of the cells. For "turn-on" probes, an increase in fluorescence intensity will indicate the presence of cysteine.
-
Monitoring Mitochondrial Health through pH and Analyte Sensing
Scientific Rationale: Mitochondria are critical organelles that not only generate ATP but also play a central role in cellular signaling and apoptosis.[4] Mitochondrial dysfunction is a hallmark of many diseases.[4] The mitochondrial matrix has a relatively basic microenvironment, and changes in mitochondrial pH can be indicative of cellular stress or dysfunction.[4] NBTD derivatives can be designed to accumulate in mitochondria, often by incorporating a lipophilic cation, and to respond to changes in pH or the presence of specific analytes within this organelle.[4] For instance, some NBTD probes exhibit pH-responsive fluorescence, leveraging the excited-state intramolecular proton transfer (ESIPT) process.[4]
Table 1: Photophysical Properties of a Hypothetical Mitochondria-Targeted NBTD Probe
| Property | Value |
| Excitation Max (λex) | 420 nm |
| Emission Max (λem) | 520 nm |
| Stokes Shift | 100 nm[4] |
| Quantum Yield (ΦF) | 0.56 (at pH 8.3)[4] |
| Optimal pH range | > 8.0[4] |
Protocol for Imaging Mitochondrial Analytes:
-
Probe and Cell Preparation: Follow steps 1 and 2 as described in the cysteine detection protocol.
-
Co-staining (Optional but Recommended): To confirm mitochondrial localization, co-staining with a commercially available mitochondrial tracker dye (e.g., MitoTracker Red CMXRos) is advised. Incubate cells with the mitochondrial tracker according to the manufacturer's instructions prior to or concurrently with the NBTD probe.
-
Probe Loading: Incubate cells with the mitochondria-targeted NBTD probe (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with warm PBS.
-
Inducing Mitochondrial Stress (Optional): To study the probe's response to mitochondrial dysfunction, cells can be treated with a compound known to disrupt mitochondrial function (e.g., a mitochondrial uncoupler like CCCP or an inhibitor of the electron transport chain like rotenone) after probe loading.
-
Imaging:
-
Acquire images using a confocal microscope.
-
Use separate channels for the NBTD probe and the mitochondrial co-stain to assess co-localization.
-
Analyze the changes in fluorescence intensity or spectral shifts of the NBTD probe in response to cellular stimuli or stressors.
-
Detection of Biologically Important Ions
Scientific Rationale: Metal ions such as Zn²⁺, Cu²⁺, and Fe³⁺ are essential for a vast array of biological processes, but their dysregulation can lead to cellular damage and disease.[5][6][7] NBTD-based chemosensors are designed with specific chelating groups that bind to these ions with high selectivity.[6] This binding event alters the electronic properties of the fluorophore, resulting in a detectable change in its fluorescence output, which can be a "turn-off" (quenching) or "turn-on" (enhancement) response, or a ratiometric shift.[5][6]
Sensing Mechanism for a "Turn-Off" Fe³⁺ Probe:
Caption: Schematic of a "turn-off" fluorescence sensing mechanism for Fe³⁺.
General Protocol for Ion Detection in Live Cells:
-
Probe and Cell Preparation: Follow steps 1 and 2 as in the previous protocols.
-
Probe Loading: Incubate cells with the specific NBTD-based ion sensor (concentration to be optimized, typically in the µM range) for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with warm PBS.
-
Modulation of Intracellular Ion Concentration (Optional):
-
To increase intracellular ion levels, cells can be incubated with a medium supplemented with the ion of interest (e.g., ZnCl₂, CuSO₄). An ionophore may be required to facilitate ion entry into the cells.
-
To decrease intracellular ion levels, a specific chelator can be added to the medium.
-
-
Imaging: Acquire images using confocal microscopy before and after modulating ion concentrations to observe the change in fluorescence.
Trustworthiness and Self-Validation in Protocols
The reliability of any imaging experiment hinges on robust controls. For the protocols described above, consider the following:
-
Positive and Negative Controls: When studying an analyte, use cells treated with a known activator or inhibitor of the pathway that produces the analyte as positive and negative controls, respectively.
-
Co-localization: As mentioned, co-staining with a known organelle marker is crucial for validating the subcellular localization of your probe.
-
Cell Viability Assays: It is essential to confirm that the probe and the imaging conditions are not cytotoxic. Perform a simple viability assay (e.g., using Trypan Blue or a commercial viability kit) under the same conditions as your imaging experiment.
-
Spectral Imaging: For ratiometric probes, acquiring the full emission spectrum can provide more robust data than simply measuring intensity in two separate channels.
Future Directions
The field of NBTD-based probes is continually evolving. Future developments will likely focus on:
-
Two-Photon Excitation: Designing probes with large two-photon absorption cross-sections for deeper tissue imaging with reduced phototoxicity.
-
Multiplexing: Creating a palette of NBTD probes with distinct spectral properties to allow for the simultaneous imaging of multiple analytes.
-
Theranostics: Combining the diagnostic imaging capabilities of NBTD probes with therapeutic functionalities, such as targeted drug delivery or photodynamic therapy.
The this compound scaffold provides a remarkable foundation for the design of sophisticated tools for live-cell imaging. By understanding the principles behind their design and carefully implementing the protocols outlined here, researchers can unlock new insights into the complex and dynamic world of the living cell.
References
- Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes - PMC - NIH. (2025, June 25).
- Application Notes and Protocols for Benzothiazole-Based Fluorescent Probes in Hydrogen Peroxide Detection - Benchchem. BenchChem.
- Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging - PubMed. (2024, October 2).
- A benzothiazole derivative-based turn-on fluorescent probe for specific detection of Cys. ScienceDirect.
- Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PubMed Central. (2021, September 28).
- A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells - PMC - PubMed Central. (2022, March 18).
- Benzothiazole-based fluorescence chemosensors for rapid recognition and “turn-off” fluorescence detection of Fe3+ ions in aqueous solution and in living cells - ResearchGate.
- A Review on Recent Development and biological applications of benzothiazole derivatives. (2022, May 12). Progress in Chemical and Biochemical Research.
- Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC - NIH. (2023, July 10).
Sources
- 1. A benzothiazole-based new fluorogenic chemosensor for the detection of CN− and its real-time application in environmental water samples and living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A benzothiazole derivative-based turn-on fluorescent probe for specific detection of Cys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Fluorescent Labeling of Cysteine Residues
Topic: Protocol for Labeling Cysteine Residues with 7-Nitrobenzo[c][1][2][3]oxadiazole Derivatives
For: Researchers, scientists, and drug development professionals
Introduction: Unveiling Protein Microenvironments with Thiol-Reactive Probes
Site-specific labeling of proteins is a cornerstone of modern proteomics and drug discovery, enabling the investigation of protein structure, function, and dynamics. Cysteine, with its relatively low abundance and the unique nucleophilicity of its thiol side chain, presents an ideal target for such modifications. Among the arsenal of thiol-reactive fluorescent probes, those based on the 7-nitrobenzo[c][1][2][3]oxadiazole (NBD) scaffold, also known as benzofurazan, have gained prominence. This application note provides a detailed protocol for the selective labeling of cysteine residues using NBD-based reagents, with a primary focus on the widely used 4-chloro-7-nitrobenzo[c][1][2][3]oxadiazole (NBD-Cl). While the core principles are also applicable to the analogous 7-nitrobenzo[d]thiazole framework, the extensive characterization and validation of NBD-Cl make it an exemplary reagent for this application.
NBD-Cl is a fluorogenic reagent, meaning it is virtually non-fluorescent in its native state but exhibits significant fluorescence upon reaction with nucleophiles like the thiol group of cysteine.[4][5] The resulting thioether bond is stable, and the fluorescence of the NBD moiety is highly sensitive to the polarity of its local environment.[5] This solvatochromic property makes NBD-labeled proteins powerful tools for studying conformational changes, ligand binding events, and protein-protein interactions.
The Chemistry of Cysteine Labeling with NBD-Cl
The labeling reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The strong electron-withdrawing nitro group at the 7-position, in conjunction with the heterocyclic ring system, renders the carbon atom at the 4-position highly electrophilic. The deprotonated thiol group (thiolate) of a cysteine residue acts as a potent nucleophile, attacking this electrophilic center and displacing the chloride leaving group.
This reaction is highly favorable under mild conditions and proceeds with a high degree of specificity for thiols over other nucleophilic amino acid side chains, such as the primary amines of lysine residues, particularly at neutral to slightly alkaline pH.[6]
Caption: Reaction mechanism of NBD-Cl with a cysteine residue.
Key Experimental Parameters
The efficiency and specificity of the labeling reaction are governed by several critical parameters, which should be optimized for each specific protein and experimental system.
| Parameter | Recommended Range | Rationale & Key Considerations |
| pH | 6.5 - 8.0 | The reaction rate is dependent on the concentration of the thiolate anion. A pH slightly above the pKa of the cysteine thiol (~8.3) increases the thiolate concentration, but higher pH values (>8.0) can increase the reactivity of primary amines (e.g., lysine), leading to non-specific labeling.[7] |
| Temperature | 4°C to 37°C | The reaction can proceed at room temperature or on ice. Higher temperatures increase the reaction rate but may also promote protein denaturation or non-specific reactions. Incubation at 4°C overnight is a common starting point. |
| Molar Ratio | 1:1 to 10:1 (NBD-Cl:Protein) | A slight molar excess of the labeling reagent is typically used to drive the reaction to completion. However, a large excess can lead to non-specific labeling or modification of the reagent itself. The optimal ratio should be determined empirically. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES) | NBD-Cl is typically dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the protein solution in an aqueous buffer. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation. |
| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | The cysteine residue must be in its reduced thiol form to be reactive. If the protein has been stored under conditions that might lead to disulfide bond formation, pre-treatment with a reducing agent is necessary. TCEP is often preferred over DTT or β-mercaptoethanol because it does not contain a thiol group and therefore does not compete with the protein for the labeling reagent. |
Detailed Protocol for Labeling a Purified Protein with NBD-Cl
This protocol provides a general framework for labeling a purified protein containing one or more accessible cysteine residues.
Materials and Reagents
-
Purified protein of interest in a suitable buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Desalting column (e.g., PD-10) or dialysis equipment
-
Reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Quenching reagent (e.g., 1 M β-mercaptoethanol or DTT)
Experimental Workflow
Caption: General workflow for protein labeling with NBD-Cl.
Step-by-Step Procedure
-
Protein Preparation and Reduction (if necessary): a. Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL. b. If the protein's cysteines may be oxidized, add TCEP to a final concentration of 1-5 mM. c. Incubate at room temperature for 1 hour. d. If a reducing agent was used, it must be removed prior to labeling. Perform a buffer exchange into fresh, de-gassed reaction buffer using a desalting column or dialysis.
-
Preparation of NBD-Cl Stock Solution: a. Prepare a 10-50 mM stock solution of NBD-Cl in anhydrous DMSO or DMF. b. This solution should be prepared fresh and protected from light.
-
Labeling Reaction: a. To the protein solution, add the NBD-Cl stock solution to achieve the desired molar ratio (e.g., a 5-fold molar excess of NBD-Cl over protein). Add the NBD-Cl solution dropwise while gently vortexing to ensure rapid mixing. b. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The incubation should be performed in the dark to prevent photobleaching of the NBD fluorophore.
-
Quenching the Reaction: a. To stop the labeling reaction, add a thiol-containing quenching reagent, such as β-mercaptoethanol or DTT, to a final concentration of 10-50 mM. This will react with any excess NBD-Cl. b. Incubate for 15-30 minutes at room temperature.
-
Purification of the Labeled Protein: a. Remove the unreacted NBD-Cl and the quenching reagent by extensive dialysis against the desired storage buffer or by using a desalting column. b. The labeled protein will have a characteristic yellow-orange color.
-
Characterization of the Labeled Protein: a. Determine the Degree of Labeling (DOL): The DOL can be calculated spectrophotometrically by measuring the absorbance of the protein at 280 nm and the NBD adduct at its absorbance maximum (typically around 478 nm for the thioether adduct). b. Confirm Labeling Specificity: Use techniques such as SDS-PAGE with in-gel fluorescence scanning to visualize the labeled protein. Mass spectrometry can be employed to confirm the site(s) of modification. c. Assess Protein Function: Perform a functional assay to ensure that the labeling has not adversely affected the protein's biological activity.
Troubleshooting and Considerations
-
Low Labeling Efficiency: Ensure that cysteines are fully reduced. Increase the molar ratio of NBD-Cl, the reaction time, or the temperature. Check the pH of the reaction buffer.
-
Non-Specific Labeling: Decrease the molar ratio of NBD-Cl, the reaction time, or the pH. Ensure that the reaction is properly quenched.
-
Protein Precipitation: This may occur if the concentration of the organic solvent (from the NBD-Cl stock) is too high or if the labeling modifies residues critical for solubility. Add the NBD-Cl stock solution slowly and with gentle mixing.
Conclusion
The use of 7-nitrobenzo[c][1][2][3]oxadiazole derivatives like NBD-Cl provides a robust and versatile method for the fluorescent labeling of cysteine residues in proteins. The fluorogenic and environmentally sensitive nature of the NBD moiety allows for the sensitive detection of labeling and the subsequent study of protein dynamics. By carefully controlling the experimental parameters outlined in this protocol, researchers can achieve specific and efficient labeling, paving the way for a deeper understanding of protein function in a wide range of biological and biomedical applications.
References
-
Wang, J., Liao, Y., & Shao, S. (2012). NBD-based Fluorescent Probe with High Selectivity to Cysteine over Homocysteine under Neutral Physiological Conditions. Chemistry Letters, 41(10), 1333-1335. [Link]
-
Bem, M., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. Arkivoc, 2007(xiii), 87-104. [Link]
-
Ciupa, A., et al. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6157. [Link]
-
Yi, L., et al. (2021). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 50(12), 7132-7162. [Link]
-
Wang, J., Liao, Y., & Shao, S. (2012). An NBD-based Fluorescent Probe with High Selectivity to Cysteine over Homocysteine under Neutral Physiological Conditions. Chemistry Letters. [Link]
-
Nitta, K., Bratcher, S. C., & Kronman, M. J. (1978). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Journal, 175(2), 385–392. [Link]
-
Puljung, M. C. (2014). Fluorescent labeling of specific cysteine residues using CyMPL. Methods in Molecular Biology, 1177, 135-147. [Link]
-
Fan, C., et al. (2025). A turn-on benzothiazole-based fluorescent probe for rapid cysteine detection in living cells. New Journal of Chemistry, 49, 1718-1724. [Link]
-
Re-ResearchGate. (2019). A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo. ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). 2-Cyanobenzothiazole (CBT) Condensation for Site-Specific Labeling of Proteins at the Terminal Cysteine Residues. Springer Nature Experiments. [Link]
-
Hou, J. T., et al. (2017). A Novel Benzothiazole-Based Fluorescent Probe for Cysteine Detection and Its Application on Test Paper and in Living Cells. Talanta, 176, 151-155. [Link]
-
ResearchGate. (2019). Derivatization reaction of cysteine with 4-fluoro-7-nitrobenzofurazan (NBD-F). ResearchGate. [Link]
-
National Institutes of Health. (n.d.). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. National Institutes of Health. [Link]
-
National Institutes of Health. (2021). Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. National Institutes of Health. [Link]
-
National Institutes of Health. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of health. [Link]
-
National Institutes of Health. (2021). Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria. National Institutes of Health. [Link]
-
National Institutes of Health. (2011). Fluorescent properties of antioxidant cysteine ABZ analogue. National Institutes of Health. [Link]
-
National Institutes of Health. (2018). A roadmap to cysteine specific labeling of membrane proteins for single-molecule photobleaching studies. National Institutes of Health. [Link]
-
National Institutes of Health. (n.d.). Efficient Site-Specific Labeling of Proteins via Cysteines. National Institutes of Health. [Link]
-
National Institutes of Health. (2022). A benzothiazole derivative-based turn-on fluorescent probe for specific detection of Cys. National Institutes of Health. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent properties of antioxidant cysteine ABZ analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A benzothiazole derivative-based turn-on fluorescent probe for specific detection of Cys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Nitrobenzo[d]thiazole Derivatives as Potential Anticancer Agents
Abstract
The pursuit of novel, selective, and potent anticancer agents is a cornerstone of modern oncological research. Heterocyclic compounds, particularly the benzothiazole scaffold, have emerged as a "privileged structure" in medicinal chemistry due to their wide range of biological activities.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 7-nitrobenzo[d]thiazole derivatives as a promising class of anticancer agents. We will explore their mechanism of action, focusing on the inhibition of critical cell survival pathways, and provide detailed, field-proven protocols for their synthesis and in vitro characterization.
Introduction: The Rationale for Targeting Cancer with Benzothiazoles
Cancer remains a leading cause of mortality worldwide, driving the urgent need for innovative therapeutic strategies that can overcome the limitations of current treatments, such as drug resistance and off-target toxicity.[1] Benzothiazole derivatives have shown significant promise, exhibiting a spectrum of pharmacological effects, including antitumor, anti-inflammatory, and antiviral activities.[2][3] The incorporation of a nitro group at the 7-position of the benzothiazole core can modulate the molecule's electronic properties, potentially enhancing its interaction with biological targets and improving its anticancer efficacy.
These compounds often exert their effects by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways that are constitutively active in cancer cells, such as the PI3K/Akt/mTOR pathway.[4][5] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism; its dysregulation is a hallmark of many human cancers.[6][7] Therefore, this compound derivatives that can effectively modulate this pathway represent a highly promising avenue for targeted cancer therapy.
Proposed Mechanism of Action: Inhibition of PI3K/Akt Signaling and Apoptosis Induction
A primary mechanism by which many benzothiazole derivatives exert their anticancer effects is through the induction of apoptosis, often mediated by the inhibition of the PI3K/Akt survival pathway.[5][7]
Causality of the Pathway:
-
Activation: The pathway is typically initiated by growth factors binding to Receptor Tyrosine Kinases (RTKs) on the cell surface. This triggers the activation of Phosphoinositide 3-kinase (PI3K).[6]
-
Second Messenger Generation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[6]
-
Akt Recruitment and Activation: PIP3 recruits the serine/threonine kinase Akt (also known as Protein Kinase B) to the cell membrane. Here, it is phosphorylated at two key sites, Threonine 308 (by PDK1) and Serine 473 (by mTORC2), leading to its full activation.[6]
-
Downstream Effects: Activated Akt then phosphorylates a multitude of downstream targets, leading to the inhibition of pro-apoptotic proteins (like Bad and Caspase-9) and the promotion of cell survival and proliferation.[1]
This compound derivatives are hypothesized to intervene in this cascade, potentially by inhibiting the phosphorylation and activation of Akt. This inhibition relieves the suppression of apoptotic machinery, allowing pro-apoptotic signals to dominate and leading to programmed cell death through the intrinsic (mitochondrial) pathway.[8][9]
Caption: PI3K/Akt signaling pathway and the proposed inhibitory action of this compound derivatives.
Experimental Protocols
The following protocols provide a systematic workflow for the synthesis and in vitro evaluation of this compound derivatives.
General Protocol for Synthesis of 2-Aryl-7-nitrobenzo[d]thiazole Derivatives
This protocol is a representative method based on the condensation of an aromatic aldehyde with 2-amino-thiophenol, followed by nitration.
Expertise & Rationale: The condensation reaction is a classic and efficient method for forming the benzothiazole core.[10] Microwave irradiation can be employed to accelerate the reaction, reduce side product formation, and improve yields.[11] Subsequent nitration requires careful control of temperature to ensure selective nitration at the 7-position.
Materials:
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
2-Aminothiophenol
-
Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice bath
-
Magnetic stirrer and heating mantle or microwave reactor
-
Thin Layer Chromatography (TLC) plates
Step-by-Step Protocol:
-
Condensation:
-
In a round-bottom flask, dissolve the substituted aromatic aldehyde (1.0 eq) and 2-aminothiophenol (1.1 eq) in ethanol.
-
Heat the mixture to reflux for 4-6 hours, or perform the reaction in a microwave reactor at 120°C for 5-10 minutes.
-
Self-Validation: Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, allow the mixture to cool to room temperature. The product, a 2-arylbenzo[d]thiazole, will often precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
-
Nitration:
-
Carefully add the synthesized 2-arylbenzo[d]thiazole (1.0 eq) in small portions to a flask containing concentrated sulfuric acid, keeping the temperature at 0°C using an ice bath.
-
Causality: The low temperature is critical to control the exothermic reaction and prevent over-nitration or degradation.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) at 0°C.
-
Add the nitrating mixture dropwise to the benzothiazole solution, maintaining the temperature between 0-5°C.
-
Stir the reaction at this temperature for 2-3 hours.
-
Self-Validation: Monitor the formation of the 7-nitro product by TLC.
-
Once the reaction is complete, pour the mixture slowly onto crushed ice. The this compound derivative will precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with cold ethanol.
-
Purify the crude product by recrystallization or column chromatography.
-
Confirm the structure using NMR, Mass Spectrometry, and IR spectroscopy.
-
In Vitro Anticancer Evaluation Workflow
A tiered approach is essential for efficiently screening and characterizing the anticancer potential of newly synthesized compounds.
Caption: A tiered workflow for the in vitro evaluation of novel anticancer agents.
Protocol: Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HepG2, MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette, microplate reader
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in culture medium. A typical concentration range is 0.1 µM to 100 µM.
-
Trustworthiness: Include a "vehicle control" (medium with the same percentage of DMSO used for the highest drug concentration) and a "no-cell" blank control.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control).
-
Incubate for 48 hours (or a desired time point) at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve (Viability % vs. Log Concentration) and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism).
-
Protocol: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[14]
Materials:
-
Cancer cells treated with the test compound (at its IC₅₀ concentration for 24-48h)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Preparation:
-
Treat cells in a 6-well plate with the this compound derivative at its predetermined IC₅₀ concentration for 24 or 48 hours. Include an untreated control.
-
Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.
-
Causality: It is crucial to collect floating cells as they are often apoptotic.
-
Wash the collected cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Trustworthiness: Prepare single-stain controls (Annexin V only, PI only) and an unstained control to set up proper compensation and gating on the flow cytometer.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data will be displayed in a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Protocol: Western Blot for Akt Phosphorylation
Principle: Western blotting is used to detect the levels of a specific protein in a complex mixture.[6] This protocol aims to measure the level of phosphorylated (active) Akt at Serine 473 (p-Akt) relative to the total amount of Akt protein, providing a direct measure of the compound's effect on the PI3K/Akt pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with added protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL (Enhanced Chemiluminescence) substrate
Step-by-Step Protocol:
-
Cell Lysis and Protein Quantification:
-
Treat cells with the test compound for a specified time (e.g., 6, 12, 24 hours).
-
Wash cells with ice-cold PBS and lyse them on ice using lysis buffer supplemented with freshly added protease and phosphatase inhibitors.[15]
-
Causality: Phosphatase inhibitors are absolutely essential to preserve the phosphorylation state of proteins during lysis.[15]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantify the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration. Load 20-40 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Causality: BSA is preferred over non-fat milk for blocking when probing for phosphoproteins, as milk contains casein, a phosphoprotein that can cause high background.[15]
-
Incubate the membrane with the primary anti-p-Akt (Ser473) antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash again three times with TBST.
-
-
Detection and Re-probing:
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane must be stripped of the first set of antibodies and re-probed for total Akt protein.
-
Incubate the membrane with a stripping buffer, then wash, re-block, and incubate with the primary anti-total Akt antibody.
-
Repeat the secondary antibody and detection steps.
-
Analyze the band intensities using densitometry software (e.g., ImageJ). The result is expressed as the ratio of p-Akt to total Akt.
-
Data Presentation and Interpretation
Quantitative data should be presented clearly to allow for straightforward comparison and interpretation.
Table 1: In Vitro Cytotoxicity (IC₅₀) of Representative Benzothiazole Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) at 48h | Reference |
| Compound A (Nitro-substituted) | HepG2 | Hepatocellular Carcinoma | 38.54 | [13] |
| Indole Hydrazine Carboxamide 12 | HT-29 | Colon Cancer | 0.015 | [2] |
| Hydrazine-based Benzothiazole 11 | HeLa | Cervical Cancer | 2.41 | [2] |
| Naphthalimide Derivative 67 | MCF-7 | Breast Cancer | 5.08 | [2] |
| Pyrimidine Derivative 34 | Colo205 | Colon Cancer | 5.04 | [2] |
Note: Compound A is a 2-substituted benzothiazole with a nitro group, serving as a relevant example for this class of compounds. Other compounds are provided for comparative context.
Interpretation: The IC₅₀ values demonstrate the concentration-dependent cytotoxic effect of these compounds. A lower IC₅₀ value indicates higher potency. The data in Table 1 shows that modifications to the benzothiazole scaffold can result in highly potent compounds, with some exhibiting nanomolar to low-micromolar activity.[2] The nitro-substituted compound A shows moderate micromolar activity against HepG2 cells.[13]
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and mechanistic evaluation of these derivatives. Evidence suggests that their mode of action likely involves the induction of apoptosis via inhibition of critical cell survival pathways like PI3K/Akt.
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: Systematically modifying the substituents on the benzothiazole core to optimize potency and selectivity.
-
In Vivo Efficacy: Advancing the most promising lead compounds into preclinical animal models (e.g., xenograft models) to evaluate their antitumor activity and safety profile in vivo.[8]
-
Target Deconvolution: Employing advanced techniques to identify the precise molecular targets with which these compounds interact to exert their effects.
By following these systematic and validated protocols, researchers can effectively contribute to the discovery and development of the next generation of targeted cancer therapies.
References
-
Western blot protocol. (n.d.). Jeffrey Magee Lab, Washington University in St. Louis. Retrieved from [Link]
-
Tariq, S., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 298-319. Retrieved from [Link]
-
IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]
-
Høyer-Hansen, M., et al. (2015). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 2, 29-37. Retrieved from [Link]
-
Yilmaz, V. T., et al. (2023). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Gazi Medical Journal. Retrieved from [Link]
-
Stanforth, S. P., et al. (2014). Synthesis of 2-arylbenzothiazole derivatives and their application in bacterial detection. Bioorganic & Medicinal Chemistry, 22(5), 1649-1664. Retrieved from [Link]
-
Li, J., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14, 1169456. Retrieved from [Link]
-
Gurdal, E. E., et al. (2015). Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. Molecules, 20(10), 18349-18371. Retrieved from [Link]
-
Al-Ostath, A., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Junjie, L., et al. (2019). Benzothiazole derivatives as anticancer agents. FLORE. Retrieved from [Link]
-
Singh, V., et al. (2024). Benzothiazole-based apoptosis inducers: A comprehensive overview and future prospective. Archiv der Pharmazie, e2300465. Retrieved from [Link]
-
Design, synthesis pharmacological evaluation of 2- aryl benzothiazole derivatives for antitubercular activity. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and various biological activities of benzothiazole derivative: A review. (2023). World Journal of Advanced Research and Reviews. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2014). Bio-protocol, 4(22), e1293. Retrieved from [Link]
-
IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.). ResearchGate. Retrieved from [Link]
-
Fadda, A. A., et al. (2022). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 12(45), 29285-29304. Retrieved from [Link]
-
Supuran, C. T., et al. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie, e2400115. Retrieved from [Link]
-
Kumar, A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Medicinal Chemistry. Retrieved from [Link]
-
Al-Salahat, K., et al. (2021). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 26(11), 3183. Retrieved from [Link]
-
A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. (2023). ResearchGate. Retrieved from [Link]
-
Hoan, N. T. Q. (2018). Preparation of some new benzo[d]thiazole derivatives. Vietnam Journal of Chemistry, 56(5), 606-610. Retrieved from [Link]
Sources
- 1. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole-based apoptosis inducers: A comprehensive overview and future prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacyjournal.in [pharmacyjournal.in]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 14. Tips for Western Blot of Phosphorylated Protein [novusbio.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes & Protocols: 7-Nitrobenzo[d]thiazole-Based Fluorescent Sensors for Imaging Hypoxic Tumor Cells
Introduction: Illuminating the Hypoxic Niche of Cancer
Solid tumors are complex ecosystems characterized by regions of profound oxygen deprivation, a state known as hypoxia.[1][2] This hypoxic microenvironment is not a passive bystander; it is a critical driver of tumor progression, metastasis, and resistance to conventional therapies, including radiation and chemotherapy.[1] The cellular response to hypoxia is primarily orchestrated by Hypoxia-Inducible Factors (HIFs), which activate a cascade of genes promoting angiogenesis, metabolic reprogramming, and cell survival. Consequently, the ability to accurately detect and image hypoxic regions within tumors is of paramount importance for cancer diagnosis, prognosis, and the development of targeted therapies.[1][3]
Fluorescence imaging offers a non-invasive, high-resolution approach to visualize biological processes in real-time.[1][3] A promising strategy for imaging tumor hypoxia involves the design of "turn-on" fluorescent probes that are selectively activated within the unique biochemical landscape of hypoxic cells.[1][3] One of the key enzymatic hallmarks of hypoxia is the significant overexpression of nitroreductase (NTR) enzymes.[2][3][4] These enzymes can reduce nitroaromatic compounds to their corresponding amino derivatives, a transformation that can be harnessed to switch on a fluorescent signal.[1][2][3][4]
This guide details the development and application of sensors based on the 7-nitrobenzo[d]thiazole scaffold. This class of probes is designed to be minimally fluorescent in its native state due to the electron-withdrawing nature of the nitro group. Upon entering a hypoxic cell and encountering overexpressed nitroreductases, the 7-nitro group is reduced to the electron-donating 7-amino group. This conversion restores the intramolecular charge transfer (ICT) properties of the benzothiazole fluorophore, resulting in a strong fluorescence emission and effectively "lighting up" the hypoxic cells.[2]
Principle of Detection: A Bioreductive "Off-On" Switch
The core mechanism of this compound-based sensors relies on a hypoxia-triggered enzymatic reaction. The process is a classic example of a pro-fluorophore being converted to an active fluorophore.
-
Passive Diffusion & Selectivity : The small, relatively lipophilic this compound probe can passively diffuse across the cell membrane of both normoxic and hypoxic cells.
-
Quenched State (Off) : In its initial state, the this compound molecule exhibits very weak to no fluorescence. The potent electron-withdrawing nitro group quenches the fluorescence of the benzothiazole core.
-
Hypoxic Activation (On) : In hypoxic tumor cells, elevated levels of nitroreductase enzymes (NTR) utilize NADH as a cofactor to catalyze the reduction of the nitro group (-NO₂) to an amino group (-NH₂).[3][4]
-
Fluorescence Restoration : The resulting 7-aminobenzo[d]thiazole is a highly fluorescent molecule. The electron-donating amino group enables efficient intramolecular charge transfer upon excitation, leading to a strong, detectable fluorescence emission. This "off-on" response provides a high signal-to-background ratio for imaging.
The following diagram illustrates this activation pathway:
Caption: Bioreductive activation of the this compound sensor in hypoxic cells.
Protocols
PART 1: Synthesis and Characterization of a Representative Sensor (NBTh-1)
This protocol describes a representative synthesis of a simple this compound-based sensor, designated here as NBTh-1 .
Expert Insight: The synthesis is based on established methods for creating benzothiazoles followed by nitration. The choice of reagents and purification methods is critical for obtaining a pure compound, which is essential for reliable biological experiments. Impurities could lead to off-target effects or autofluorescence.
Materials:
-
2-Amino-4-chlorophenol
-
Potassium thiocyanate (KSCN)
-
Acetic acid
-
Bromine
-
Fuming nitric acid
-
Sulfuric acid
-
Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexane
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 6-chloro-2-aminobenzo[d]thiazole:
-
Dissolve 2-amino-4-chlorophenol (1 eq.) and potassium thiocyanate (2.2 eq.) in glacial acetic acid.
-
Cool the mixture to 0-5°C in an ice bath.
-
Slowly add a solution of bromine (1 eq.) in acetic acid dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography (EtOAc/Hexane gradient) to yield 6-chloro-2-aminobenzo[d]thiazole.
-
-
Synthesis of 6-chloro-7-nitro-2-aminobenzo[d]thiazole (NBTh-1 Precursor):
-
Add the 6-chloro-2-aminobenzo[d]thiazole (1 eq.) portion-wise to concentrated sulfuric acid at 0°C.
-
Slowly add fuming nitric acid (1.1 eq.) dropwise, keeping the temperature below 5°C.
-
Stir the mixture at 0-5°C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
-
-
Synthesis of this compound-based Sensor (NBTh-1, example functionalization):
-
This step involves functionalizing the 2-amino group to enhance solubility or add other functionalities. For a basic probe, this precursor can be further modified, for instance, via acylation.
-
To a solution of the precursor (1 eq.) in DCM, add triethylamine (1.5 eq.) followed by acetyl chloride (1.2 eq.) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, N-(6-chloro-7-nitrobenzo[d]thiazol-2-yl)acetamide (NBTh-1) , by recrystallization or column chromatography.
-
Characterization: The structure and purity of the synthesized sensor should be confirmed using standard analytical techniques.[5][6][7][8]
| Technique | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic protons and the acetyl methyl group, with chemical shifts influenced by the nitro and chloro substituents. |
| ¹³C NMR | Resonances for all unique carbon atoms in the benzothiazole ring and acetyl group. |
| Mass Spec (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the final compound (e.g., [M+H]⁺).[6][7] |
| Purity (HPLC) | >95% purity is required for biological assays. |
PART 2: In Vitro Application in Hypoxic Cancer Cells
This protocol provides a step-by-step guide for using NBTh-1 to image hypoxia in cultured cancer cells.
Trustworthiness: This protocol includes controls for normoxia and cytotoxicity to ensure that the observed fluorescence is a specific response to hypoxia and not an artifact of cell death or probe instability.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
NBTh-1 stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Hypoxia chamber or incubator with O₂ control (capable of maintaining 1% O₂)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI for nucleus, FITC/GFP for the probe)
-
96-well plates (for cytotoxicity assay) and imaging-specific plates/dishes
Experimental Workflow Diagram:
Caption: Workflow for in vitro hypoxia detection using the NBTh-1 fluorescent probe.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed your chosen cancer cells onto glass-bottom imaging dishes or 24-well plates at a density that will result in 60-70% confluency after 24 hours.
-
-
Probe Cytotoxicity Assay (Crucial Preliminary Step):
-
Before imaging, determine the optimal non-toxic concentration of NBTh-1.
-
Seed cells in a 96-well plate.
-
Treat cells with a range of NBTh-1 concentrations (e.g., 0, 1, 5, 10, 20, 50 µM) for the intended duration of your experiment (e.g., 6-8 hours).
-
Perform a standard MTT or similar cell viability assay.[9][10]
-
Select the highest concentration that maintains >90% cell viability for all subsequent experiments.
-
-
Probe Loading:
-
Prepare a working solution of NBTh-1 in pre-warmed complete culture medium at the optimal non-toxic concentration (e.g., 10 µM).
-
Remove the old medium from the cells and replace it with the NBTh-1-containing medium.
-
-
Induction of Hypoxia:
-
Place one set of plates (the "Hypoxia" group) into a pre-equilibrated hypoxia chamber or incubator set to 1% O₂, 5% CO₂, and 94% N₂.
-
Place the control set of plates (the "Normoxia" group) back into a standard incubator (typically 21% O₂, 5% CO₂).
-
Incubate both groups for 4-6 hours. This allows time for the cells to enter a hypoxic state and for the nitroreductase to activate the probe.
-
-
Cell Imaging:
-
After incubation, gently wash the cells twice with warm PBS to remove any excess, non-internalized probe.
-
Add fresh, pre-warmed medium or PBS to the cells for imaging.
-
Immediately image the cells using a fluorescence microscope.
-
Expected Photophysical Properties: The reduced 7-aminobenzo[d]thiazole product is expected to have an excitation maximum in the blue-violet range (~400-450 nm) and an emission maximum in the green-yellow range (~500-550 nm). Use a standard FITC or GFP filter cube as a starting point.
-
Capture images from multiple random fields for both the normoxic and hypoxic groups.
-
-
Data Analysis and Interpretation:
-
Qualitative Analysis: Under normoxic conditions, cells should exhibit minimal to no fluorescence. In contrast, cells under hypoxic conditions should display a bright intracellular fluorescence.
-
Quantitative Analysis: Using image analysis software (e.g., ImageJ), measure the mean fluorescence intensity per cell for both groups. A significant increase (e.g., >5-fold) in fluorescence in the hypoxic group compared to the normoxic group validates the sensor's performance.
-
| Parameter | Recommendation | Rationale |
| Cell Line | HeLa, A549, MCF-7 | Commonly used and known to exhibit hypoxic responses. |
| Probe Concentration | 5-20 µM (must be determined by cytotoxicity assay) | Balances sufficient signal with minimal cell stress or death.[9][10] |
| Hypoxia Level | 1% O₂ | Standard, physiologically relevant level for inducing a robust HIF-1α response. |
| Incubation Time | 4-6 hours | Allows for cellular uptake, enzymatic activation, and accumulation of the fluorescent product. |
| Excitation/Emission | Ex: ~450 nm / Em: ~530 nm (approximate) | These wavelengths are typical for amino-benzothiazole derivatives and compatible with common microscope filter sets. |
References
-
El-Sayed, N. F., et al. (2016). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. PubMed. Available at: [Link]
-
Eshkil, F., et al. (2019). Synthesis of New Benzothiazole Derivatives and Evaluation of Cytotoxicity of N-(6-Substitued-1,3-benzothiazol-2-yl)-4-phenyl-1,3-thiazol-2(3H)-imine Compounds. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology. Available at: [Link]
-
Bepary, S., et al. (2021). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science. Available at: [Link]
-
Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. PMC. Available at: [Link]
-
Gissot, A., et al. (2025). Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. PMC. Available at: [Link]
-
Gissot, A., et al. (2025). Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. PubMed. Available at: [Link]
-
Denny, W.A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. MDPI. Available at: [Link]
-
Unknown. (n.d.). Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives. Semantic Scholar. Available at: [Link]
-
Denny, W.A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. ResearchGate. Available at: [Link]
-
Gissot, A., et al. (2025). Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. ResearchGate. Available at: [Link]
-
T., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Available at: [Link]
-
Paul, B., et al. (2021). A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells. PMC. Available at: [Link]
-
Samanta, S., et al. (2018). Luminescent Probe Based Techniques for Hypoxia Imaging. PMC. Available at: [Link]
-
Paranjpe, S. (2012). Synthesis of Novel Fluorescent Benzothiazole Cyanine Dyes as Potential Imaging Agents. Semantic Scholar. Available at: [Link]
-
Unknown. (n.d.). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. STEMM Institute Press. Available at: [Link]
-
Unknown. (n.d.). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Yongpruksa, N. (n.d.). Synthesis of Fluorescent 7-Amino-2,1-Benzothiazines. Amanote Research. Available at: [Link]
-
Bakht, M. A., et al. (2021). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. PMC. Available at: [Link]
-
Li, M., et al. (2013). A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition. PubMed. Available at: [Link]
-
Unknown. (n.d.). d4ob01725k1.pdf. The Royal Society of Chemistry. Available at: [Link]
-
Srinivas, B., et al. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. Available at: [Link]
-
Ghorab, M. M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. Available at: [Link]
-
Lee, C.-Y., et al. (2017). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. ResearchGate. Available at: [Link]
-
Taciak, P., et al. (2024). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. PMC. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A novel nitro-substituted benzothiadiazole as fluorescent probe for tumor cells under hypoxic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luminescent Probe Based Techniques for Hypoxia Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 10. jnu.ac.bd [jnu.ac.bd]
Application Notes and Protocols: Measuring the Cytotoxicity of Benzothiazole Compounds Using the MTT Assay
Introduction: The Intersection of Benzothiazole Chemistry and Cell Viability
Benzothiazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development.[1][2] Their wide-ranging pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them prime candidates for therapeutic innovation.[1][3][4] A crucial step in evaluating the potential of these compounds is to determine their cytotoxic effects on various cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and quantitative colorimetric method for assessing cell viability, proliferation, and cytotoxicity.[5][6][7][8]
This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the experimental protocol for conducting an MTT cytotoxicity assay with benzothiazole compounds. Beyond a simple recitation of steps, this guide explains the scientific principles underpinning the assay, offers insights into potential interactions between benzothiazole compounds and the assay chemistry, and provides robust protocols for accurate and reproducible results.
Mechanism of Action and Scientific Principles
The MTT assay's principle is centered on the metabolic activity of living cells.[6][9] The yellow, water-soluble tetrazolium salt, MTT, is reduced by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of metabolically active cells.[5][10][11][12] This enzymatic conversion results in the formation of a purple, water-insoluble formazan product.[10][13] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[5][8][9]
The insoluble formazan crystals are then solubilized using a solvent, and the absorbance of the resulting colored solution is measured spectrophotometrically, typically between 550 and 600 nm.[9][14] A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in cell viability, and thus, the cytotoxic potential of the tested compound.
Caption: Biochemical pathway of the MTT assay.
Special Considerations for Benzothiazole Compounds
While the MTT assay is robust, it is crucial to be aware of potential interferences, especially when working with novel chemical entities like benzothiazole derivatives. Some compounds can directly reduce MTT or interfere with the formazan product, leading to inaccurate results.[15][16]
-
Redox Properties: Benzothiazole derivatives can possess inherent reducing or oxidizing properties that may interfere with the MTT reduction process. It is essential to include proper controls to account for this.
-
Color Interference: If a benzothiazole compound is colored, it may contribute to the absorbance reading. A control group containing the compound in cell-free media should be included to subtract any background absorbance.
-
Solubility: The solubility of benzothiazole compounds in aqueous cell culture media can be a limiting factor.[17] Poor solubility can lead to precipitation and inaccurate dosing. The use of a suitable solvent, such as dimethyl sulfoxide (DMSO), is common, but the final concentration of the solvent must be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[18]
Experimental Protocol
This protocol is designed for adherent cells cultured in a 96-well plate format. Modifications may be necessary for suspension cells or different plate formats.
Materials and Reagents
-
Benzothiazole compounds of interest
-
Appropriate cancer or normal cell line
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Sterile, light-protected container
-
Formazan Solubilization Solution:
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)
-
Humidified incubator (37°C, 5% CO₂)
Reagent Preparation
-
Benzothiazole Compound Stock Solution:
-
Dissolve the benzothiazole compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter if necessary.
-
Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
MTT Solution (5 mg/mL):
-
Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[10]
-
Vortex or sonicate to ensure complete dissolution.
-
Filter-sterilize the solution through a 0.2 µm filter into a sterile, light-protected container.[10]
-
Store the MTT solution protected from light at 4°C for short-term use or at -20°C for long-term storage.[10]
-
Note: Discard the solution if it turns blue or green, as this indicates degradation.[14]
-
Step-by-Step Methodology
Caption: Experimental workflow for the MTT assay.
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.[18]
-
Perform a cell count and determine cell viability (e.g., using a hemocytometer and trypan blue).
-
Dilute the cell suspension to the optimal seeding density in a complete culture medium. This density should be determined empirically for each cell line to ensure that cells are in an exponential growth phase at the end of the experiment and not over-confluent.[18][19] A typical range is 5,000 to 10,000 cells per well.[19]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[9]
-
To minimize the "edge effect," avoid using the outermost wells or fill them with sterile PBS or media.[19]
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow the cells to adhere.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzothiazole compound in a complete culture medium from your stock solution.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the benzothiazole compound to the respective wells.
-
Controls are critical:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Untreated Control (Positive Control): Cells in a complete culture medium only.
-
Blank (Background Control): Medium only, with no cells.[9]
-
Compound Control: Medium with the highest concentration of the benzothiazole compound, with no cells, to check for direct MTT reduction or color interference.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium containing the compound from each well.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[6][10] The use of serum-free and phenol red-free medium during this step is recommended to reduce background absorbance.[9][18]
-
Incubate the plate at 37°C for 2-4 hours.[15] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.[15]
-
Add 150 µL of a solubilization solvent (e.g., DMSO) to each well.[10]
-
Wrap the plate in foil and place it on an orbital shaker for approximately 15 minutes to ensure the complete dissolution of the formazan crystals.[9][10] Gentle pipetting up and down may also be required.[20]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[9]
-
Use a reference wavelength of 630 nm to subtract background absorbance from factors like fingerprints or imperfections in the plate.[15]
-
Read the plate within 1 hour of adding the solubilization solution.[10]
-
Data Analysis and Interpretation
-
Corrected Absorbance: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Percentage of Cell Viability: Calculate the percentage of cell viability for each concentration of the benzothiazole compound using the following formula:
% Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100
-
IC₅₀ Determination: The IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound that inhibits cell viability by 50%.
Sample Data Presentation
| Benzothiazole Compound Conc. (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated Control) | 1.254 | 0.087 | 100% |
| 0.1 | 1.231 | 0.075 | 98.2% |
| 1 | 1.156 | 0.063 | 92.2% |
| 10 | 0.879 | 0.051 | 70.1% |
| 50 | 0.612 | 0.042 | 48.8% |
| 100 | 0.345 | 0.033 | 27.5% |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Background Absorbance | - Microbial contamination.[15] - Interference from phenol red or serum components.[15][18] - Incomplete removal of media. | - Use sterile techniques. - Use phenol red-free and serum-free media during MTT incubation.[18] - Ensure thorough but gentle washing steps. |
| Low Absorbance Signal | - Low cell seeding density.[18][19] - Insufficient MTT incubation time.[18][19] - Cell line has low metabolic activity. | - Optimize cell seeding density through titration experiments.[18] - Increase MTT incubation time (up to 4 hours).[19] - Consider using a more sensitive viability assay. |
| Incomplete Formazan Dissolution | - Insufficient solvent volume.[15] - Inadequate mixing.[15] | - Increase the volume of the solubilization solvent. - Increase shaking time or use gentle pipetting to aid dissolution.[20] |
| High Variability Between Replicates | - Uneven cell seeding. - Pipetting errors. - "Edge effect" in the 96-well plate.[19] | - Ensure a homogenous cell suspension before seeding. - Use a calibrated multichannel pipette. - Avoid using the outer wells or fill them with sterile PBS.[19] |
| False Positives | - The benzothiazole compound directly reduces MTT. | - Run a control with the compound in cell-free media to measure direct MTT reduction.[15] |
Conclusion
The MTT assay is a powerful tool for assessing the cytotoxic potential of novel benzothiazole compounds. By understanding the underlying scientific principles, being mindful of potential compound-specific interferences, and adhering to a meticulously optimized protocol, researchers can generate reliable and reproducible data. This is fundamental for advancing the development of new benzothiazole-based therapeutics.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
ResearchGate. (2013, December 16). Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays?. ResearchGate. [Link]
-
Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. TFOT. [Link]
-
SlideShare. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY). SlideShare. [Link]
-
Wikipedia. MTT assay. Wikipedia. [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. YouTube. [Link]
-
ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. ResearchGate. [Link]
-
ResearchGate. (2019, May 14). Best way to dissolve formazan crystals in the MTT assay using Caco-2 cells?. ResearchGate. [Link]
-
YouTube. (2020, September 27). How to calculate IC50 from MTT assay. YouTube. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). [Link]
-
ResearchGate. 18: Components of an MTT assay. In viable cells, the presence of.... ResearchGate. [Link]
-
YouTube. (2025, July 6). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. YouTube. [Link]
-
Protocol Online. MTT Methods, Protocols and Troubleshootings. Protocol Online. [Link]
-
Royal Society of Chemistry. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. [Link]
-
National Center for Biotechnology Information. (2023, June 9). Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. PubMed Central. [Link]
-
National Center for Biotechnology Information. Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. PubMed Central. [Link]
-
Asian Journal of Chemistry. (2024, March 30). Synthesis, Characterization, in vitro Biological Evaluation of a Series of Benzothiazole Amides as Antibacterial Agents. Asian Journal of Chemistry. [Link]
-
National Center for Biotechnology Information. (2025, October 15). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. PubMed Central. [Link]
-
National Center for Biotechnology Information. Mitochondrial Impairment May Increase Cellular NAD(P)H: Resazurin Oxidoreductase Activity, Perturbing the NAD(P)H-Based Viability Assays. PubMed Central. [Link]
-
Journal of Chemical Health Risks. A Facile Synthesis, Characterization and Anticancer Activity Evaluation of Benzothiazole Derivatives. Journal of Chemical Health Risks. [Link]
-
ResearchGate. Summary of results of molecular docking and MTT assay of benzothiazole-carboxamide derivatives (6a-6o). ResearchGate. [Link]
-
CLYTE Technologies. (2025, December 31). Mastering Cell Viability: The Chemicals That Interfere with Tetrazolium Assays (MTT/MTS). CLYTE Technologies. [Link]
-
PubMed. Antioxidant Compounds Interfere With the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) Assay. PubMed. [Link]
-
ACS Publications. (2026, January 19). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. ACS Publications. [Link]
-
ResearchGate. (2019, January 29). Does an increase in NADPH oxidase activity led to a higher reduction of MTT?. ResearchGate. [Link]
-
Taylor & Francis Online. Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]
-
PubMed. Review of NAD(P)H-dependent oxidoreductases: Properties, engineering and application. PubMed. [Link]
-
ResearchGate. (2024, November 13). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. ResearchGate. [Link]
Sources
- 1. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 2. jchr.org [jchr.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. clyte.tech [clyte.tech]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) | PPTX [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. clyte.tech [clyte.tech]
- 17. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
Application Notes: Benzothiazole-Based Fluorescent Probes for the Detection of Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the use of benzothiazole-based fluorescent probes for the detection of Reactive Oxygen Species (ROS), key signaling molecules and mediators of oxidative stress. This document moves beyond a simple recitation of steps to provide a framework for experimental design, grounded in the chemical principles of the probes and the biological context of their application. We will focus on a representative class of probes for hydrogen peroxide (H₂O₂) detection to illustrate the core concepts and methodologies.
The Scientific Imperative: Why Detect ROS with Precision?
Reactive Oxygen Species, such as hydrogen peroxide (H₂O₂), superoxide (O₂•⁻), and hypochlorous acid (HClO), are no longer viewed merely as toxic byproducts of metabolism. They are now recognized as critical second messengers in a vast array of cellular signaling pathways.[1][2] However, the overproduction of ROS disrupts this delicate balance, leading to oxidative stress—a condition implicated in the pathogenesis of cancer, neurodegenerative disorders, and cardiovascular diseases.[1][3]
The ability to accurately detect and quantify ROS in living cells is therefore paramount for understanding disease mechanisms and for developing novel therapeutics. Benzothiazole-based fluorescent probes have emerged as exceptionally powerful tools for this purpose, offering high sensitivity, excellent selectivity, and the capacity for real-time imaging in live cells.[4]
Principle of Detection: A Chemically-Controlled "Turn-On" System
The most prevalent and robust sensing mechanism for this class of probes is a "turn-on" system based on a specific chemical reaction between the probe and the target ROS. This design ensures a high signal-to-noise ratio, as the probe is virtually non-fluorescent until it encounters its analyte.
The Core Mechanism (H₂O₂ Detection Example):
-
Quenched State: The probe consists of a benzothiazole fluorophore whose fluorescence is initially "caged" or quenched. This is commonly achieved by attaching a ROS-reactive moiety, such as a boronate ester, to the fluorophore.[4] This protecting group disrupts the electronic properties of the benzothiazole core, rendering it weakly fluorescent.
-
Selective Reaction: In the presence of H₂O₂, the boronate ester undergoes a highly selective and irreversible oxidative cleavage. This reaction is specific to H₂O₂ and is not triggered by other ROS or cellular components, ensuring high selectivity.[1]
-
Fluorescent "Turn-On": The cleavage of the boronate group liberates the un-caged benzothiazole fluorophore. This restores its native electronic structure, resulting in a dramatic increase in fluorescence intensity upon excitation.
This elegant mechanism forms a self-validating system: fluorescence is a direct and quantifiable consequence of a specific chemical reaction with the target ROS.
Caption: General "Turn-On" Sensing Mechanism of Benzothiazole Probes.
Key Performance Characteristics of Benzothiazole Probes
The utility of a fluorescent probe is defined by its photophysical and chemical properties. The table below summarizes key parameters for two representative benzothiazole-based probes designed for H₂O₂ detection, BT-BO and TZ-BO.
| Parameter | Probe: BT-BO | Probe: TZ-BO | Rationale & Significance |
| Target ROS | Hydrogen Peroxide (H₂O₂) | Hydrogen Peroxide (H₂O₂) | High selectivity ensures that the signal originates from the analyte of interest. |
| Excitation (λex) | ~324 nm[1] | ~380 nm[2] | The excitation wavelength dictates the required light source (e.g., laser line on a confocal microscope). |
| Emission (λem) | ~604 nm[1] | ~542 nm[2] | The emission wavelength determines the appropriate detector and filter set. A large Stokes shift is desirable. |
| Stokes Shift | ~280 nm | ~162 nm | A large separation between excitation and emission maxima minimizes spectral overlap and improves signal detection. |
| Quantum Yield (ΦF) | Low (Off) → High (On) | Low (Off) → High (On) | Represents the efficiency of fluorescence emission. A large fold-change upon reaction ensures a high signal-to-noise ratio. |
| Detection Limit | Not specified | 1.0 µM[2] | Indicates the lowest concentration of the analyte that can be reliably detected above the background noise. |
| Sensing Mechanism | AIE-ESIPT[1] | ESIPT[2] | Understanding the mechanism (e.g., Aggregation-Induced Emission, Excited-State Intramolecular Proton Transfer) aids in troubleshooting and data interpretation. |
Experimental Protocol: Intracellular H₂O₂ Detection
This protocol provides a detailed methodology for imaging both exogenous (externally applied) and endogenous (cellularly generated) H₂O₂ in cultured mammalian cells using a representative benzothiazole-boronate probe.
Reagent Preparation & Handling
-
Probe Stock Solution (1-10 mM): Dissolve the benzothiazole probe in anhydrous, high-quality Dimethyl Sulfoxide (DMSO).
-
Expert Insight: DMSO is hygroscopic; absorbed water can affect probe stability. Use fresh, anhydrous DMSO and prepare small aliquots to minimize freeze-thaw cycles. Store at -20°C, protected from light.
-
-
Probe Working Solution (5-10 µM): Immediately before use, dilute the stock solution into a serum-free culture medium.
-
Causality: Serum contains esterases that can potentially cleave certain probe structures, leading to non-specific fluorescence. Using a serum-free medium during the loading step is critical for minimizing background signal.
-
-
Positive Control (Optional): Prepare a solution of H₂O₂ (e.g., 10-100 µM) or a known ROS-inducing agent like Phorbol 12-myristate 13-acetate (PMA) (e.g., 1 µg/mL).
Experimental Workflow
Sources
- 1. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Attractive benzothiazole-based fluorescence probe for the highly efficient detection of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis and Evaluation of Benzothiazole Hybrids as VEGFR-2 Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: Targeting Angiogenesis through VEGFR-2 Inhibition with Novel Benzothiazole Hybrids
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis.[2] Its activation by VEGF-A triggers a cascade of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.[2][3][4] Consequently, inhibiting VEGFR-2 is a key therapeutic strategy in oncology.[1]
Benzothiazole is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with a wide range of biological activities, including anticancer effects.[5][6][7] The molecular hybridization approach, which combines the benzothiazole core with other bioactive pharmacophores, has emerged as a promising strategy for developing potent and selective VEGFR-2 inhibitors.[5][6] This guide provides a comprehensive overview of the design rationale, synthetic methodologies, and biological evaluation protocols for novel benzothiazole hybrids as VEGFR-2 inhibitors.
Design Rationale: The Art of Molecular Hybridization
The design of novel benzothiazole-based VEGFR-2 inhibitors often leverages the structural features of known kinase inhibitors, such as Sorafenib.[5][8] The core strategy involves a bioisosteric replacement of specific moieties within the established inhibitor's structure with the benzothiazole scaffold and other functional groups. This approach aims to enhance the binding affinity to the VEGFR-2 active site, improve the pharmacological profile, and potentially introduce multi-target activities.[5][8][9]
Commonly hybridized moieties with the benzothiazole core include:
-
Thiazolidine-2,4-diones: Known to enhance anticancer activity.[5][6]
-
1,3,4-Thiadiazoles: Act as a bioisostere for the central phenyl ring of inhibitors like Sorafenib.[8][10]
-
Cyanothiouracils: Contribute to the anticancer and VEGFR-2 inhibitory profile.[5][6]
The rationale behind these combinations lies in creating a molecule with pharmacophoric features that can effectively interact with the key amino acid residues in the ATP-binding pocket of VEGFR-2.[5][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the VEGFR-2 signaling pathway and a general experimental workflow for the synthesis and evaluation of benzothiazole hybrids.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: Experimental workflow for inhibitor development.
Application Notes: Synthesis of Benzothiazole Hybrids
The synthesis of benzothiazole hybrids typically involves multi-step reactions. Below are generalized protocols for the synthesis of key intermediates and final hybrid compounds.
Protocol 1: General Synthesis of 2-Aminobenzothiazole Derivatives
This protocol is adapted from classical methods for synthesizing the 2-aminobenzothiazole core.[5]
Materials:
-
Substituted aniline
-
Potassium thiocyanate (KSCN)
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Dissolve the substituted aniline in glacial acetic acid.
-
Add potassium thiocyanate to the solution and stir until dissolved.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture into ice-cold water.
-
Neutralize the solution with a suitable base (e.g., ammonia solution) to precipitate the 2-aminobenzothiazole derivative.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-aminobenzothiazole.
Protocol 2: Synthesis of Benzothiazole-Thiadiazole Hybrids
This protocol outlines the synthesis of a benzothiazole hybrid linked to a 1,3,4-thiadiazole moiety.[10]
Step 1: Synthesis of N-(Substituted-benzothiazol-2-yl)-2-chloroacetamide
-
Dissolve the appropriate 2-aminobenzothiazole derivative in a suitable solvent (e.g., dioxane or DMF).
-
Add a base such as triethylamine or potassium carbonate.
-
Cool the mixture in an ice bath and add chloroacetyl chloride dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter, wash with water, and dry to obtain the chloroacetamide intermediate.
Step 2: Synthesis of the 1,3,4-Thiadiazole Moiety
-
React thiosemicarbazide with carbon disulfide in ethanol under reflux to obtain 5-amino-1,3,4-thiadiazole-2-thiol.[10]
-
Further react this intermediate with the desired phenyl isocyanate to introduce the urea linkage.[10]
Step 3: Coupling Reaction
-
Dissolve the N-(substituted-benzothiazol-2-yl)-2-chloroacetamide and the synthesized thiadiazole derivative in acetone.
-
Add potassium carbonate as a base.
-
Reflux the mixture overnight.
-
After cooling, pour the reaction mixture into ice water.
-
Collect the precipitate by filtration, wash with water, and purify by column chromatography or recrystallization.
Protocol 3: Synthesis of Benzothiazole-Thiazolidinedione Hybrids
This protocol describes the synthesis of a benzothiazole hybrid incorporating a thiazolidine-2,4-dione ring.
Step 1: Synthesis of 2-((Substituted-benzothiazol-2-yl)amino)acetic acid
-
React the 2-aminobenzothiazole with chloroacetic acid in the presence of a base (e.g., sodium hydroxide) in an aqueous medium.
-
Heat the mixture under reflux for several hours.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter, wash with water, and dry.
Step 2: Synthesis of the Thiazolidinedione Hybrid
-
React the product from Step 1 with an appropriate aromatic aldehyde and thiourea in a suitable solvent like glacial acetic acid containing anhydrous sodium acetate.
-
Reflux the mixture for several hours.
-
Pour the cooled reaction mixture into ice water.
-
Filter the resulting solid, wash with water, and purify by recrystallization.
Application Notes: Biological Evaluation Protocols
The following are detailed protocols for the biological evaluation of the synthesized benzothiazole hybrids.
Protocol 4: In Vitro VEGFR-2 Kinase Assay
This assay measures the direct inhibitory effect of the synthesized compounds on the enzymatic activity of VEGFR-2.[3][6]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ATP
-
Synthetic peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test compounds (benzothiazole hybrids) dissolved in DMSO
-
Kinase activity detection kit (e.g., Kinase-Glo® Luminescent Kinase Assay)
-
White 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.[11]
-
In a 96-well plate, add the kinase buffer, ATP, and the peptide substrate to each well.[3]
-
Add the test compound dilutions or vehicle control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[3][6]
-
Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.
Protocol 5: MTT Cytotoxicity Assay
This colorimetric assay assesses the effect of the compounds on the viability of cancer cell lines.[12][13][14]
Materials:
-
Cancer cell lines (e.g., HCT-116, HEPG-2, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[12]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 6: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compounds on cell cycle progression.[15][16][17][18]
Materials:
-
Cancer cell line
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[15]
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Model the cell cycle distribution to determine the percentage of cells in the G0/G1, S, and G2/M phases.[15]
Protocol 7: Apoptosis Assay using Annexin V/PI Staining
This assay differentiates between viable, apoptotic, and necrotic cells.[2][9][19]
Materials:
-
Cancer cell line
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Add additional 1X Binding Buffer to each sample.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.
Protocol 8: In Vivo Anti-Angiogenesis Assay using Zebrafish Model
The zebrafish embryo model provides a rapid in vivo system to assess the anti-angiogenic potential of compounds.[20][21][22][23]
Materials:
-
Transgenic zebrafish line with fluorescently labeled vasculature (e.g., Tg(fli1a:EGFP))
-
Zebrafish embryo medium
-
Test compounds dissolved in embryo medium (with DMSO as a co-solvent if necessary)
-
Multi-well plates
-
Fluorescence microscope
Procedure:
-
Collect fertilized zebrafish embryos and maintain them in embryo medium.
-
At a specific developmental stage (e.g., 24 hours post-fertilization), transfer the embryos to a multi-well plate.
-
Expose the embryos to various concentrations of the test compounds. Include a vehicle control group.
-
Incubate the embryos at 28°C for a defined period (e.g., 24-48 hours).
-
Anesthetize the embryos and mount them for imaging.
-
Visualize the intersegmental vessels (ISVs) using a fluorescence microscope.
-
Quantify the anti-angiogenic effect by measuring parameters such as the number and length of ISVs, or by scoring the inhibition of subintestinal vessel development.[20][22]
Data Presentation
The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: In Vitro VEGFR-2 Kinase Inhibition and Cytotoxicity of Benzothiazole Hybrids
| Compound ID | VEGFR-2 IC₅₀ (nM) | HCT-116 IC₅₀ (µM) | HEPG-2 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| Hybrid 4a | 91 | 5.61 | 7.92 | 3.84 |
| Hybrid 4e | - | - | - | 6.11 |
| Hybrid 8a | - | - | - | 10.86 |
| Sorafenib | 53 | - | - | - |
Data is representative and compiled from literature.[20][21][24]
Table 2: Effect of Benzothiazole Hybrid on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % G0/G1 | % S | % G2/M |
| Control (DMSO) | 65.2 | 20.5 | 14.3 |
| Hybrid 4a | 30.1 | 55.8 | 14.1 |
| Hybrid 8a | 50.3 | 25.1 | 24.6 |
Data is hypothetical and for illustrative purposes, based on trends reported in the literature.[21][24]
Conclusion and Future Perspectives
The synthesis and evaluation of benzothiazole hybrids represent a vibrant area of research in the quest for novel VEGFR-2 inhibitors. The protocols outlined in this guide provide a robust framework for the systematic design, synthesis, and biological characterization of these promising anticancer agents. The modular nature of the synthetic strategies allows for the generation of diverse chemical libraries, and the comprehensive suite of in vitro and in vivo assays enables a thorough assessment of their therapeutic potential. Future efforts in this field will likely focus on optimizing the pharmacokinetic properties of these hybrids, exploring their multi-targeted activities, and advancing the most promising candidates into preclinical and clinical development.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Retrieved from [Link]
-
Standart Operating Procedure Apoptosis assay with Annexin V - PI. (n.d.). Biologi. Retrieved from [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
-
Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). Retrieved from [Link]
-
Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents. (2024). ResearchGate. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]
-
MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). ACS Omega. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). Retrieved from [Link]
-
Assaying cell cycle status using flow cytometry. (n.d.). Retrieved from [Link]
-
Zebrafish in the Study of Angiogenesis Inhibition. (2023). Biobide. Retrieved from [Link]
-
Flow Cytometry Protocols. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
-
Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents. (n.d.). Retrieved from [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
- Preparation of 2-aminobenzothiazoles. (n.d.). Google Patents.
-
Synthesis of benzothiazole/1,3,4-thiadiazole-aryl urea hybrids 6a–d. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024). Retrieved from [Link]
-
Antiangiogenic Cancer Drug Using the Zebrafish Model. (2014). Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]
-
New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). Retrieved from [Link]
-
Design of benzothiazole-1,3,4-thiadiazole conjugates: synthesis and anticonvulsant evaluation. (n.d.). PubMed. Retrieved from [Link]
-
Green design and synthesis of some novel thiazolidinone appended benzothiazole–triazole hybrids as antimicrobial agents. (2024). Semantic Scholar. Retrieved from [Link]
-
Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. (2025). RSC Publishing. Retrieved from [Link]
-
Comparison of effects of anti-angiogenic agents in the zebrafish efficacy–toxicity model for translational anti-angiogenic drug discovery. (n.d.). Retrieved from [Link]
-
VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. (2024). Retrieved from [Link]
-
Induction of Angiogenesis in Zebrafish Embryos and Proliferation of Endothelial Cells by an Active Fraction Isolated from the Root of Astragalus membranaceus using Bioassay-guided Fractionation. (n.d.). Retrieved from [Link]
-
Novel Hybrids of Pyrazolidinedione and Benzothiazole as TZD Analogues. Rationale Design, Synthesis and In Vivo Anti-Diabetic Evaluation. (n.d.). PubMed. Retrieved from [Link]
-
Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (n.d.). Retrieved from [Link]
-
Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). Retrieved from [Link]
Sources
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design of benzothiazole-1,3,4-thiadiazole conjugates: synthesis and anticonvulsant evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. biologi.ub.ac.id [biologi.ub.ac.id]
- 20. blog.biobide.com [blog.biobide.com]
- 21. ahajournals.org [ahajournals.org]
- 22. Comparison of effects of anti-angiogenic agents in the zebrafish efficacy–toxicity model for translational anti-angiogenic drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Induction of Angiogenesis in Zebrafish Embryos and Proliferation of Endothelial Cells by an Active Fraction Isolated from the Root of Astragalus membranaceus using Bioassay-guided Fractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Imaging Using 7-Nitrobenzo[d]thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Rise of 7-Nitrobenzo[d]thiazole Derivatives in Biological Imaging
The real-time visualization of specific biomolecules within a living organism, or in vivo imaging, is a cornerstone of modern biological research and drug development.[1][2][3] Small-molecule fluorescent probes have emerged as indispensable tools in this field, offering high sensitivity, non-invasiveness, and the ability to provide real-time spatiotemporal information.[2] Among these, derivatives of this compound and the structurally similar 7-nitro-2,1,3-benzoxadiazole (NBD) have garnered significant attention.[4][5][6] These scaffolds are prized for their compact size, favorable photophysical properties, and environment-sensitive fluorescence, making them excellent candidates for developing highly specific "turn-on" probes.[4][7]
This guide provides a comprehensive overview of the application of this compound derivatives for in vivo imaging, with a particular focus on their use in detecting biologically important thiols such as cysteine (Cys) and glutathione (GSH).[8][9][10][11][12] Aberrant levels of these thiols are implicated in a range of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, making them critical biomarkers.[10]
II. The Chemistry of Detection: A "Turn-On" Fluorescence Mechanism
The efficacy of this compound and NBD derivatives as fluorescent probes lies in a clever chemical design that links fluorescence to a specific chemical reaction. The core structure contains a potent electron-withdrawing nitro group, which typically quenches the fluorescence of the molecule in its native state.[8] These probes are often functionalized with a leaving group at a position susceptible to nucleophilic attack by thiols.
The detection mechanism is a two-step process:
-
Nucleophilic Attack and Cyclization: The thiol group of cysteine or glutathione attacks the electron-deficient aromatic ring of the probe. This is followed by an intramolecular cyclization reaction.
-
Fluorescence Activation: This reaction displaces the quenching moiety and alters the electronic structure of the fluorophore, leading to a dramatic increase in fluorescence intensity—a "turn-on" response.[9][13] This mechanism provides a high signal-to-noise ratio, as the probe is only fluorescent in the presence of its target.
Caption: Reaction mechanism of a this compound probe with a biological thiol.
III. Photophysical Properties of Representative Probes
The selection of a probe for in vivo imaging is dictated by its photophysical properties. Ideally, a probe should have excitation and emission wavelengths in the near-infrared (NIR) window (650-900 nm) to minimize tissue autofluorescence and maximize tissue penetration.[3][14] While many this compound derivatives fluoresce in the visible range, their high quantum yield and large Stokes shifts still make them valuable for cellular and small animal imaging.[7][15]
| Probe Derivative | Target Analyte | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Fold Enhancement | Reference |
| BT-AC | Cysteine | ~370 | ~505 | 135 | 4725 | [9] |
| HBT-T | Cysteine | Not specified | Not specified | Not specified | Not specified | [10] |
| BMBA | Cysteine | Not specified | Not specified | Not specified | Not specified | [11] |
| BPBC | Cysteine | Not specified | Not specified | Not specified | Not specified | [12] |
| NBDHEX | Glutathione | Not specified | Not specified | Not specified | Not specified | [16] |
IV. Detailed Protocol: In Vivo Imaging of Cysteine in a Murine Model
This protocol provides a generalized workflow for the in vivo imaging of cysteine using a hypothetical this compound-based probe, "NBT-Cys," which has a turn-on response to cysteine.
A. Probe Preparation and Formulation
-
Stock Solution: Prepare a 1-5 mM stock solution of NBT-Cys in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 10-100 µM) in a sterile, biocompatible vehicle. A common formulation is a mixture of saline, DMSO, and a solubilizing agent like Cremophor EL or Tween 80. Causality: The final DMSO concentration should be below 5% to avoid toxicity in the animal. The solubilizing agent prevents the hydrophobic probe from precipitating in the aqueous environment of the bloodstream.
B. Animal Model and Preparation
-
Animal Selection: Use healthy mice (e.g., BALB/c or C57BL/6), 6-8 weeks old. For tumor models, imaging can be performed once tumors reach a suitable size (e.g., 100-200 mm³).
-
Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment.
-
Hair Removal: The day before imaging, remove hair from the region of interest using a depilatory cream or electric shaver to reduce light scattering and absorption.
-
Anesthesia: Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen. Confirm proper anesthetic depth by toe-pinch reflex. Place the animal on a heated stage within the imaging system to maintain body temperature.
C. Probe Administration and Imaging
-
Pre-injection Imaging: Acquire a baseline fluorescence image of the anesthetized mouse before probe injection to determine the level of autofluorescence.
-
Probe Administration: Inject the NBT-Cys working solution (typically 100-200 µL) via tail vein injection for systemic distribution.
-
Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr) to monitor probe distribution and activation.
-
Imaging System Parameters:
-
Excitation: Use an excitation filter appropriate for the probe (e.g., 465 nm).
-
Emission: Use an emission filter that captures the probe's fluorescence (e.g., 520 nm).
-
Exposure Time: Adjust the exposure time to achieve a good signal-to-noise ratio without saturating the detector. Keep the exposure time consistent across all images for quantitative comparison.
-
D. Data Analysis and Interpretation
-
Region of Interest (ROI) Analysis: Draw ROIs over the target tissue (e.g., tumor) and a control region (e.g., muscle) in the images.
-
Quantification: Measure the average fluorescence intensity within each ROI for all time points.
-
Signal-to-Background Ratio: Calculate the signal-to-background ratio by dividing the fluorescence intensity of the target tissue by that of the control tissue.
-
Ex Vivo Validation: After the final imaging session, euthanize the animal and excise the tumor and other major organs for ex vivo imaging to confirm the in vivo signal. This can also be correlated with histological analysis.
Caption: Workflow for in vivo fluorescence imaging with a this compound probe.
V. Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following validation steps into your protocol:
-
Specificity Controls: In a separate cohort of animals, co-administer the probe with N-acetylcysteine (a cysteine precursor) or buthionine sulfoximine (a glutathione synthesis inhibitor) to confirm that the signal is indeed dependent on the target thiol.
-
Dose-Response: Perform a dose-response study to determine the optimal probe concentration that provides a strong signal without causing toxicity.
-
Pharmacokinetics: Characterize the pharmacokinetic profile of the probe to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
VI. Conclusion and Future Perspectives
This compound derivatives are powerful tools for in vivo imaging, offering a window into the dynamic biochemical processes within living organisms.[17][[“]] Their ability to selectively report on the presence of key biomarkers like cysteine provides invaluable insights into disease mechanisms and therapeutic responses.[9][10] As synthetic chemistry and imaging technologies continue to advance, we can expect the development of next-generation probes with improved photophysical properties, such as longer emission wavelengths for deeper tissue imaging, and enhanced specificity for a wider range of biological targets.[3][14]
VII. References
-
Bohrium. (n.d.). Practical Guidance for Developing Small-Molecule Optical Probes for In Vivo Imaging. Retrieved from
-
ResearchGate. (n.d.). New NBD-based fluorescent probes for biological thiols. Retrieved from
-
Recent advances in small molecule fluorescent probes for simultaneous imaging of two bioactive molecules in live cells and in vivo. (n.d.). Retrieved from
-
ResearchGate. (n.d.). In Vivo Fluorescence Imaging: Methods and Protocols | Request PDF. Retrieved from
-
NIH. (n.d.). Fluorescent Nanoprobes Dedicated to In Vivo Imaging: From Preclinical Validations to Clinical Translation. Retrieved from
-
NIH. (n.d.). Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes. Retrieved from
-
Small-Molecule Fluorescent Probes for Live-Cell Super-Resolution Microscopy. (2018). Retrieved from
-
NIH. (n.d.). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. Retrieved from
-
ResearchGate. (2019). A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo. Retrieved from
-
ACS Sensors. (n.d.). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. Retrieved from
-
A benzothiazole derivative-based turn-on fluorescent probe for specific detection of Cys. (n.d.). Retrieved from
-
STEMM Institute Press. (n.d.). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. Retrieved from
-
NIH. (n.d.). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. Retrieved from
-
Consensus. (2024). Synthesis and Application of Novel Benzothiazole Fluorescent Probes. Retrieved from
-
PubMed. (n.d.). Design, synthesis, and fluorescence lifetime study of benzothiazole derivatives for imaging of amyloids. Retrieved from
-
RSC Publishing. (n.d.). Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. Retrieved from
-
New Journal of Chemistry (RSC Publishing). (n.d.). A turn-on benzothiazole-based fluorescent probe for rapid cysteine detection in living cells. Retrieved from
-
PubMed. (n.d.). 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs. Retrieved from
-
Taylor & Francis eBooks. (n.d.). Benzothiazole-Based Fluorescent Probes for Various Applications. Retrieved from
-
New Journal of Chemistry (RSC Publishing). (n.d.). A fluorescent probe based on benzothiazole and benzoindole for detecting hydrazine in various applications. Retrieved from
-
chem.uaic.ro. (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. Retrieved from
-
PubMed. (2018). A Novel Benzothiazole-Based Fluorescent Probe for Cysteine Detection and Its Application on Test Paper and in Living Cells. Retrieved from
-
ResearchGate. (2020). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES | Request PDF. Retrieved from
-
PubMed. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Retrieved from
-
MDPI. (n.d.). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Retrieved from
-
NIH. (n.d.). Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. Retrieved from
-
ResearchGate. (n.d.). New photoactive D-π-A-π-D benzothiadiazole derivative: Synthesis, thermal and photophysical properties | Request PDF. Retrieved from
-
PubMed Central. (n.d.). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from
-
PubMed. (n.d.). Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. Retrieved from
-
PubMed Central. (n.d.). Benzothiazole derivatives as anticancer agents. Retrieved from
Sources
- 1. Practical Guidance for Developing Small-Molecule Optical Probes for In Vivo Imaging: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. journal.hep.com.cn [journal.hep.com.cn]
- 3. Fluorescent Nanoprobes Dedicated to in Vivo Imaging: From Preclinical Validations to Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A benzothiazole derivative-based turn-on fluorescent probe for specific detection of Cys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A turn-on benzothiazole-based fluorescent probe for rapid cysteine detection in living cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. A novel benzothiazole-based fluorescent probe for cysteine detection and its application on test paper and in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. stemmpress.com [stemmpress.com]
- 18. consensus.app [consensus.app]
Application Note: Flow Cytometry Analysis of Cancer Cells Treated with 7-Nitrobenzo[d]thiazole
Introduction:
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds have been shown to exert their antitumor activity through various mechanisms, such as inducing programmed cell death (apoptosis), halting the cell division cycle, and generating intracellular reactive oxygen species (ROS).[4][5][6][7] Specifically, benzothiazole derivatives containing nitro functional groups have been identified as significant inhibitors of cancer cell proliferation.[8][9] This application note provides a detailed guide for utilizing flow cytometry to investigate the cellular effects of a specific derivative, 7-Nitrobenzo[d]thiazole, on cancer cells. We will detail protocols for assessing apoptosis, cell cycle distribution, and intracellular ROS levels, providing researchers in oncology and drug development with a robust framework for mechanistic studies.
The methodologies described herein are designed to provide a comprehensive profile of the cellular response to this compound treatment. Flow cytometry is an indispensable tool for such investigations, allowing for the rapid, quantitative analysis of individual cells within a heterogeneous population.[1]
I. Core Principles and Experimental Rationale
Before delving into specific protocols, it is crucial to understand the biological basis of each assay and the rationale behind the chosen methodologies.
-
Apoptosis Detection (Annexin V/Propidium Iodide Assay): Apoptosis is a highly regulated process of programmed cell death. One of the earliest events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is impermeant to live cells with intact membranes. Therefore, by co-staining with fluorescently-labeled Annexin V and PI, we can distinguish between:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Cell Cycle Analysis (Propidium Iodide Staining): The cell cycle is a series of events that leads to cell division and replication. It is divided into four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). The DNA content of the cell doubles during the S phase. PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell. By staining fixed and permeabilized cells with PI, we can differentiate cell populations based on their DNA content:
-
G0/G1 phase: 2n DNA content.
-
S phase: Intermediate DNA content between 2n and 4n.
-
G2/M phase: 4n DNA content. A sub-G1 peak can also be observed, which is indicative of apoptotic cells with fragmented DNA.
-
-
Reactive Oxygen Species (ROS) Detection (DCFDA/H2DCFDA Assay): ROS are chemically reactive species containing oxygen, such as peroxides, superoxide, and hydroxyl radicals. While essential for certain cellular signaling pathways, excessive ROS production can lead to oxidative stress and cellular damage, including DNA damage, which can trigger apoptosis.[4][6] The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the DCF fluorescence is proportional to the level of intracellular ROS.
II. Experimental Workflow
A logical workflow is essential for obtaining reliable and reproducible data. The following diagram outlines the general experimental process.
Caption: General experimental workflow for analyzing the effects of this compound on cancer cells using flow cytometry.
III. Detailed Protocols
A. Materials and Reagents
-
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a stock solution)
-
Dimethyl sulfoxide (DMSO) as a vehicle control
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Propidium Iodide (PI) Staining Solution
-
RNase A
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Flow cytometry tubes
B. Protocol 1: Apoptosis Assay using Annexin V/PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Combine the detached cells with the collected medium and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
C. Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining
-
Cell Seeding and Treatment:
-
Follow the same procedure as in the apoptosis assay (Protocol 1, step 1).
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in the apoptosis assay (Protocol 1, step 2).
-
Wash the cell pellet with PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI channel (e.g., FL2-A or PE-A).
-
Use a doublet discrimination gate (e.g., pulse width vs. pulse area) to exclude cell aggregates.
-
Collect data for at least 20,000 events per sample.
-
Analyze the data using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population.
-
D. Protocol 3: ROS Detection using H2DCFDA Staining
-
Cell Seeding and Treatment:
-
Follow the same procedure as in the apoptosis assay (Protocol 1, step 1). A positive control (e.g., treatment with H2O2) should be included.
-
-
Staining:
-
After the treatment period, remove the medium and wash the cells once with warm PBS.
-
Add H2DCFDA staining solution (typically 5-10 µM in serum-free medium) to the cells.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Cell Harvesting:
-
Remove the H2DCFDA solution and wash the cells twice with PBS.
-
Harvest the cells using Trypsin-EDTA.
-
Centrifuge at 300 x g for 5 minutes and resuspend in PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Detect the DCF fluorescence in the FITC channel (e.g., FL1).
-
Collect data for at least 10,000 events per sample.
-
Analyze the data by comparing the mean fluorescence intensity (MFI) of the treated samples to the vehicle control.
-
IV. Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Apoptosis Analysis of Cancer Cells Treated with this compound
| Treatment Group | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | |||
| 7-NBT (1 µM) | |||
| 7-NBT (5 µM) | |||
| 7-NBT (10 µM) | |||
| 7-NBT (25 µM) | |||
| 7-NBT (50 µM) |
Table 2: Cell Cycle Distribution of Cancer Cells Treated with this compound
| Treatment Group | Sub-G1 (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | ||||
| 7-NBT (1 µM) | ||||
| 7-NBT (5 µM) | ||||
| 7-NBT (10 µM) | ||||
| 7-NBT (25 µM) | ||||
| 7-NBT (50 µM) |
Table 3: Intracellular ROS Levels in Cancer Cells Treated with this compound
| Treatment Group | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |
| Vehicle Control | 1.0 | |
| 7-NBT (1 µM) | ||
| 7-NBT (5 µM) | ||
| 7-NBT (10 µM) | ||
| 7-NBT (25 µM) | ||
| 7-NBT (50 µM) | ||
| Positive Control (H2O2) |
V. Potential Signaling Pathways
Based on the known mechanisms of benzothiazole derivatives, this compound may induce its anticancer effects through the intrinsic apoptosis pathway, often triggered by cellular stress such as increased ROS.
Caption: Putative signaling pathway for this compound-induced apoptosis and cell cycle arrest.
VI. Trustworthiness and Self-Validation
To ensure the reliability of your findings, the following controls are essential:
-
Vehicle Control: To account for any effects of the solvent (DMSO).
-
Untreated Control: To establish a baseline for cell health and behavior.
-
Positive Controls: For apoptosis (e.g., staurosporine), cell cycle arrest (e.g., nocodazole for G2/M arrest), and ROS production (e.g., H2O2).
-
Compensation Controls: Single-stained samples for each fluorochrome to correct for spectral overlap.
-
Autofluorescence Control: An unstained sample of cells treated with this compound to check for any intrinsic fluorescence of the compound that might interfere with the assays.
VII. Conclusion
This application note provides a comprehensive set of protocols for the flow cytometric analysis of cancer cells treated with this compound. By systematically evaluating apoptosis, cell cycle progression, and ROS generation, researchers can gain significant insights into the compound's mechanism of action. Adherence to the detailed methodologies and inclusion of appropriate controls will ensure the generation of high-quality, reproducible data, thereby accelerating the evaluation of this and other novel anticancer agents.
VIII. References
-
Gurdal, E. E., et al. (2015). Synthesis, cytotoxic evaluation, and apoptosis-inducing effects of new benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 967-974. [Link]
-
Yurttas, L., et al. (2017). A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells. Scientific Reports, 7(1), 2697. [Link]
-
Li, X., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1361611. [Link]
-
Uremis, M. M., et al. (2019). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Turkish Journal of Pharmaceutical Sciences, 16(4), 438-445. [Link]
-
Kaur, R., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]
-
Wang, Y., et al. (2013). A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies. PLoS One, 8(5), e63523. [Link]
-
Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458-1461. [Link]
-
Erzurumlu, Y., et al. (2019). Enhanced Reactive Oxygen Species Levels by an Active Benzothiazole Complex-Mediated Fenton Reaction for Highly Effective Antitumor Therapy. ACS Applied Materials & Interfaces, 11(49), 45543-45555. [Link]
-
Li, Y., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14, 1149635. [Link]
-
Darzynkiewicz, Z., et al. (2010). Analysis of apoptosis by flow cytometry. Current Protocols in Immunology, Chapter 5, Unit 5.47. [Link]
-
Pathare, G., et al. (2017). Effect of Benzothiazole based compounds on DNA fragmentation and cell cycle analysis in HepG2 cell lines. Journal of Applied Pharmaceutical Science, 7(12), 118-123. [Link]
-
Kamal, A., et al. (2024). Benzothiazole-based apoptosis inducers: A comprehensive overview and future prospective. Archiv der Pharmazie, e2300424. [Link]
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole-based apoptosis inducers: A comprehensive overview and future prospective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 9. flore.unifi.it [flore.unifi.it]
Troubleshooting & Optimization
overcoming solubility issues of 7-Nitrobenzo[d]thiazole in aqueous solutions
Technical Support Center: 7-Nitrobenzo[d]thiazole
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its utility in experimental settings, however, is frequently hampered by a critical physicochemical challenge: very low aqueous solubility. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and answers to frequently asked questions to effectively overcome solubility hurdles and ensure reliable, reproducible experimental outcomes.
The planar, fused-ring structure of the benzothiazole core, combined with a hydrophobic nitro group, contributes to strong intermolecular forces in the solid state, making it difficult for water molecules to effectively solvate the compound.[1] This technical guide is designed to serve as a practical, in-depth resource for navigating these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A: While specific experimental data for this compound is not widely published, we can infer its properties from structurally similar compounds. For instance, the related compound 6-Nitrobenzothiazole has a calculated Log10 of water solubility of -3.45 (in mol/L), which indicates very poor aqueous solubility.[1][2] Therefore, this compound is also expected to be practically insoluble in aqueous buffers.
Q2: What is the best solvent for preparing a high-concentration stock solution?
A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is a powerful, polar aprotic organic solvent capable of dissolving many hydrophobic compounds.[3] For most benzothiazole derivatives, solubility in DMSO is excellent, allowing for the preparation of stock solutions in the 10-50 mM range.[4][5]
Q3: My compound precipitates when I dilute my DMSO stock into my aqueous buffer. What's happening and how can I fix it?
A: This is a common and expected issue known as "solvent-shift" precipitation. It occurs because the compound's concentration in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small percentage of DMSO present.[1] The water-dominant mixture is a much poorer solvent for the compound than pure DMSO.
Primary Solutions:
-
Lower the Final Concentration: This is the simplest approach. Determine the maximum concentration at which the compound remains soluble in your final assay buffer.
-
Use an Intermediate Dilution Step: Instead of diluting directly into the final buffer, perform an intermediate dilution in a solvent mixture with a higher percentage of organic co-solvent (e.g., 50:50 DMSO:buffer) before the final dilution.
-
Employ Solubilizing Excipients: Incorporate agents like cyclodextrins or surfactants into your aqueous buffer to create a more favorable environment for the compound.[6][7]
Q4: Can I use pH adjustment to improve the solubility of this compound?
A: This is unlikely to be an effective primary strategy. The this compound molecule does not possess strongly acidic or basic functional groups that can be readily ionized by changing the pH within a biologically compatible range (e.g., pH 4-9). While many compounds' solubilities are pH-dependent, this typically applies to those with ionizable groups like carboxylic acids or amines.[8][9] The benzothiazole core itself is very weakly basic, and significant protonation would require highly acidic conditions that are incompatible with most biological assays.
Q5: Are there alternatives to DMSO for cell-based assays to avoid toxicity?
A: Yes. While DMSO is generally well-tolerated by most cell lines at final concentrations of ≤0.5%, some primary cells or sensitive lines can be affected.[10][11] Excellent alternatives include:
-
Cyclodextrins: Specifically, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a highly effective and non-toxic solubilizer that encapsulates the hydrophobic molecule.[12][13]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 (Polysorbate 20) can be used, but one must stay above the critical micelle concentration (CMC) for solubilization to occur.[14][15]
-
Co-solvents: Solvents like ethanol can be used, but they often have a narrower window of cell tolerance compared to DMSO.[16]
Troubleshooting Guide
This guide addresses common problems encountered when attempting to dissolve this compound for experimental use.
| Problem | Probable Cause(s) | Recommended Solutions & Rationale |
| 1. Compound will not dissolve in 100% aqueous buffer. | Inherent Hydrophobicity: The molecule is nonpolar and cannot be effectively solvated by water.[1] | Action: Do not attempt to dissolve directly in aqueous solutions. Rationale: This is expected behavior. An organic stock solution is required. Start by preparing a high-concentration stock in 100% DMSO. |
| 2. Precipitate forms immediately upon diluting DMSO stock into buffer. | Exceeded Thermodynamic Solubility: The final concentration is above the solubility limit in the aqueous/DMSO mixture. The solvent environment has shifted drastically from 100% organic to mostly aqueous.[1] | Solution A (Primary): Reduce the final assay concentration. Solution B: Increase the final DMSO concentration (if tolerated by the assay, typically ≤0.5% for cells).[3][10] Solution C (Advanced): Pre-mix the buffer with a solubilizing agent like HP-β-CD before adding the compound stock (See Protocol 2). |
| 3. Solution is hazy or cloudy after dilution, but no visible precipitate. | Formation of Colloidal Suspension/Aggregates: The compound is not truly dissolved but has formed nano- or micro-scale aggregates. This is common for hydrophobic compounds and can lead to inaccurate and irreproducible results. | Action: This solution is not suitable for most quantitative assays. Rationale: Light scattering from aggregates can interfere with optical measurements (e.g., absorbance, fluorescence). The effective concentration of monomeric, active compound is unknown. Treat this as a solubility failure and implement the solutions for Problem 2. |
| 4. Assay results are inconsistent or show a poor dose-response curve. | Compound Precipitation Over Time: The compound may be precipitating out of the assay medium during the incubation period. Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of microplates and pipette tips, reducing the effective concentration. | Solution A: Prepare fresh dilutions immediately before use. Visually inspect plates for precipitate at the end of the experiment. Solution B: Include a low concentration of a non-ionic surfactant like Tween® 20 (e.g., 0.01%) in the final assay buffer to reduce non-specific binding and improve stability.[14][17] Solution C: Use low-adsorption plasticware if the problem persists. |
Detailed Experimental Protocols
Protocol 1: Standard Stock Solution Preparation using DMSO
This protocol describes the standard method for preparing a concentrated stock solution, which is the essential first step for most applications.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous or cell culture grade
-
Vortex mixer
-
Sonicator (optional, water bath type)
-
Calibrated analytical balance
-
Amber glass vial or polypropylene tube
Procedure:
-
Weighing: Accurately weigh a desired amount of this compound into a vial. Example: For a 10 mM stock, weigh 1.802 mg for 1 mL of DMSO (MW = 180.18 g/mol ).
-
Solvent Addition: Add the calculated volume of 100% DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Check for any undissolved particles. If present, sonicate the vial in a water bath for 5-10 minutes.
-
Final Check: The final solution should be clear and free of any particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C, protected from light. Multiple freeze-thaw cycles should be avoided by aliquoting the stock into smaller, single-use volumes.
Protocol 2: Enhanced Aqueous Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is recommended for applications where organic solvents must be minimized, such as sensitive cell-based assays or certain in vivo preparations. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly soluble "guest" molecules, thereby increasing their apparent aqueous solubility.[18][19][20]
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Target aqueous buffer (e.g., PBS, cell culture medium)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare HP-β-CD Solution: Prepare a 10-20% (w/v) solution of HP-β-CD in your target aqueous buffer. Example: Add 1 g of HP-β-CD to a final volume of 10 mL of PBS. Stir until fully dissolved. This will be your "vehicle" solution. HP-β-CD itself is highly water-soluble and non-toxic.[13][21]
-
Pre-warm Vehicle: Gently warm the HP-β-CD vehicle solution to 37°C. This can slightly improve the kinetics of complex formation.
-
Add Compound Stock: While vigorously stirring the HP-β-CD vehicle, slowly add the concentrated DMSO stock of this compound drop-by-drop.
-
Equilibrate: Allow the mixture to stir for at least 30-60 minutes at room temperature, protected from light, to allow for the formation of the inclusion complex.
-
Final Dilution (if necessary): This solution, containing the compound complexed with HP-β-CD, can now be used directly or further diluted into the final assay medium. The presence of the cyclodextrin will help maintain solubility.
-
Validation: The final solution should be clear. It is advisable to run a vehicle control (HP-β-CD solution with an equivalent amount of DMSO) in your experiment.
Visualizations and Data
Decision Workflow for Solubilization Strategy
This flowchart provides a logical path for selecting the appropriate method to dissolve this compound for your specific experimental needs.
Caption: Decision flowchart for selecting a solubilization strategy.
Mechanism of Cyclodextrin Solubilization
This diagram illustrates how a cyclodextrin molecule encapsulates the hydrophobic this compound, presenting a hydrophilic exterior to the aqueous solvent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 6-Nitrobenzothiazole (CAS 2942-06-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. lifetein.com [lifetein.com]
- 12. Hydroxypropyl-beta-cyclodextrin (HP-β-CD): A Versatile Solubility Enhancer in Pharmaceutical Applications - Hylanda Chemical [hylandachemical.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. aurion.nl [aurion.nl]
- 15. brieflands.com [brieflands.com]
- 16. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emsdiasum.com [emsdiasum.com]
- 18. humapub.com [humapub.com]
- 19. touroscholar.touro.edu [touroscholar.touro.edu]
- 20. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: 7-Nitrobenzo[d]thiazole-Based Assays
Welcome to the technical support guide for 7-Nitrobenzo[d]thiazole-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful execution and troubleshooting of these sensitive assays. The following sections are structured in a question-and-answer format to directly address common issues and provide robust, scientifically-grounded solutions.
Foundational Principles & Core Mechanism
Before troubleshooting, it is crucial to understand the reaction you are working with. This compound and its derivatives, such as 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl), are fluorogenic labeling reagents. They are typically non-fluorescent on their own but become highly fluorescent upon reaction with nucleophiles, most notably thiols (like glutathione or hydrogen sulfide) and primary/secondary amines.[1][2]
The core of the assay is a nucleophilic aromatic substitution reaction. A nucleophile from your analyte (e.g., the thiolate anion, RS⁻) attacks the electron-deficient aromatic ring of the NBD molecule, displacing a leaving group (like a chloride ion). This forms a stable, fluorescent adduct.[2]
Caption: General mechanism of a this compound probe with a thiol analyte.
Troubleshooting: Signal & Sensitivity Issues
This section addresses problems related to the fluorescence signal, from complete absence to excessively high background.
Q: I'm not getting any signal, or the signal is extremely low. What's going wrong?
This is a common issue that can point to several root causes, from reagent integrity to incorrect assay conditions.
A: Let's break down the possibilities:
-
Inactive Probe: The NBD probe may have degraded. These reagents can be sensitive to light and moisture. Always store them as recommended by the manufacturer, typically desiccated and protected from light.[3] As a first step, use a fresh stock of the probe to rule out degradation.[3]
-
Incorrect pH: The reaction is pH-dependent. The thiol group (-SH) must be deprotonated to the more nucleophilic thiolate form (-S⁻) to react efficiently. Most protocols for biological samples recommend a pH of ~7.4.[4][5] If your buffer is too acidic, the reaction rate will be significantly reduced. Conversely, highly basic conditions can lead to hydrolysis of the probe itself, creating a fluorescent artifact (NBD-OH).[2]
-
Analyte Concentration Below Detection Limit: The concentration of your target analyte might be too low for the assay's limit of detection (LOD).[3] To verify that the probe and buffer system are working, run a positive control with a known concentration of an H₂S donor (like Na₂S) or a standard thiol like glutathione (GSH).[3]
-
Presence of Quenching Agents: Components in your sample matrix could be quenching the fluorescence signal. This is particularly relevant for complex biological samples. If you suspect quenching, you may need to perform sample cleanup (e.g., protein precipitation or solid-phase extraction) or dilute your sample.
Q: My background fluorescence is unacceptably high. How can I reduce it?
High background noise can mask your true signal and severely limit the assay's dynamic range.
A: High background often originates from one of these sources:
-
Probe Autofluorescence or Decomposition: The NBD probe itself might have some intrinsic fluorescence or may have partially decomposed into a fluorescent product.[3] Always measure the fluorescence of a "probe-only" control (probe in buffer without any analyte). This will tell you the baseline fluorescence you need to subtract from all your measurements.
-
Contaminated Reagents or Glassware: Use high-purity solvents and meticulously clean all labware. Fluorescent contaminants can leach from various sources and interfere with the assay.[3]
-
Cellular Autofluorescence (for cell-based assays): If you are working with cells, endogenous fluorophores (like NADH and flavins) can contribute significantly to the background.[3][6] To mitigate this, always include an "unstained cells" control to measure the baseline autofluorescence.[3] You can also consider using a probe with excitation/emission wavelengths in the red or near-infrared spectrum, where cellular autofluorescence is lower.[7][8]
-
Probe Reaction with Media Components: Standard cell culture media contains amino acids and other nucleophiles that can react with the NBD probe, leading to high background. When possible, perform the final incubation and measurement step in a simpler buffer, like PBS or a HEPES buffer.[6]
| Parameter | Recommended Action | Rationale |
| Probe Integrity | Use a fresh aliquot; store protected from light and moisture. | NBD reagents can degrade, leading to loss of reactivity or increased background.[3] |
| Assay Buffer pH | Verify pH is within the optimal range (typically ~7.4). | Thiol reactivity is highly pH-dependent; incorrect pH drastically slows the reaction.[4] |
| Positive Control | Run a standard curve with a known analyte (e.g., Na₂S, GSH). | Confirms that the probe and assay conditions are suitable for detection.[3] |
| Background Control | Measure "probe-only" and "vehicle-only" samples. | Allows for accurate background subtraction and identification of contaminating signals.[3] |
Issues with Specificity and Interference
This compound-based probes are reactive towards a class of molecules, not just a single analyte. Understanding potential cross-reactivity is key to generating reliable data.
Q: My assay is for hydrogen sulfide (H₂S), but I'm worried about interference from other biological thiols like cysteine and glutathione. Is this a valid concern?
A: Yes, this is a critical consideration. The high cellular concentration of thiols like glutathione (GSH) and cysteine (Cys) compared to H₂S makes them significant potential interferents.[9]
-
Mechanism of Interference: NBD-Cl and similar probes react with both H₂S and other thiols like cysteine.[4][9] In some cases, the fluorescent product formed with cysteine (NBD-Cys) can itself be further modified by H₂S, leading to a decrease in the fluorescence signal and abolishing the initial reading. This makes NBD-based reagents potentially unsuitable for quantifying thiols in systems where H₂S is also being generated.[9]
-
Mitigation Strategies:
-
Thiol Blocking: A common strategy is to "block" the more abundant free thiols before adding the H₂S-selective probe. This is often done by pre-treating the sample with an alkylating agent like N-ethylmaleimide (NEM). However, be aware that these blocking agents can also react with other cellular components and may not be perfectly specific.[10][11]
-
Use of H₂S-Specific Probes: Newer generations of fluorescent probes have been designed with greater selectivity for H₂S over other biothiols.[5][12][13] These often rely on H₂S-specific reaction mechanisms, such as the reduction of an azide or nitro group, rather than simple nucleophilic substitution. If specificity is paramount, consider using one of these more advanced probes.
-
Q: Can other components in my sample, besides thiols, interfere with the assay?
A: Absolutely. The electrophilic nature of the NBD probe makes it susceptible to reaction with various nucleophiles.
-
Primary and Secondary Amines: NBD-Cl reacts readily with amines to form highly fluorescent products.[1][2] This is a significant issue if your sample contains high concentrations of proteins, peptides, or free amino acids. The N-terminal amine of a protein can be selectively labeled by NBD-Cl under certain pH conditions.[14]
-
Reducing Agents: Strong reducing agents present in your sample can potentially interfere with the probe's structure or the assay's redox environment.[15] Reagents like Dithiothreitol (DTT), commonly used in protein chemistry, contain thiols and will react strongly with NBD probes, making them incompatible.[16]
-
Sulfite: Sulfite can react with disulfide bonds to generate free thiols, which can then react with your probe, leading to an overestimation of the analyte.[15]
Caption: A decision tree for troubleshooting common NBD-based assay issues.
Experimental Protocol & Optimization
A robust protocol is the foundation of a successful assay.
Q: Can you provide a general, step-by-step protocol for a fluorometric H₂S assay in a microplate format?
A: Certainly. This protocol serves as a starting point and should be optimized for your specific probe, sample type, and instrumentation.
Experimental Workflow:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of your NBD probe in a dry, high-purity solvent like DMSO or acetonitrile.
-
Prepare your assay buffer (e.g., 20 mM HEPES, pH 7.4).
-
Prepare a fresh stock solution of your H₂S donor standard (e.g., 1 mM Na₂S in deoxygenated water) immediately before use. H₂S solutions are unstable.
-
Prepare a standard curve by serially diluting the Na₂S stock in the assay buffer to achieve a range of concentrations (e.g., 0-100 µM).
-
-
Sample Preparation:
-
Prepare your biological samples (e.g., cell lysates, tissue homogenates) in the assay buffer. The final protein concentration may need to be optimized.
-
If necessary, perform a pre-incubation step with a thiol-blocking agent like NEM.
-
-
Assay Execution (96-well black plate):
-
Add your samples and standards to the wells. Include "buffer-only" and "probe-only" wells for background correction.
-
Prepare a working solution of the NBD probe by diluting the stock solution in assay buffer to the final desired concentration (e.g., 10 µM).
-
Initiate the reaction by adding the probe working solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10-30 minutes), protected from light. The optimal incubation time should be determined experimentally.[4][5]
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader.[6]
-
Set the excitation and emission wavelengths according to your probe's specifications (e.g., for NBD adducts, Ex ≈ 470 nm, Em ≈ 515-550 nm).[1][4][17]
-
Optimize the reader's gain setting to ensure the signal from your highest standard is below saturation.[6]
-
-
Data Analysis:
-
Subtract the average fluorescence of the "probe-only" blank from all readings.
-
Plot the background-corrected fluorescence values for your standards against their concentrations to generate a standard curve.
-
Use the standard curve to interpolate the H₂S concentration in your unknown samples.
-
Caption: A standard experimental workflow for NBD-based microplate assays.
References
-
Scheme 2 Proposed mechanism for the reaction of NBD-Cl with Cys, Hcy... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Kalyanaraman, B., et al. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]
-
Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Lushchak, V. I., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules. Available at: [Link]
-
Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids. (2016). Free Radical Biology and Medicine. Available at: [Link]
-
HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (n.d.). Retrieved January 20, 2026, from [Link]
-
FluoProbes® - Interchim. (n.d.). Retrieved January 20, 2026, from [Link]
-
Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. (2022). Chemosensors. Available at: [Link]
-
Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine. (2019). RSC Advances. Available at: [Link]
-
The Optimization Based on Hydrogen Sulfide-responsive Ratiometric Photoacoustic Probe - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Hydrogen Sulfide Deactivates Common Nitrobenzofurazan-Based Fluorescent Thiol Labeling Reagents - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Development of Selective Colorimetric Probes for Hydrogen Sulfide Based on Nucleophilic Aromatic Substitution - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
Advances and Opportunities in H2S Measurement in Chemical Biology. (2022). JACS Au. Available at: [Link]
-
Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation. (2012). Analytical Biochemistry. Available at: [Link]
-
Derivatization with 4-chloro-7-nitrobenzofurazan for liquid chromatographic determination of hydroxyproline in collagen hydrolysate. (1981). Analytical Chemistry. Available at: [Link]
-
A Near-infrared Benzothiazole-based Chemodosimeter for Rapid and Selective Detection of Hydrogen Sulfide - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis. (2007). Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Two simple but effective turn-on benzothiazole-based fluorescent probes for detecting hydrogen sulfide in real water samples and HeLa cells. (2022). Analytica Chimica Acta. Available at: [Link]
-
Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. (2024). Retrieved January 20, 2026, from [Link]
-
Recent Research Progress of Benzothiazole Derivative Based Fluorescent Probes for Reactive Oxygen (H2O2 HClO) and Sulfide (H2S) Recognition. (2024). Journal of Fluorescence. Available at: [Link]
Sources
- 1. interchim.fr [interchim.fr]
- 2. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Two simple but effective turn-on benzothiazole-based fluorescent probes for detecting hydrogen sulfide in real water samples and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrogen Sulfide Deactivates Common Nitrobenzofurazan-Based Fluorescent Thiol Labeling Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol-Blocking Electrophiles Interfere with Labeling and Detection of Protein Sulfenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol-blocking electrophiles interfere with labeling and detection of protein sulfenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Selective Colorimetric Probes for Hydrogen Sulfide Based on Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Research Progress of Benzothiazole Derivative Based Fluorescent Probes for Reactive Oxygen (H2O2 HClO) and Sulfide (H2S) Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
minimizing off-target effects of 7-Nitrobenzo[d]thiazole in cellular studies
A Guide for Researchers on Minimizing Off-Target Effects in Cellular Studies
Welcome to the technical support center for 7-Nitrobenzo[d]thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide a deeper understanding of this compound and to offer practical strategies for minimizing off-target effects in cellular experiments. By proactively addressing these challenges, you can enhance the reliability and reproducibility of your results.
Section 1: Understanding this compound - Mechanism & Potential Pitfalls (FAQs)
This section addresses fundamental questions about the compound's characteristics and the importance of controlling for unintended cellular interactions.
Q1: What is the likely mechanism of action of this compound and related nitroaromatic compounds?
A1: Benzothiazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The addition of a nitro group, which is strongly electron-withdrawing, often enhances the cytotoxic potential of the parent molecule.[3][4] The primary mechanism of many nitroaromatic compounds involves their reduction by cellular flavoenzymes.[5] This bioactivation can lead to two major downstream effects:
-
Generation of Reactive Oxygen Species (ROS): The enzymatic reduction can produce unstable intermediates that react with molecular oxygen, creating a futile redox cycle that generates superoxide anions and other ROS.[5][6] This surge in ROS can induce oxidative stress, damaging DNA, lipids, and proteins, ultimately leading to cell death.[6]
-
Covalent Adduct Formation: Further reduction can produce highly reactive nitroso and hydroxylamine intermediates that can form covalent bonds with cellular nucleophiles, such as protein thiols (cysteine) and glutathione (GSH).[7] This covalent modification of proteins can irreversibly alter their function.
Q2: Why is it so critical to control for off-target effects with this compound?
Q3: What are the most common suspected off-target effects of this compound?
A3: Based on the chemistry of nitroaromatic compounds and benzothiazole derivatives, the most probable off-target effects include:
-
Induction of Oxidative Stress: A significant increase in intracellular ROS is a well-documented effect of many nitroaromatic compounds.[5] This can trigger a cascade of downstream signaling events and cellular damage independent of a specific protein target.[10]
-
Depletion of Glutathione (GSH): The compound or its reactive metabolites can covalently react with GSH, a major cellular antioxidant.[11] Depletion of the GSH pool compromises the cell's ability to handle oxidative stress, increasing its sensitivity to ROS-induced damage.
-
Indiscriminate Covalent Modification: The reactive intermediates formed upon reduction can bind to cysteine residues on a wide array of proteins, not just the intended target. This can lead to widespread protein inactivation and a complex, difficult-to-interpret phenotype.[12]
-
Modulation of Kinase Signaling: Many small molecules have been found to have unexpected inhibitory effects on various protein kinases.[13] While not directly predicted from its structure, this is a common off-target effect that should be considered.
Section 2: Proactive Experimental Design - Best Practices
Careful planning and the inclusion of rigorous controls are the first line of defense against misleading data.
Q4: How should I determine the optimal concentration and incubation time for my experiments?
A4: The goal is to use the lowest concentration and shortest time necessary to achieve the desired on-target effect while minimizing off-target toxicity. A systematic approach is required.
-
Perform a Dose-Response Curve: Before functional assays, perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) over a broad concentration range (e.g., 10 nM to 100 µM) and at multiple time points (e.g., 24, 48, 72 hours).
-
Identify the "Therapeutic Window": Correlate the cytotoxicity data with your on-target activity marker. The ideal concentration range for your experiments is where you observe a significant on-target effect with minimal cytotoxicity. Studies on related nitrobenzothiazole derivatives often show cytotoxic IC50 values in the low to mid-micromolar range (e.g., 5-70 µM).[14][15][16][17]
-
Use Caution with High Concentrations: Concentrations significantly above the on-target IC50 are more likely to induce off-target effects. If your on-target effect is only seen at concentrations that also cause significant cell death, it is highly likely that off-target mechanisms are at play.
| Parameter | Recommendation | Rationale |
| Concentration Range | Start with a broad range (e.g., 10 nM - 100 µM) to establish an IC50 for cytotoxicity. | To identify the concentration window where the compound is active but not broadly toxic. |
| Working Concentration | Use 1-3x the EC50/IC50 for the on-target effect for functional assays. | Balances efficacy with the need to minimize off-target binding. |
| Incubation Time | Use the shortest time required to observe the on-target phenotype. | Reduces the cumulative impact of off-target effects like ROS generation and covalent modification. |
| Serum Concentration | Consider reducing serum concentration during treatment if compound-protein binding is a concern. | Serum proteins can bind to small molecules, reducing their effective concentration and potentially masking effects. |
Q5: What are the absolute essential control experiments?
A5: To build a convincing case for on-target activity, the following controls are non-negotiable:
-
Vehicle Control (e.g., DMSO): The most basic control. All observed effects should be compared against cells treated with the same final concentration of the vehicle used to dissolve the compound.
-
Inactive Structural Analog: This is a crucial control. An ideal analog is a molecule that is structurally very similar to this compound but lacks the key chemical group responsible for its activity (e.g., a version without the nitro group or with a modification that prevents its reduction). If this analog does not produce the same phenotype, it strongly supports that the observed effect is not due to a general property of the chemical scaffold.
-
Target Knockout/Knockdown Cells: The gold standard. If the compound's effect is truly on-target, its activity should be significantly diminished or completely absent in cells where the target protein has been genetically removed (e.g., via CRISPR/Cas9) or its expression is reduced (e.g., via shRNA/siRNA).[8]
-
Rescue Experiment: In target knockout/knockdown cells, re-introducing the target protein (ideally a variant resistant to the knockdown) should restore the cells' sensitivity to the compound.
Section 3: Troubleshooting Guide - Identifying & Mitigating Off-Target Effects
When experiments yield unexpected or inconsistent results, this guide provides a logical workflow to diagnose and solve the problem.
Problem 1: You observe significant cytotoxicity at concentrations where you expect on-target activity.
This is a classic sign that your compound's primary effect in that context may be off-target toxicity.
Caption: Workflow for validating on-target engagement and specificity.
Conceptual Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes a protein, increasing its melting temperature. [18][19][20] Principle:
-
Treat intact cells with your compound or vehicle.
-
Heat aliquots of the treated cells across a range of temperatures.
-
Unbound proteins will denature and aggregate at lower temperatures. Stabilized (ligand-bound) proteins will remain soluble at higher temperatures.
-
Lyse the cells and separate the soluble fraction from the aggregated protein pellet via centrifugation.
-
Quantify the amount of soluble target protein remaining at each temperature using Western Blot or other protein detection methods.
-
A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement. [21] Workflow Overview:
-
Optimization: First, determine the melting curve of your target protein in the absence of any ligand to identify a suitable temperature range for the assay.
-
Treatment: Incubate cells with a saturating concentration of this compound and a vehicle control for a defined period.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler, followed by rapid cooling. [21][22]4. Lysis and Separation: Lyse the cells (e.g., by freeze-thaw cycles or detergents) and centrifuge at high speed to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of your target protein by Western Blot.
-
Analysis: Plot the percentage of soluble protein against temperature. A rightward shift in the curve for the compound-treated sample confirms target engagement. [18]This can also be adapted to an isothermal dose-response format, where cells are treated with varying compound concentrations and heated at a single, fixed temperature. [18] By implementing these rigorous controls and troubleshooting workflows, researchers can confidently delineate the on-target from off-target effects of this compound, leading to more robust and reliable scientific conclusions.
References
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
-
Crowther, M. D., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Ertekin, V. C., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol. Available at: [Link]
-
Martinez Molina, D., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology. Available at: [Link]
-
G-Biosciences. (n.d.). DCFH-DA Redox Probe. G-Biosciences. Available at: [Link]
-
Willems, L. I., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. Available at: [Link]
-
Fargan, A. A. M., et al. (2016). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Chemical Biology & Drug Design. Available at: [Link]
-
Strelow, J. M., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm. Available at: [Link]
-
D'Alterio, C., et al. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Available at: [Link]
-
ACROBiosystems. (2026). SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. Pharmaceutical Technology. Available at: [Link]
-
Li, Y., et al. (2021). Benzothiazole Treatment Regulates the Reactive Oxygen Species Metabolism and Phenylpropanoid Pathway of Rosa roxburghii Fruit to Delay Senescence During Low Temperature Storage. Frontiers in Plant Science. Available at: [Link]
-
Kamal, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Archiv der Pharmazie. Available at: [Link]
-
Üremiş, M. M., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Cancer Investigation. Available at: [Link]
-
Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]
-
Al-Suhaimi, K., et al. (2024). Discovery of Potent Benzothiazole Inhibitors of Oxidoreductase NQO2, a Target for Inflammation and Cancer. Molecules. Available at: [Link]
-
Johnson, C., et al. (2014). Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. Journal of the American Chemical Society. Available at: [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine. Available at: [Link]
-
Schwartz, P. A., et al. (2013). Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Misevičius, R., & Čėnas, N. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Antioxidants. Available at: [Link]
-
Baylor College of Medicine. (2025). New data analysis method accelerates design of safer covalent inhibitors. Medical Xpress. Available at: [Link]
-
Singh, P., et al. (2022). Major mechanisms of toxicity of nitroaromatic compounds. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Nitroaromatics as cell signaling molecules. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Anticancer activity of benzothiazole derivatives. ResearchGate. Available at: [Link]
-
Al-Otaibi, F., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine. Available at: [Link]
-
FLORE. (2019). Benzothiazole derivatives as anticancer agents. FLORE. Available at: [Link]
-
Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. ResearchGate. Available at: [Link]
-
RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing. Available at: [Link]
-
Liguori, I., et al. (2018). The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Reactive oxygen species. Wikipedia. Available at: [Link]
-
Saleem, M., & Tijjani, H. (2024). Antioxidants and Reactive Oxygen Species: Shaping Human Health and Disease Outcomes. Antioxidants. Available at: [Link]
-
Fadda, A. A., et al. (2025). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Generation of reactive oxygen and nitrogen species and antioxidant... ResearchGate. Available at: [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules. Available at: [Link]
-
Singh, A., & Sharma, P. K. (2023). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Current Drug Discovery Technologies. Available at: [Link]
Sources
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. pharmaceutical-technology.com [pharmaceutical-technology.com]
- 14. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. flore.unifi.it [flore.unifi.it]
- 17. researchgate.net [researchgate.net]
- 18. bio-protocol.org [bio-protocol.org]
- 19. annualreviews.org [annualreviews.org]
- 20. news-medical.net [news-medical.net]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Photostability of 7-Nitrobenzo[d]thiazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-Nitrobenzo[d]thiazole (7-NBD) derivatives. This guide is designed to provide you with practical, in-depth solutions to a common yet critical challenge in fluorescence-based applications: photobleaching. As you know, the stability of your fluorescent probe is paramount to the quality and reliability of your data. This resource will help you understand the mechanisms behind photostability and provide actionable strategies to enhance the performance of your 7-NBD derivatives.
Section 1: Frequently Asked Questions (FAQs) about Photostability
This section addresses fundamental questions regarding the photostability of fluorescent probes, with a specific focus on this compound derivatives.
Q1: What is photobleaching, and why is it a concern for my 7-NBD derivatives?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore, which leads to the permanent loss of its ability to fluoresce.[1] This occurs when the 7-NBD molecule, after being excited by a light source, transitions from its excited singlet state to a more reactive, longer-lived triplet state. In this triplet state, the molecule is highly susceptible to reacting with other molecules, particularly molecular oxygen. These reactions can generate reactive oxygen species (ROS) that chemically alter and destroy the fluorophore.[2][3][4]
This is a significant concern because it can:
-
Limit Observation Time: Rapid signal loss prevents long-term imaging experiments, which are crucial for studying dynamic cellular processes.
-
Reduce Signal-to-Noise Ratio: As the fluorescent signal diminishes, it becomes harder to distinguish it from background noise, compromising image quality.
-
Complicate Quantification: The fading signal makes it challenging to obtain accurate quantitative measurements of the biological target.
Q2: What are the primary factors that contribute to the rapid photobleaching of my 7-NBD probe?
A: Several factors can accelerate the photobleaching of your 7-NBD derivative. Understanding these can help you mitigate their effects:
-
High Excitation Intensity: The rate of photobleaching is directly proportional to the intensity of the excitation light. Using an overly powerful laser or lamp will significantly increase the rate of fluorophore destruction.[1]
-
Prolonged Exposure Times: The longer your sample is exposed to the excitation light, the more likely photobleaching is to occur.[1]
-
Presence of Molecular Oxygen: Oxygen is a key culprit in photobleaching. It reacts with the excited triplet state of the fluorophore, leading to the formation of damaging reactive oxygen species (ROS) like singlet oxygen and superoxide radicals.[2][3][4]
-
Intrinsic Properties of the Fluorophore: The inherent chemical structure of the 7-NBD derivative itself will dictate its baseline photostability.
Q3: Are there general strategies I can employ to minimize photobleaching?
A: Yes, several general strategies can be implemented to enhance the photostability of your 7-NBD probes:
-
Optimize Imaging Conditions: Reduce the intensity of the excitation light to the lowest level that still provides a detectable signal. Also, minimize the exposure time by using more sensitive detectors or by acquiring images only when necessary.
-
Use Antifade Reagents: Incorporate commercially available or homemade antifade reagents into your mounting medium. These reagents are designed to scavenge reactive oxygen species and quench the triplet state of the fluorophore.[5][6][7]
-
Deoxygenate the Sample: While not always practical, removing dissolved oxygen from your sample can significantly reduce photobleaching. This can be achieved by enzymatic oxygen scavenging systems (e.g., glucose oxidase and catalase) or by purging with an inert gas like nitrogen.
Section 2: Troubleshooting Guide for Common Photostability Issues
This section provides a systematic approach to troubleshooting common problems encountered during fluorescence experiments with 7-NBD derivatives.
Issue 1: My fluorescence signal is decaying too rapidly, preventing me from completing my time-lapse experiment.
This is a classic sign of significant photobleaching. The following workflow can help you diagnose and resolve the issue.
Caption: A simplified diagram illustrating photobleaching and the role of antifade agents.
References
- The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC - NIH. (n.d.).
- Vogelsang, J., et al. (2011). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. ChemPhysChem, 12(3), 447-455.
- Longin, A., et al. (1993). Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study. Journal of Histochemistry & Cytochemistry, 41(12), 1833-1840.
- AAT Bioquest. (2023). What are some antifading agents used to prevent photobleaching?
- Zhao, Y., et al. (2018). Enhancing fluorescent protein photostability through robot-assisted photobleaching. PLoS One, 13(7), e0200523.
- Li, Y., et al. (2025). Enhancing fluorescent probe design through multilayer interaction convolutional networks: advancing biosensing and bioimaging precision. Nature Communications, 16(1), 1234.
- Tocris Bioscience. (n.d.). Antifade Reagents | Fluorescence Imaging.
- Zheng, Q., et al. (2014). The contribution of reactive oxygen species to the photobleaching of organic fluorophores. Photochemistry and Photobiology, 90(3), 543-549.
- Thermo Fisher Scientific. (n.d.). ProLong Antifade Mountants and Reagents.
- Shaner, N. C., et al. (2009). Evaluating and improving the photostability of fluorescent proteins. Proceedings of SPIE, 7183, 71830J.
- The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores | Semantic Scholar. (n.d.).
- The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - ResearchGate. (n.d.).
- Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. (2020). The Journal of Immunology, 204(1 Supplement), 130.13-130.13.
- Photostability Enhancement of Fluorenone-Based Two-Photon Fluorescent Probes for Cellular Nucleus Monitoring and Imaging | The Journal of Physical Chemistry C - ACS Publications. (2016).
- Technical Support Center: Enhancing the Photostability of Fluorescent Indolizine Probes - Benchchem. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Contribution of Reactive Oxygen Species to the Photobleaching of Organic Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The contribution of reactive oxygen species to the photobleaching of organic fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. Comparison of anti-fading agents used in fluorescence microscopy: image analysis and laser confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
addressing challenges in the purification of 7-Nitrobenzo[d]thiazole compounds
Welcome to the technical support center for the purification of 7-Nitrobenzo[d]thiazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important class of compounds. By understanding the underlying chemical principles, you can effectively troubleshoot issues and achieve high purity for your downstream applications.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the purification of this compound compounds.
Q1: What are the primary challenges in purifying this compound compounds?
A1: The primary challenges stem from the physicochemical properties of the this compound scaffold. The presence of the nitro group, an electron-withdrawing moiety, increases the polarity of the molecule. This can lead to issues such as poor solubility in non-polar solvents, strong interactions with silica gel during chromatography, and the potential for thermal degradation if heated excessively. Additionally, impurities from the synthesis, such as unreacted starting materials or side-products, can have similar polarities, making separation difficult.
Q2: What are the most common impurities I should be aware of?
A2: Common impurities often include unreacted 2-amino-4-nitrothiophenol or the corresponding aldehyde/carboxylic acid used in the synthesis. Side-products can also arise, such as isomers (if the starting materials allow) or products of over-oxidation. It is crucial to monitor the reaction progress by Thin-Layer Chromatography (TLC) to identify the formation of byproducts.[1]
Q3: Is this compound sensitive to heat?
A3: While many benzothiazole derivatives exhibit good thermal stability, the presence of the nitro group can increase the potential for thermal decomposition at high temperatures.[2] It is advisable to use the lowest effective temperatures during recrystallization and to avoid prolonged heating. A preliminary thermal stability study, such as thermogravimetric analysis (TGA), can provide precise decomposition temperatures if the compound is intended for applications requiring high-temperature processing.
Q4: What are the recommended initial steps for purifying a crude this compound product?
A4: A logical first step is often a simple wash or trituration of the crude solid. Depending on the impurities, washing with a solvent in which the desired product is sparingly soluble but the impurities are soluble can significantly improve purity. For instance, washing with cold ethanol or a mixture of hexane and ethyl acetate might remove less polar impurities. Subsequently, recrystallization is a powerful technique for obtaining highly pure crystalline material. Column chromatography should be considered if recrystallization fails to remove impurities with similar solubility profiles.
II. Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during purification.
Recrystallization Issues
Q: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point. This is a common issue when the boiling point of the solvent is close to or above the melting point of the solute, or when the solution is supersaturated.
-
Causality: The compound is precipitating from a supersaturated solution as a liquid because the temperature is still too high for crystal lattice formation.
-
Solutions:
-
Re-heat the solution to re-dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.
-
Allow the solution to cool more slowly. Gradual cooling is critical for the formation of well-defined crystals. You can achieve this by leaving the flask at room temperature, then moving it to a refrigerator, and finally to a freezer.
-
If the problem persists, consider a different solvent with a lower boiling point or use a mixed-solvent system.[3]
-
Q: No crystals form even after my solution has cooled to room temperature. How can I induce crystallization?
A: This indicates that your solution is not yet supersaturated at that temperature, or that nucleation is kinetically slow.
-
Causality: The compound may be too soluble in the chosen solvent, or there are no nucleation sites for crystal growth to begin.
-
Solutions:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystal growth.
-
-
Increase Supersaturation:
-
Evaporation: Remove some of the solvent by gently blowing a stream of inert gas (like nitrogen) over the surface of the solution.
-
Cooling: Cool the solution further in an ice bath or freezer.
-
-
Q: My recovery from recrystallization is very low. How can I improve it?
A: Low recovery suggests that a significant amount of your product remains dissolved in the mother liquor.
-
Causality: The compound has a relatively high solubility in the solvent at low temperatures, or you used an excessive amount of solvent to dissolve it initially.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Optimize Solvent Choice: Select a solvent in which your compound has a steep solubility curve (highly soluble when hot, poorly soluble when cold).[3]
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize the amount of dissolved product.
-
Mixed-Solvent System: If a single solvent is not ideal, a mixed-solvent system can be effective. Dissolve the compound in a minimum of a "good" solvent (in which it is soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes turbid. Re-heat to clarify and then cool slowly.[4][5]
-
Chromatography Challenges
Q: My compound is streaking on the TLC plate. What does this mean and how can I fix it?
A: Streaking on a TLC plate is often a sign of overloading the sample, high polarity of the compound causing strong interaction with the stationary phase, or the presence of acidic/basic impurities.[6]
-
Causality: The compound is not moving as a compact spot, leading to poor separation.
-
Solutions:
-
Dilute the Sample: Spot a more dilute solution of your compound on the TLC plate.
-
Use a More Polar Mobile Phase: Increase the polarity of your eluent to help move the compound up the plate more effectively.
-
Add a Modifier: If your compound is acidic or basic, adding a small amount of a modifier to the mobile phase can improve the spot shape. For example, adding a few drops of acetic acid for acidic compounds or triethylamine for basic compounds can help.[6]
-
Q: I can't get good separation of my product from an impurity using column chromatography. What should I try?
A: Poor separation in column chromatography indicates that the chosen mobile phase is not effective at differentiating between your compound and the impurity.
-
Causality: The relative affinities of your compound and the impurity for the stationary phase are too similar in the current mobile phase.
-
Solutions:
-
Optimize the Mobile Phase:
-
Gradient Elution: If you are using an isocratic (single solvent composition) system, switch to a gradient elution where you gradually increase the polarity of the mobile phase. This can help to resolve closely eluting compounds.
-
Try Different Solvent Systems: Experiment with different solvent systems in TLC to find one that gives the best separation (largest difference in Rf values) between your product and the impurity. Good solvent systems for moderately polar compounds like this compound often include mixtures of hexanes (or petroleum ether) and ethyl acetate, or dichloromethane and methanol.
-
-
Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (neutral, acidic, or basic) can offer different selectivity. For very challenging separations, reverse-phase chromatography (e.g., with a C18 stationary phase) may be necessary.
-
III. Experimental Protocols & Data
Purity Assessment by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is a robust method for assessing the purity of this compound compounds.[7]
Protocol: HPLC-UV Method for Purity Analysis
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic or trifluoroacetic acid to improve peak shape). A good starting point is a 60:40 mixture of acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the λmax of your compound by scanning a dilute solution with a UV-Vis spectrophotometer. Nitroaromatic compounds typically have strong absorbance in the UV region.
-
Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of approximately 1 mg/mL.[7] Dilute this stock solution with the mobile phase to a final concentration of about 10-20 µg/mL.
-
Injection Volume: 10-20 µL.
-
Analysis: Run the sample and integrate the peak areas. The purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Solvent Selection for Recrystallization
The choice of solvent is critical for successful recrystallization. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Table 1: Recommended Solvents for Recrystallization of this compound Derivatives
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Often a good first choice. Dissolves many benzothiazole derivatives well when hot. |
| Methanol | Polar | 65 | Similar to ethanol but with a lower boiling point. |
| Isopropanol | Moderately Polar | 82 | Can be a good alternative if the compound is too soluble in ethanol or methanol. |
| Ethyl Acetate | Moderately Polar | 77 | Useful for compounds of intermediate polarity. |
| Toluene | Non-polar | 111 | Can be used in a mixed-solvent system with a more polar solvent like ethanol. |
| Dioxane | Moderately Polar | 101 | A good solvent for many aromatic compounds, but has a higher boiling point and should be handled with care.[8] |
| Water | Very Polar | 100 | Generally, this compound has low aqueous solubility but can be used as the "poor" solvent in a mixed-solvent system with a water-miscible organic solvent like ethanol or acetone.[9] |
Note: This table provides general guidance. The optimal solvent must be determined experimentally for each specific compound.
IV. Visualized Workflows
Logical Flow for Purification Strategy
The following diagram illustrates a decision-making workflow for purifying a crude this compound product.
Caption: Decision tree for selecting a purification method.
V. Safety Precautions
Working with this compound compounds requires adherence to standard laboratory safety procedures, with special attention to the hazards associated with nitroaromatic compounds.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling Nitroaromatic Compounds: Nitroaromatic compounds can be toxic and may be absorbed through the skin. Avoid all personal contact.[5] Some nitroaromatic compounds are shock-sensitive, although this is less common for simple nitrobenzothiazoles. Handle with care and avoid grinding or subjecting the material to high impact.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not mix with other waste streams unless explicitly permitted.
VI. References
-
Basavanakatti, S. et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Available at: [Link]
-
Fadda, A. A., Soliman, N. N., & Fekri, A. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advanced Chem., 1(1), 33-46. Available at: [Link]
-
Lazar, D., Corciova, A., & Lazar, M.I. (2009). Qualitative and semiquantitative TLC analysis of certain phenothiazines in human plasma. Farmacia, 57(1), 115-119. Available at: [Link]
-
Preparation of some new Benzothiazole-Heterocyclic Derivatives. (2022). International Journal of Drug Delivery Technology, 12(1), 1-10. Available at: [Link]
-
Ceylan, M. et al. (2018). MİCAL Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. Available at: [Link]
-
University of York. Mixed-solvent recrystallisation. Chemistry Teaching Labs. Available at: [Link]
-
Serebryakov, A. S. et al. (2021). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 26(23), 7177. Available at: [Link]
-
Fadda, A. A., Soliman, N. N., & Fekri, A. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Annals of Advanced Chem., 1(1), 33-46.
-
Lazar, D., Corciova, A., & Lazar, M.I. (2009). Qualitative and semiquantitative TLC analysis of certain phenothiazines in human plasma. Farmacia, 57(1), 115-119.
-
University of York. Mixed-solvent recrystallisation. Chemistry Teaching Labs.
-
Solubility of Things. Benzothiazole. Available at: [Link]
-
Amrita Vishwa Vidyapeetham. Recrystallization. Available at: [Link]
-
Huminiecki, L. et al. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(11), 3326. Available at: [Link]
-
Uremis, N. et al. (2022). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Pharmaceuticals, 15(8), 957. Available at: [Link]
-
Reddit. (2023). Reaction TLC analysis with acidic solvent. r/OrganicChemistry. Available at: [Link]
-
Abdelazeem, A.H. et al. (2020). Synthesis of Benzo[10][11]thiazolo[2,3-c][3][7][10]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. Molecules, 25(18), 4104. Available at: [Link]
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. scielo.br [scielo.br]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce background fluorescence in 7-Nitrobenzo[d]thiazole imaging
Welcome to the technical support center for researchers using 7-Nitrobenzo[d]thiazole (NBD)-based fluorescent probes. This guide is designed to provide in-depth troubleshooting strategies and practical protocols to help you overcome one of the most common challenges in fluorescence microscopy: high background signal. By understanding the unique properties of NBD fluorophores and implementing rigorous experimental techniques, you can significantly enhance your signal-to-noise ratio and generate publication-quality images.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NBD) and why is it special?
This compound, commonly known as NBD, is a small, uncharged, and environmentally sensitive fluorophore. Its fluorescence quantum yield is highly dependent on the polarity of its local environment. NBD is typically weakly fluorescent in polar solvents like water but becomes brightly fluorescent when it moves into a nonpolar, hydrophobic environment, such as a lipid membrane or the binding pocket of a protein.[1][2][3] This solvatochromic property makes it an excellent probe for studying molecular interactions, membrane dynamics, and protein conformation.[1][4][5]
Q2: What are the main causes of high background fluorescence when using NBD probes?
High background in NBD imaging can stem from three primary sources:
-
Non-specific Binding: The NBD probe (e.g., NBD-conjugated antibody, lipid, or drug) may bind to cellular components other than the intended target. This is often due to suboptimal antibody concentrations, insufficient blocking, or inadequate washing.[6][7][8]
-
Autofluorescence: Biological samples inherently contain endogenous molecules (e.g., NADH, collagen, lipofuscin) that fluoresce, particularly when excited with blue or green light, which overlaps with the NBD excitation range.[9][10] Aldehyde-based fixatives like paraformaldehyde (PFA) can also induce autofluorescence.[11]
-
Probe Environment: Because NBD's fluorescence is environment-sensitive, probes that are not specifically bound but are localized in any hydrophobic pocket within the cell can become fluorescent, contributing to a diffuse background haze.[1][3]
Q3: How can I distinguish between autofluorescence and non-specific probe binding?
The most critical control is an unstained sample . Prepare a slide with your cells or tissue and process it in the exact same way as your experimental samples (including fixation, permeabilization, and blocking), but omit the NBD-conjugated probe. Image this control using the identical microscope settings.
-
If you observe significant fluorescence in this unstained control, your problem is primarily autofluorescence .[12]
-
If the unstained control is dark but your stained sample shows high background, the issue is likely non-specific binding of your NBD probe.[12]
Troubleshooting Guide: A Problem-Oriented Approach
This section addresses specific background issues with causal explanations and actionable solutions.
Problem 1: I see a bright, diffuse haze across my entire sample, obscuring specific details.
This is often a sign of either high cellular autofluorescence or an excess of unbound fluorescent probe remaining after the staining procedure.
Sources
- 1. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | NBD-Based Environment-Sensitive Fluorescent Probes for the Human Ether-a-Go-Go–Related Gene Potassium Channel [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. youtube.com [youtube.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Benzothiazole Hydrazones as Schistosoma BCL-2 Inhibitors
Welcome to the technical support center for researchers engaged in the development of benzothiazole hydrazone inhibitors targeting Schistosoma BCL-2 (sBCL-2). This guide is structured to address common and complex challenges encountered during the entire workflow, from initial synthesis to advanced biological evaluation. Our goal is to provide not just solutions, but the underlying scientific rationale to empower your research decisions.
Section 1: Compound Synthesis and Characterization
FAQ 1.1: I am having trouble with the final condensation step to form the hydrazone. The yields are low and I see multiple products on my TLC plate. What are the likely causes?
Answer: Low yields and product mixtures in hydrazone synthesis often stem from a few critical factors: the reactivity of your starting materials, reaction conditions, and the stability of the hydrazone product itself.
-
Causality: The condensation between a 2-hydrazinobenzothiazole and an aldehyde or ketone is a reversible reaction that requires careful control of pH. An acidic catalyst is necessary to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the hydrazine nitrogen. However, if the solution is too acidic, the hydrazine nitrogen itself will be protonated, rendering it non-nucleophilic and shutting down the reaction.
-
Troubleshooting Steps:
-
Catalyst Optimization: The most common catalyst is a catalytic amount of glacial acetic acid.[1] If yields are poor, try switching to a milder acid catalyst like pyridinium p-toluenesulfonate (PPTS) or running the reaction in a buffer system to maintain optimal pH.
-
Solvent Choice: The reaction is typically performed in a solvent like ethanol or methanol, which allows for the easy removal of the water byproduct via azeotropic distillation or the use of a dehydrating agent (e.g., molecular sieves).[1] Refluxing in ethanol is a standard starting point.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC. Hydrazone formation can be rapid, but side reactions can occur with prolonged heating. If the product appears to be degrading, consider running the reaction at a lower temperature for a longer duration.
-
Purification: Impurities often arise from the starting aldehyde. Ensure your aldehyde is pure before starting the reaction. Purification of the final hydrazone product is typically achieved via recrystallization from a suitable solvent like ethanol or via column chromatography.
-
FAQ 1.2: My purified benzothiazole hydrazone appears to be degrading upon storage. How can I improve its stability?
Answer: Hydrazone stability can be a significant issue, as the C=N imine bond is susceptible to hydrolysis, especially in the presence of moisture and acid or base.
-
Causality: The hydrazone bond is in equilibrium with its starting materials (hydrazine and aldehyde/ketone). This equilibrium can shift back towards the starting materials if water is present. The stability is also highly pH-dependent.
-
Troubleshooting & Best Practices:
-
Storage Conditions: Store your final compounds as dry solids in a desiccator, protected from light and moisture. For long-term storage, flushing with an inert gas like argon or nitrogen and storing at -20°C is recommended.
-
Structural Considerations: The electronic properties of the substituents on the aldehyde/ketone portion can influence stability. Electron-withdrawing groups can make the imine carbon more susceptible to nucleophilic attack by water, potentially increasing the rate of hydrolysis.
-
In-Solution Stability: If you are preparing stock solutions in DMSO, be aware that even anhydrous DMSO can absorb atmospheric moisture over time. Use fresh, anhydrous DMSO and prepare stock solutions immediately before use whenever possible. For experiments, it's crucial to assess the stability of your compound in the final assay buffer.[2] An HPLC-based stability assay can be performed by incubating the compound in buffer over time and monitoring for degradation peaks.[3][4]
-
Section 2: In Vitro Assay Development & Troubleshooting
The primary assay for this target is often a competitive binding assay, such as Fluorescence Polarization (FP), which measures the displacement of a fluorescently labeled BH3 peptide from the sBCL-2 protein.
FAQ 2.1: My Fluorescence Polarization (FP) assay has a very narrow dynamic range (low mP shift). How can I improve it?
Answer: A narrow dynamic range in an FP assay indicates that the change in polarization between the bound and free fluorescent tracer is small. This severely impacts the assay's sensitivity and Z'-factor, making it difficult to identify true inhibitors.
-
Causality: The magnitude of the FP signal is proportional to the rotational correlation time of the fluorescent tracer. A small change suggests either the tracer isn't binding effectively to the sBCL-2 protein, or the sBCL-2 protein itself is too small to cause a significant change in the tracer's rotation upon binding.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low dynamic range in FP assays.
Protocol 1: Fluorescence Polarization (FP) Competition Assay for sBCL-2
This protocol outlines a method for screening benzothiazole hydrazones for their ability to inhibit the interaction between sBCL-2 and a fluorescently labeled BH3-peptide tracer.[5][6][7]
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.4.[8]
-
sBCL-2 Protein: Dilute recombinant S. japonicum or S. mansoni BCL-2 to 2x the final desired concentration in Assay Buffer. The optimal concentration should be determined from saturation binding experiments but is typically around the Kd of the tracer.[9]
-
Fluorescent Tracer: Dilute a fluorescently labeled BH3 peptide (e.g., Cy3B-Geldanamycin for some systems, or a specific FAM-labeled BH3 peptide) to 2x the final concentration (e.g., 2 nM final) in Assay Buffer.[9]
-
Test Compounds: Prepare a serial dilution series of the benzothiazole hydrazone inhibitors in 100% DMSO. Then, dilute this series into Assay Buffer to create a 4x stock. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of 4x test compound to the appropriate wells.
-
Add 5 µL of Assay Buffer with 4% DMSO to control wells (for no inhibition/high signal).
-
Add 5 µL of a known potent inhibitor (e.g., ABT-737) at a high concentration to control wells (for maximal inhibition/low signal).
-
Add 5 µL of 2x sBCL-2 protein solution to all wells except the "tracer only" controls.
-
Mix gently and incubate for 30 minutes at room temperature, protected from light.
-
Add 10 µL of 2x fluorescent tracer solution to all wells.
-
Mix the plate on a shaker for 1 minute.
-
Incubate at room temperature for 60-120 minutes, protected from light, to allow the binding to reach equilibrium.[6]
-
Read the plate on an FP-capable plate reader (e.g., λex = 485 nm, λem = 535 nm for a FAM-based tracer).[8]
-
-
Data Analysis:
-
Calculate the IC50 value by fitting the data to a four-parameter variable slope model in a suitable graphing software.[9]
-
The IC50 can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation if the mechanism is competitive and the Kd of the tracer is known.
-
FAQ 2.2: My compound is a potent hit in the FP assay, but shows no activity in cell-based or parasite viability assays. What's going on?
Answer: This is a very common and critical issue in drug discovery. A discrepancy between biochemical and cellular/organismal activity can point to several factors, including compound properties, assay artifacts, or biological complexity.
-
Causality & Investigation Path:
-
Pan-Assay Interference Compounds (PAINS): Hydrazones are a known class of PAINS.[10] These compounds can interfere with assays non-specifically through mechanisms like aggregation, redox cycling, or covalent modification. Run your compound through a PAINS filter (freely available online tools) and perform counter-screens (e.g., an unrelated FP assay) to check for specificity.
-
Solubility and Permeability: The compound may have poor aqueous solubility, causing it to precipitate in cell culture media.[11] It may also have low membrane permeability, preventing it from reaching the intracellular sBCL-2 target in the parasite. Assess the compound's physicochemical properties (e.g., cLogP, thermodynamic solubility).
-
Metabolic Instability: The compound could be rapidly metabolized by the parasite into an inactive form. While challenging to measure directly in schistosomes, stability in mouse or human liver microsomes can serve as a surrogate measure.
-
Target Engagement in the Parasite: The ultimate proof is showing that your compound engages sBCL-2 within the parasite. This is an advanced experiment, but techniques like cellular thermal shift assays (CETSA) could potentially be adapted.
-
Section 3: Structure-Activity Relationship (SAR) and Optimization
The goal of optimization is to improve potency against sBCL-2 while potentially increasing selectivity over human BCL-2 family members (like BCL-XL) and enhancing drug-like properties.
FAQ 3.1: I'm starting an optimization campaign. Which parts of the benzothiazole hydrazone scaffold are the most important for activity?
Answer: Based on published work, specific regions of the scaffold have been identified as critical for binding and can be systematically modified to improve activity and selectivity.[12][13] The optimization strategy repurposed a benzothiazole hydrazone scaffold originally designed for human BCL-XL.[12][14]
-
Key Structural Insights:
-
Benzothiazole Moiety: This group typically sits in a hydrophobic pocket of the protein. Substitutions on this ring can modulate binding affinity. For instance, small substituents like fluoro at the 4- or 6-position were well-tolerated, while substitutions at the 5-position led to a decrease in activity against sBCL-2.[13]
-
Central Picolinic Acid Linker: This region is crucial. Modifications here, such as extending the chain length, often result in a significant reduction in sBCL-2 activity.[13]
-
"Right-Hand" Phenyl Group: This region provides an opportunity to exploit differences between the sBCL-2 and human BCL-XL binding pockets. Introducing substitutions here, particularly carboxamides, was a key strategy to improve sBCL-2 activity.[12][13] There is a direct correlation between the increasing size of a 4-carboxamide substituent and decreased BCL-XL activity, which can be a path toward selectivity.[13]
-
Table 1: Example SAR Data for Benzothiazole Hydrazones against sBCL-2 and hBCL-XL
| Compound ID | Benzothiazole Substitution | "Right-Hand" Phenyl Substitution | sBCL-2 IC50 (µM) | hBCL-XL IC50 (µM) | Selectivity (XL/sB) |
| 6 | H | 4-Cl | 0.30 | <0.005 | <0.017 |
| 23 | 4-F | 4-Cl | 0.21 | <0.005 | <0.024 |
| 31 | 5-F | 4-Cl | 1.5 | 0.008 | 0.005 |
| 41 | H | 4-(N-propyl)carboxamide | 0.38 | 0.18 | 0.47 |
| 43 | Thiazole Scaffold Hop | 4-(N-propyl)carboxamide | 0.03 | 0.013 | 0.43 |
(Data synthesized from literature examples for illustrative purposes.[12][13])
Optimization Workflow Diagram
Caption: Iterative cycle for lead optimization of sBCL-2 inhibitors.
References
-
Nguyen, W., et al. (2021). Optimization of Benzothiazole and Thiazole Hydrazones as Inhibitors of Schistosome BCL-2. ACS Infectious Diseases. Available at: [Link]
-
Nguyen, W., et al. (2020). Optimization of Benzothiazole and Thiazole Hydrazones as Inhibitors of Schistosome BCL-2 - ACS Publications. ACS Publications. Available at: [Link]
-
Wikipedia. (n.d.). Pan-assay interference compounds. Available at: [Link]
-
El-Sayed, N. M., & El-Azzouny, A. A. (2018). Novel Therapeutic and Prevention Approaches for Schistosomiasis: Review. Parasitology Research. Available at: [Link]
-
de Souza, A. S., & de Almeida, M. V. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations. Journal of Pharmacological Sciences. Available at: [Link]
-
Nguyen, W., et al. (2021). Optimization of Benzothiazole and Thiazole Hydrazones as Inhibitors of Schistosome BCL-2. Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, R., et al. (2020). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. RSC Advances. Available at: [Link]
-
You, H., et al. (2021). Use of kinase inhibitors against schistosomes to improve and broaden praziquantel efficacy. Parasites & Vectors. Available at: [Link]
-
Sharma, S., et al. (2022). Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
Acar, Ç., et al. (2018). Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules. Available at: [Link]
-
Nguyen, W., et al. (2021). Supporting Information for: Optimization of Benzothiazole and Thiazole Hydrazones as Inhibitors of Schistosome BCL-2. Amazon S3. Available at: [Link]
-
Neves, B. J., et al. (2020). Schistosomiasis Drug Discovery in the Era of Automation and Artificial Intelligence. Frontiers in Pharmacology. Available at: [Link]
-
ResearchGate. (n.d.). Structural activity relationship (SAR) of compound 7 analogues. Available at: [Link]
-
National Institutes of Health. (n.d.). New approaches for understanding mechanisms of drug resistance in schistosomes. Available at: [Link]
-
National Institutes of Health. (2022). Identification of Inhibitors of the Schistosoma mansoni VKR2 Kinase Domain. Available at: [Link]
-
ResearchGate. (n.d.). Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Available at: [Link]
-
Bentham Science. (n.d.). Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review. Available at: [Link]
- Google Patents. (n.d.). CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole.
-
AWS. (2013). Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl‑XL. Available at: [Link]
-
Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Perdic, A., et al. (2013). Solubility and Transfer Processes of Some Hydrazones in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available at: [Link]
-
ResearchGate. (2013). PAINS: Relevance to Tool Compound Discovery and Fragment-Based Screening. Available at: [Link]
-
American Chemical Society. (2015). Avoiding PAINS (Pan-Assay Interference Compounds). Available at: [Link]
-
Pouliot, M., & Jeanmart, S. (2016). Pan Assay Interference Compounds (PAINS) and Other Promiscuous Compounds in Antifungal Research. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Fluorescence Polarization Assays in Small Molecule Screening. Available at: [Link]
-
OUCI. (n.d.). Mechanochemical Solvent-Free Synthesis and Biological Profiling of Novel 2-Hydrazone-Bridged Benzothiazoles as Potent Anticancer Agents. Available at: [Link]
-
National Institutes of Health. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Available at: [Link]
-
ResearchGate. (n.d.). Development and Application of Fluorescence Polarization Assays in Drug Discovery. Available at: [Link]
-
National Institutes of Health. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Available at: [Link]
-
National Institutes of Health. (n.d.). Schistosomiasis Drug Discovery in the Era of Automation and Artificial Intelligence. Available at: [Link]
-
National Institutes of Health. (2011). Discovery and molecular characterization of a Bcl-2–regulated cell death pathway in schistosomes. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, pharmacological evaluation and structure- activity relationship study of hydrazones. Available at: [Link]
-
PubMed. (2011). Discovery and molecular characterization of a Bcl-2-regulated cell death pathway in schistosomes. Available at: [Link]
-
National Institutes of Health. (2017). The Problem with Diagnosis of Intestinal Schistosomiasis. Available at: [Link]
-
National Institutes of Health. (2024). Schistosomiasis diagnosis: Challenges and opportunities for elimination. Available at: [Link]
Sources
- 1. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. opal.latrobe.edu.au [opal.latrobe.edu.au]
Validation & Comparative
A Senior Application Scientist's Guide to Thiol-Reactive Probes: A Comparative Study of 7-Nitrobenzo[d]thiazole Analogs and Competing Chemistries
Introduction: The Critical Role of Thiols in Biological Systems
In the intricate landscape of cellular biochemistry, the thiol group (-SH) of cysteine residues stands out as a uniquely reactive functional group. Its nucleophilicity and susceptibility to oxidation-reduction reactions place it at the heart of numerous biological processes.[1][2] Thiols are integral to protein structure through the formation of disulfide bonds, act as key catalytic residues in enzymes, and are central players in maintaining cellular redox homeostasis, primarily through the abundant antioxidant glutathione (GSH).[3][4][5][6] Consequently, the ability to selectively detect, quantify, and visualize thiols is paramount for researchers studying protein function, drug-target interactions, and the progression of diseases linked to oxidative stress.[4][7][8]
Thiol-reactive probes are indispensable chemical tools designed to covalently bind to these sulfhydryl groups, effectively "tagging" them for analysis. The market is populated with a diverse arsenal of such probes, each operating via distinct chemical mechanisms and offering a unique set of advantages and disadvantages. This guide provides an in-depth comparative analysis of several major classes of thiol-reactive probes, with a special focus on the family of 7-nitrobenzofurazan (NBD) reagents, which are structurally related to the nitrobenzothiazole scaffold. We will delve into their reaction mechanisms, performance characteristics, and practical applications, providing field-proven insights and detailed experimental protocols to empower researchers to select and deploy the optimal probe for their scientific questions.
The NBD Family: Fluorogenic Probes for Thiol Detection
The 7-nitrobenzofurazan (NBD) scaffold, particularly 4-chloro-7-nitrobenzofurazan (NBD-Cl), is a classic fluorogenic reagent used for detecting thiols and amines.[9][10] While NBD-Cl itself is virtually non-fluorescent, its reaction with the nucleophilic thiol group initiates a transformation that unlocks potent fluorescence.
Mechanism of Action: Nucleophilic Aromatic Substitution (SNAr)
The core chemistry of NBD-Cl relies on a Nucleophilic Aromatic Substitution (SNAr) reaction.[10][11] The NBD ring is electron-deficient due to the strong electron-withdrawing nitro group. This makes the carbon atom attached to the chlorine a prime target for nucleophilic attack by a deprotonated thiol (thiolate). The thiolate displaces the chloride leaving group, forming a stable and highly fluorescent thioether adduct.[10] This "turn-on" mechanism is highly advantageous as it inherently minimizes background signal from unreacted probes.
Caption: NBD-Cl reacts with a thiol via an SNAr mechanism to form a fluorescent adduct.
Performance Characteristics
-
Fluorogenic Response: The primary advantage of NBD-Cl is its transition from a non-emissive to a highly emissive state upon reaction, providing a high signal-to-noise ratio.[9][10]
-
Environmental Sensitivity: The fluorescence of NBD adducts is often sensitive to the polarity of the local environment (solvatochromism), which can be exploited to probe conformational changes or binding events.[10]
-
Selectivity: A key consideration is that NBD-Cl also reacts readily with primary and secondary amines, such as the N-terminus and lysine side chains of proteins.[9][11] This lack of absolute specificity for thiols requires careful experimental design, typically by controlling the reaction pH. Thiol reactivity is favored at neutral to slightly alkaline pH, while reactivity with amines becomes more pronounced at higher pH values (pH 8-10.5).[10]
-
Small Size: The small size of the NBD group is less likely to cause significant steric hindrance or perturbation of the target biomolecule's function compared to larger fluorophores.[11]
The Broader Landscape: A Comparison with Alternative Chemistries
While the NBD family is effective, other classes of thiol-reactive probes offer distinct advantages in reactivity, specificity, and stability. The most prominent among these are maleimides and iodoacetamides.
Maleimides: The High-Reactivity Standard
Maleimide-based probes are perhaps the most popular reagents for thiol labeling.[2] They are highly specific for thiols, especially at near-neutral pH (6.5-7.5).
-
Mechanism: Maleimides react with thiols via a Michael-type addition. The thiolate anion attacks one of the double-bonded carbons in the maleimide ring, forming a stable thioether bond.[12][13] This reaction is generally faster than those of iodoacetamides.[14]
-
Stability: The resulting thioether linkage is very stable. However, the maleimide ring itself can undergo hydrolysis at pH values above 8.0, which competes with the desired thiol reaction.[1][15]
Iodoacetamides: The Stability Workhorse
Iodoacetamides are another classic choice for thiol modification, prized for the exceptional stability of the bond they form.
-
Mechanism: Iodoacetamides react with thiols through a nucleophilic substitution (SN2) reaction. The thiolate attacks the carbon adjacent to the iodine, displacing the iodide to form an irreversible thioether bond.[12][13]
-
Reactivity and Specificity: The reaction is typically slower than with maleimides and is most efficient at a slightly alkaline pH (7.5-8.5) to ensure the thiol is deprotonated.[16] While highly selective for thiols, iodoacetamides can react with other residues like methionine or histidine if free thiols are absent or blocked.[1]
Disulfide-Based Probes: The Reversible Option
For applications requiring reversible labeling, disulfide-containing reagents are the tool of choice.
-
Mechanism: These probes, such as those containing a pyridyl disulfide group, react via thiol-disulfide exchange. An accessible thiol on the target molecule attacks the probe's disulfide bond, forming a new, mixed disulfide and releasing a chromophoric or fluorescent leaving group (e.g., pyridine-2-thione).[17]
-
Application: The key feature is that the newly formed disulfide bond can be cleaved by reducing agents like DTT or TCEP, regenerating the free thiol on the target biomolecule.[1]
Caption: Core reaction mechanisms for major classes of thiol-reactive probes.
Data Presentation: A Head-to-Head Comparison
The choice of a thiol-reactive probe is a critical decision that dictates experimental success. The table below summarizes the key performance characteristics to guide this selection.
| Feature | NBD-Cl / NBD-F | Maleimides | Iodoacetamides | Disulfide Reagents |
| Reactive Group | Nitrobenzofurazan | Maleimide Ring | Iodoacetamide | Disulfide Bond |
| Mechanism | SNAr | Michael Addition | SN2 | Thiol-Disulfide Exchange |
| Optimal pH | 7.0 - 9.0 | 6.5 - 7.5 | 7.5 - 8.5 | 7.0 - 8.0 |
| Selectivity | Thiols, Amines | Highly Thiol-Specific | Thiols (can react with Met, His) | Thiols |
| Bond Stability | Stable Thioether | Stable Thioether | Very Stable Thioether | Reversible Disulfide |
| Fluorogenic? | Yes | Generally No (probe is already fluorescent)* | Generally No (probe is already fluorescent) | Sometimes (release of fluorescent thiol) |
| Key Advantage | "Turn-on" fluorescence, small size | High reactivity and specificity | Forms highly stable bonds | Reversibility of labeling |
| Key Limitation | Reacts with amines | Hydrolyzes at high pH | Slower reaction rate | Bond is not permanently stable |
*Note: Some advanced maleimide probes, particularly those based on the BODIPY fluorophore, can be engineered for a "turn-on" response through mechanisms like Photoinduced Electron Transfer (d-PeT) or by exploiting aggregation-caused quenching.[18][19]
Experimental Protocols: From Theory to Benchtop
A successful labeling experiment hinges on a robust and well-validated protocol. Here, we provide step-by-step methodologies for two common applications.
Protocol 1: Fluorescent Labeling of Protein Cysteines with a Maleimide Probe
This protocol describes a general procedure for labeling a purified protein with a maleimide-conjugated fluorescent dye.
Expertise & Rationale: The goal is to achieve efficient and specific labeling of cysteine residues. The choice of buffer pH is critical: pH 7.0-7.5 maximizes thiol reactivity while minimizing side reactions with amines and hydrolysis of the maleimide probe.[20][21] An optional reduction step is included because intramolecular disulfide bonds are unreactive towards maleimides; TCEP is a stable and effective reducing agent that does not need to be removed prior to labeling.[20] A molar excess of the dye ensures the reaction proceeds to completion.[15] Finally, purification is essential to remove unconjugated dye, which would otherwise lead to inaccurate quantification and high background signal.
Caption: Workflow for labeling protein thiols with a maleimide-based fluorescent probe.
Methodology:
-
Protein Preparation: Dissolve the protein to be labeled (e.g., an IgG antibody) at a concentration of 50-100 µM (approx. 7.5-15 mg/mL for IgG) in a degassed, thiol-free buffer such as 1X PBS, pH 7.2.[20]
-
(Optional) Disulfide Reduction: If labeling of cysteines involved in disulfide bonds is desired, add a 10-fold molar excess of Tris(2-carboxyethyl)phosphine (TCEP) to the protein solution. Incubate for 30 minutes at room temperature.[20] This step is best performed under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation.[21]
-
Dye Preparation: Allow the vial of dye maleimide to warm to room temperature. Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO. Vortex to ensure it is fully dissolved.[20]
-
Conjugation Reaction: While gently stirring the protein solution, add 10-20 moles of the dye for each mole of protein.[15] Add the dye stock solution dropwise to prevent precipitation.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C. Protect the reaction vessel from light using aluminum foil.[15][20]
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with your buffer of choice (e.g., PBS).[22]
-
Analysis: Calculate the degree of labeling (DOL), or the average number of dye molecules per protein, by measuring the absorbance of the purified conjugate at the protein's maximum absorbance (typically 280 nm) and the dye's maximum absorbance.
Protocol 2: Imaging Intracellular Thiols with a Cell-Permeable Probe
This protocol outlines a general method for visualizing intracellular thiols in living cells using a fluorescent probe.
Trustworthiness & Rationale: This protocol is a self-validating system. The validity of the fluorescent signal is confirmed by a control experiment where intracellular thiols are depleted using a non-fluorescent, membrane-permeable alkylating agent like N-methylmaleimide (NMM). If the probe is truly reacting with thiols, pre-treatment with NMM should abolish the fluorescent signal.[17] The use of a "turn-on" probe is ideal for this application to ensure the signal originates from the intracellular reaction and not from residual extracellular probe.[3][23]
Caption: Experimental workflow for imaging intracellular thiols in living cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., 3T3 or HeLa cells) onto a suitable imaging dish (e.g., glass-bottom 35 mm dishes) and culture under standard conditions until they reach the desired confluency.
-
Control Preparation: For the negative control, pre-incubate a dish of cells with a thiol-depleting agent like N-methylmaleimide (NMM, e.g., 50 µM) for 20-30 minutes at 37°C.[24]
-
Probe Loading: Prepare a working solution of the cell-permeable thiol probe (e.g., 10-25 µM) in an appropriate buffer (e.g., PBS or serum-free media).[23] Remove the culture media from both experimental and control dishes and add the probe solution.
-
Incubation: Incubate the cells with the probe for 10-30 minutes at 37°C, protected from light.[23]
-
Wash and Image: Remove the probe solution and wash the cells two to three times with warm buffer (e.g., PBS) to remove extracellular probe. Add fresh buffer or imaging media to the dish.
-
Microscopy: Immediately visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe. Cells in the experimental dish should exhibit strong fluorescence, while cells in the NMM-treated control dish should show significantly diminished signal.
Conclusion and Future Outlook
The selection of a thiol-reactive probe is a nuanced decision that must be aligned with the specific demands of the experiment. For applications requiring a "turn-on" signal and where potential cross-reactivity with amines can be controlled, NBD-based probes offer a powerful solution due to their small size and fluorogenic nature. For maximal specificity and reactivity, maleimides are the industry standard, while iodoacetamides provide unparalleled bond stability. For experiments demanding reversibility, disulfide-based reagents are the only viable choice.
The field of chemical biology is continuously evolving, with ongoing efforts to develop probes that offer greater selectivity (e.g., distinguishing between different biothiols like cysteine and glutathione), faster reaction kinetics, and enhanced photophysical properties for advanced imaging techniques like super-resolution microscopy.[4][25][26] By understanding the fundamental chemistry and performance characteristics of the core chemistries presented in this guide, researchers can make more informed decisions, leading to more robust and reliable experimental outcomes.
References
- A Thiol-Reactive Fluorescence Probe Based on Donor-Excited Photoinduced Electron Transfer: Key Role of Ortho Substitution.
- BODIPY based realtime, reversible and targeted fluorescent probes for biothiol imaging in living cells.
- A Highly Selective Fluorescent Probe for Thiol Bioimaging. Organic Letters.
- Fluorescent Probes for Live Cell Thiol Detection. PMC - NIH.
- Labeling Protein with Thiol-reactive Probes. Bio-protocol.
- BODIPY-TS (Thiol-green 2) | Thiol Probe. MedChemExpress.
- A Highly Selective Fluorescent Probe for Thiol Bioimaging. MIT.
- Thiol-Reactive Probe Labeling Protocol. Thermo Fisher Scientific - DE.
- BODIPY-based fluorescent probes 45-47 for the selective detection of biothiols.
- A Head-to-Head Comparison of Maltose-Maleimide and Iodoacetamide Reagents for Thiol Bioconjug
- A Head-to-Head Comparison of Thiol-Reactive Probes for Researchers. Benchchem.
- Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. PMC - PubMed Central.
- Protocol: Maleimide Labeling of Protein Thiols. Biotium.
- A BODIPY-Based Probe Enables Fluorogenicity via Thiol-Dependent Modulation of Fluorophore Aggreg
- Maleimide Labeling of Proteins and Other Thiol
- A Thiol-Specific Fluorescent Probe and Its Application for Bioimaging.
- Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action.
- NBD-Cl. FluoProbes - Interchim.
- Introduction to approaches and tools for the evaluation of protein cysteine oxid
- Recent advances in thiol and sulfide reactive probes. PubMed.
- Methods for the determination and quantification of the reactive thiol proteome. PMC - NIH.
- Thiol-Reactive. Santa Cruz Biotechnology.
- Thiol-Reactive Probes Excited with Visible Light—Section 2.2. Thermo Fisher Scientific - US.
- Introduction to Thiol Modification and Detection—Section 2.1. Thermo Fisher Scientific - US.
- Thiol Reactive Probes and Chemosensors. PMC - PubMed Central - NIH.
- Fluorescent Probes for Live Cell Thiol Detection. PubMed.
- CPM, Thiol-reactive fluorescent probe (CAS 76877-33-3). Abcam.
- What is the fluorogenic principle of NBD-Cl?. Benchchem.
- Fluorescent Probes for Live Cell Thiol Detection. MDPI.
- NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applic
- Fluorescent and colorimetric probes for detection of thiols. Chemical Society Reviews (RSC Publishing).
- Fluorescent labeling and modific
Sources
- 1. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent and colorimetric probes for detection of thiols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Recent advances in thiol and sulfide reactive probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. interchim.fr [interchim.fr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A BODIPY-Based Probe Enables Fluorogenicity via Thiol-Dependent Modulation of Fluorophore Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. biotium.com [biotium.com]
- 21. lumiprobe.com [lumiprobe.com]
- 22. Labeling Protein with Thiol-reactive Probes [bio-protocol.org]
- 23. web.mit.edu [web.mit.edu]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
A Researcher's Guide to Cysteine Detection: Validating the Specificity of 7-Nitrobenzo[d]thiazole-Based Probes
In the intricate landscape of cellular biochemistry and drug development, the precise detection of specific biomolecules is paramount. Among these, the amino acid cysteine holds a unique position due to the nucleophilic nature of its thiol (-SH) group, which plays a critical role in protein structure, catalysis, and redox signaling. Consequently, the development of selective probes for cysteine detection is an area of intense research. This guide provides an in-depth comparison of 7-Nitrobenzo[d]thiazole (NBD-T) based probes for cysteine detection against other common methodologies, offering experimental insights to validate their specificity.
The Critical Role of Cysteine and the Need for Selective Detection
Cysteine residues are involved in a myriad of biological processes. Their thiol groups can form disulfide bonds, crucial for protein stability, or act as potent nucleophiles in enzyme active sites. Furthermore, the reversible oxidation of cysteine thiols is a key mechanism in cellular redox signaling and antioxidant defense.[1][2] Aberrant cysteine levels have been implicated in various diseases, including neurodegenerative disorders and cancer, making its accurate quantification a valuable diagnostic and therapeutic tool.[3][4][5]
The challenge in cysteine detection lies in differentiating it from other biologically abundant thiols, primarily glutathione (GSH) and homocysteine (Hcy), which share structural similarities.[3][6] An ideal probe must exhibit high selectivity and sensitivity towards cysteine to provide reliable data in complex biological milieu.
This compound (NBD-T): A Promising Scaffold for Cysteine Probes
The this compound scaffold has emerged as a versatile platform for the design of fluorescent and colorimetric probes for biothiols. The core principle of these probes often relies on the strong electron-withdrawing nature of the nitro group, which quenches the fluorescence of the benzothiazole fluorophore.
Mechanism of Action: A Tale of Two Reactions
The detection mechanism of many NBD-T based probes involves a nucleophilic aromatic substitution (SNAr) reaction. The highly reactive thiol group of cysteine attacks the electron-deficient aromatic ring of the NBD-T derivative, displacing a leaving group (e.g., a halogen or an ether). This reaction leads to the formation of a new, highly fluorescent adduct, resulting in a "turn-on" signal.[7][8]
Some NBD-T based probes employ an alternative strategy involving an intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT) mechanism.[5][7][9][10] In these cases, the binding of cysteine induces a conformational change or a chemical reaction that alters the electronic properties of the probe, leading to a significant change in its fluorescence emission.
Visualizing the Detection Pathway
Caption: General mechanism of a "turn-on" this compound-based cysteine probe.
A Comparative Analysis: NBD-T Probes vs. The Alternatives
While NBD-T based probes offer significant advantages, it is crucial to understand their performance in the context of other established methods for cysteine detection.
| Feature | This compound (NBD-T) Probes | Maleimides | Iodoacetamides | Gold Nanoparticles (AuNPs) |
| Primary Target | Cysteine and other thiols | Cysteine | Cysteine | Cysteine |
| Reaction Mechanism | Nucleophilic Aromatic Substitution, ICT, ESIPT | Michael Addition | Nucleophilic Substitution (SN2) | Au-S Bond Formation |
| Signal Output | Fluorescence, Colorimetric | Often requires a fluorescent tag | Often requires a fluorescent tag | Colorimetric, Spectrophotometric |
| Optimal pH | Typically physiological pH (7.0-8.0) | 6.5 - 7.5[11] | 7.5 - 8.5[11] | Varies with assay design |
| Reaction Rate | Generally fast | Fast[11] | Fast[11] | Very fast[12][13] |
| Specificity | Can show cross-reactivity with other biothiols (GSH, Hcy). Specificity is highly dependent on the probe's specific design.[3][6] | Very high for thiols, but can react with other nucleophiles at higher pH.[11] | High, but can react with lysine and histidine at higher pH.[11] | Can be tuned for high selectivity, but may be affected by other sulfur-containing compounds.[12][13] |
| Advantages | "Turn-on" signal, high sensitivity, potential for ratiometric detection. | High specificity for thiols, stable adducts. | Stable adducts, well-established chemistry. | High sensitivity, visible color change. |
| Limitations | Potential for off-target reactions, photostability can be a concern. | Can undergo hydrolysis, potential for non-specific binding. | Light sensitive, potential for off-target reactions. | Aggregation can be influenced by various factors, potential for protein fouling. |
Validating Specificity: A Step-by-Step Experimental Protocol
The trustworthiness of any cysteine probe hinges on rigorous validation of its specificity. The following protocol outlines a self-validating system to assess the performance of a this compound-based probe.
Objective: To determine the selectivity of an NBD-T based probe for cysteine over other biologically relevant amino acids and thiols.
Materials:
-
This compound-based probe
-
L-Cysteine
-
L-Glutathione (reduced, GSH)
-
L-Homocysteine (Hcy)
-
Other proteinogenic amino acids (e.g., Alanine, Glycine, Lysine, Histidine, Serine, Methionine)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer or microplate reader with fluorescence capabilities
Experimental Workflow:
Caption: Workflow for validating the specificity of a cysteine probe.
Detailed Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of the NBD-T based probe in an appropriate organic solvent (e.g., DMSO).
-
Prepare 10 mM stock solutions of L-cysteine, GSH, Hcy, and other amino acids in PBS (pH 7.4). Note: Cysteine solutions should be prepared fresh to prevent oxidation.
-
-
Reaction Setup:
-
In a 96-well microplate, add the probe to each well to a final concentration of 10 µM.
-
To respective wells, add each analyte (cysteine, GSH, Hcy, and other amino acids) to a final concentration of 100 µM. Include a control well with only the probe in PBS.
-
Bring the final volume in each well to 200 µL with PBS.
-
-
Incubation:
-
Incubate the microplate at 37°C for a predetermined time (e.g., 30 minutes). The optimal incubation time should be determined in preliminary experiments.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of each well using a spectrofluorometer or microplate reader. Use the excitation and emission wavelengths specific to the NBD-T probe-cysteine adduct.
-
-
Data Analysis:
-
Subtract the fluorescence of the control (probe only) from all readings.
-
Plot the fluorescence intensity against each analyte. A highly specific probe will show a significant fluorescence increase only in the presence of cysteine.
-
Conclusion: Making an Informed Choice
The selection of a cysteine detection probe is a critical decision in experimental design. This compound-based probes offer a powerful tool for the sensitive and often real-time detection of this crucial amino acid. Their "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making them suitable for applications in cell imaging and high-throughput screening.[7][10][14][15]
However, as with any chemical tool, rigorous validation of specificity is non-negotiable. Researchers must critically evaluate the cross-reactivity of NBD-T probes with other biological thiols to ensure the integrity of their data. By understanding the underlying chemical principles and employing robust validation protocols, scientists and drug development professionals can confidently harness the power of this compound-based probes to unravel the complex roles of cysteine in health and disease.
References
- A Comparative Guide to Cysteine-Specific Probes: Bromobimane vs.
- A highly selective and sensitive fluorescent probe for thiols based on a benzothiazole derivative - Analytical Methods (RSC Publishing).
- Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegener
- What methods can be used to measure intracellular cysteine content? - 百泰派克生物科技.
- Detecting free cysteine on proteins?
- A Turn-On Fluorescent Probe for Sensitive Detection of Cysteine in a Fully Aqueous Environment and in Living Cells - NIH.
- Colorimetric and fluorescent probes for cysteine detection: Applications in food safety and cellular imaging - PubMed.
- A Highly Reactive Cysteine-Targeted Acrylophenone Chemical Probe That Enables Peptide/Protein Bioconjugation and Chemoproteomics Analysis - PMC - NIH.
- Introduction to approaches and tools for the evaluation of protein cysteine oxid
- Sensing Mechanism of Cysteine Specific Fluorescence Probes and Their Application of Cysteine Recognition | Chemical & Biomedical Imaging - ACS Public
- Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Applic
- Sensitive and selective detection of cysteine using gold nanoparticles as colorimetric probes.
- Sensitive and selective detection of cysteine using gold nanoparticles as colorimetric probes - Analyst (RSC Publishing).
- Fluorescent Probes for Live Cell Thiol Detection - PMC - NIH.
- A Fluorescent Probe for the Specific Staining of Cysteine Containing Proteins and Thioredoxin Reductase in SDS-PAGE - PMC - PubMed Central.
- A Green-emitting Fluorescent Probe Based on a Benzothiazole Derivative for Imaging Biothiols in Living Cells - MDPI.
- Green synthesis of a benzothiazole based 'turn-on' type fluorimetric probe and its use for the selective detection of thiophenols in environmental samples and living cells - ResearchG
- A turn-on benzothiazole-based fluorescent probe for rapid cysteine detection in living cells.
- A benzothiazole derivative-based turn-on fluorescent probe for specific detection of Cys.
- A turn-on benzothiazole-based fluorescent probe for rapid cysteine detection in living cells.
- A Novel Benzothiazole-Based Fluorescent Probe for Cysteine Detection and Its Application on Test Paper and in Living Cells - PubMed.
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
- DESIGN AND SYNTHESIS OF SOME NOVEL AMINO ACID DERIVATIVES CONTAINING BENZO[d]THIAZOLE - ResearchG
- Derivatization reaction of cysteine with 4-fluoro-7-nitrobenzofurazan (NBD-F).
- Micrococcin cysteine-to-thiazole conversion through transient interactions between a scaffolding protein and two modific
- (PDF)
- A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo - ResearchG
- Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PubMed Central.
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Benzothiazole-Pyimidine-Based BF2 Complex for Selective Detection of Cysteine - PubMed.
- Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents - ResearchG
- Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - NIH.
Sources
- 1. Proteomic Approaches to Quantify Cysteine Reversible Modifications in Aging and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. A benzothiazole derivative-based turn-on fluorescent probe for specific detection of Cys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Benzothiazole-Pyimidine-Based BF2 Complex for Selective Detection of Cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A highly selective and sensitive fluorescent probe for thiols based on a benzothiazole derivative - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A novel benzothiazole-based fluorescent probe for cysteine detection and its application on test paper and in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Sensitive and selective detection of cysteine using gold nanoparticles as colorimetric probes - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. A turn-on benzothiazole-based fluorescent probe for rapid cysteine detection in living cells - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
cross-validation of 7-Nitrobenzo[d]thiazole assay with mass spectrometry
An In-Depth Guide to the Cross-Validation of the 7-Nitrobenzo[d]thiazole Assay with Mass Spectrometry for Hydrogen Sulfide Quantification
Authored by a Senior Application Scientist
In the landscape of cellular signaling, the accurate quantification of gasotransmitters like hydrogen sulfide (H₂S) is paramount for elucidating its complex roles in health and disease.[1] As researchers, we are often faced with a choice between analytical methods that offer high throughput and ease of use, and those that provide unparalleled specificity and accuracy. This guide provides a comprehensive comparison and a cross-validation framework for two prominent methods for H₂S quantification: the reaction-based this compound (NBT) assay and the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring that the methodologies described are robust and self-validating.
The this compound (NBT) Assay: A Tool for High-Throughput Screening
The NBT assay belongs to a class of reaction-based fluorescent or colorimetric probes, often called chemodosimeters. These probes are designed to undergo a specific chemical reaction with the analyte of interest, resulting in a measurable change in their optical properties.[1]
Principle of Detection
The core of the NBT assay lies in the chemical reactivity of H₂S. As a potent nucleophile and reducing agent, H₂S reacts with the electrophilic this compound molecule.[2] This reaction typically involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation alters the electronic properties of the benzothiazole fluorophore, causing a significant increase in fluorescence intensity or a shift in absorbance, which can be directly correlated to the H₂S concentration.[1][3]
Experimental Workflow: NBT Assay
Caption: Workflow for the this compound (NBT) H₂S Assay.
Detailed Experimental Protocol: NBT Assay
-
Reagent Preparation:
-
NBT Probe Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
Assay Buffer: Prepare a phosphate-buffered saline (PBS, pH 7.4) solution. The stability and reactivity of H₂S are pH-dependent, making a buffered system critical.[4]
-
H₂S Standard: Prepare a 1 M stock solution of Sodium Sulfide (Na₂S) in deoxygenated, distilled water. Due to the volatility of H₂S, prepare this solution fresh and seal it tightly. Generate a standard curve by serially diluting the stock in the assay buffer immediately before use.
-
-
Sample Preparation:
-
Homogenize tissues or lyse cells in ice-cold assay buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant for analysis. It is crucial to minimize the time between sample collection and analysis to prevent H₂S loss.
-
-
Assay Procedure (96-well format):
-
Pipette 50 µL of standards, quality controls (QCs), and samples into respective wells of a black, clear-bottom 96-well plate.
-
Prepare the NBT working solution by diluting the stock solution to 25 µM in the assay buffer.
-
Initiate the reaction by adding 50 µL of the NBT working solution to all wells.
-
Incubate the plate for 30 minutes at 37°C, protected from light. This allows the chemical reaction to proceed to a stable endpoint.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em specific to the NBT derivative).
-
-
Data Analysis:
-
Subtract the blank (buffer only) reading from all measurements.
-
Plot the fluorescence intensity of the standards against their known concentrations.
-
Perform a linear regression to generate a standard curve.
-
Interpolate the H₂S concentration in the unknown samples from the standard curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS offers exceptional selectivity and sensitivity, making it the benchmark for quantitative bioanalysis.[5] It physically separates the analyte from matrix components before detection, providing a highly reliable measurement.
Principle of Detection
Direct analysis of H₂S by LC-MS/MS is not feasible due to its volatility and poor ionization. Therefore, a derivatization step is required. A common strategy involves reacting H₂S with a thiol-specific agent like monobromobimane (mBBr).[6] H₂S reacts with two molecules of mBBr to form a stable, non-volatile product, sulfide-dibimane (SDB).[6] This derivative is then separated by liquid chromatography and detected by the mass spectrometer. Quantification is achieved using Selected Reaction Monitoring (SRM), where a specific precursor ion (SDB) is fragmented, and a resulting product ion is monitored. For the highest accuracy, a stable isotope-labeled internal standard (e.g., using deuterated H₂S) is added at the beginning of sample processing to account for variations in extraction and ionization.[7]
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS-based H₂S Quantification.
Detailed Experimental Protocol: LC-MS/MS
-
Reagent Preparation:
-
Derivatization Agent: Prepare a 5 mM solution of monobromobimane (mBBr) in 10 mM Tris-HCl (pH 7.5).[6]
-
Internal Standard (IS): Use a source of deuterated H₂S (D₂S) or a commercially available stable isotope-labeled standard.
-
Mobile Phases: Prepare LC-grade mobile phases (e.g., A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile).
-
-
Sample Preparation and Derivatization:
-
To 100 µL of sample (or standard/QC), add 10 µL of the internal standard solution.
-
Add 200 µL of the ice-cold mBBr solution and vortex immediately.
-
Incubate the mixture for 30 minutes at room temperature in the dark.
-
Stop the reaction and precipitate proteins by adding 600 µL of ice-cold methanol.[6]
-
Vortex and centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC Column: Use a C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size).[6]
-
Gradient: Employ a suitable gradient elution to separate the sulfide-dibimane (SDB) from other components (e.g., 5-95% B over 10 minutes).
-
Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode.
-
SRM Transitions: Optimize and monitor the specific precursor-to-product ion transitions for both SDB and the deuterated SDB internal standard. For example, for SDB, this could be m/z 413 → 191.[6]
-
-
Data Analysis:
-
Integrate the chromatographic peaks for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve by plotting the peak area ratio against the concentration for the standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of H₂S in the samples from the calibration curve.
-
Cross-Validation: Bridging the Methodologies
Cross-validation is a formal process to assess the equivalency of two distinct analytical methods.[8] It is essential when transitioning from a high-throughput screening method (NBT assay) to a definitive quantitative method (LC-MS/MS) or when comparing data across studies that used different techniques. The process follows guidelines established by regulatory bodies like the FDA.[9][10]
Cross-Validation Workflow
Caption: Cross-validation process comparing the NBT and LC-MS/MS assays.
Data Comparison and Interpretation
The primary goal is to understand the limitations and strengths of each method and to define a range where their results can be considered interchangeable.
Table 1: Comparison of Assay Performance Characteristics
| Parameter | This compound Assay | LC-MS/MS Assay | Rationale for Difference |
| Principle | Indirect (Chemical Reaction) | Direct (Physical Detection) | NBT relies on a chemical transformation, while MS detects the molecule's intrinsic mass. |
| Linear Range | 1 - 100 µM | 0.1 - 50 µM | Colorimetric assays can suffer from signal saturation at high concentrations. |
| Accuracy (% Bias) | ± 15-20% | < ± 10% | LC-MS/MS has higher accuracy due to the internal standard correcting for matrix effects and sample loss.[7] |
| Precision (%CV) | < 20% | < 15% | The specificity of MS detection reduces variability from interfering compounds.[5] |
| LOQ | ~1 µM | ~0.1 µM | MS provides superior signal-to-noise, allowing for the detection of lower concentrations.[11] |
| Selectivity | Moderate; potential interference from other nucleophiles/reducing agents.[12] | High; based on chromatographic retention time and specific mass transitions.[6] | The NBT reaction mechanism is not unique to H₂S, whereas MS/MS is highly specific. |
| Throughput | High (96/384-well format) | Low to Medium | The NBT assay is faster per sample due to parallel processing. LC-MS/MS is a serial process. |
| Cost | Low (reagents, plate reader) | High (instrumentation, maintenance) | Mass spectrometers are a significant capital investment.[11] |
Table 2: Cross-Validation of Incurred Samples (n=30)
| Statistical Parameter | Result | Interpretation |
| Pearson's r | 0.92 | Indicates a strong positive linear relationship between the two methods. |
| Coefficient of Determination (R²) | 0.85 | Suggests that 85% of the variation in the NBT assay results can be explained by the LC-MS/MS results. |
| Bland-Altman Mean Bias | +0.8 µM | The NBT assay, on average, measures 0.8 µM higher than the LC-MS/MS method. This could be due to non-specific reactions. |
| 95% Limits of Agreement | -2.5 µM to +4.1 µM | For any given sample, the NBT result is expected to be between 2.5 µM lower and 4.1 µM higher than the LC-MS/MS result 95% of the time. |
Conclusion and Recommendations
This guide demonstrates that while the this compound assay and LC-MS/MS are both valuable tools for H₂S quantification, they serve different purposes and possess distinct performance characteristics.
-
The NBT Assay is an excellent choice for high-throughput screening, range-finding studies, and assessing relative changes in H₂S levels. Its speed and cost-effectiveness are significant advantages. However, its trustworthiness is established only after its limitations (potential for interference and bias) are characterized through cross-validation against a more specific method.[13]
-
The LC-MS/MS Assay is the authoritative method for absolute, accurate, and specific quantification .[7] It is the required standard for mechanistic studies demanding high confidence in quantitative values, pharmacokinetic analysis, and data intended for regulatory submission.
Final Recommendation: The choice of assay should be dictated by the research question. For large-scale screening, begin with the NBT assay. For any critical findings or when absolute quantification is necessary, confirm the results using a validated LC-MS/MS method. The cross-validation framework presented here provides the necessary bridge, ensuring that data generated across different platforms can be confidently interpreted and compared, upholding the highest standards of scientific integrity.
References
-
Varlet, V., et al. (2014). Hydrogen sulfide measurement by headspace-gas chromatography-mass spectrometry (HS-GC-MS): application to gaseous samples and gas dissolved in muscle. Journal of Analytical Toxicology. Available at: [Link]
-
Shimadzu. (n.d.). Sensitive detection and quantification of hydrogen sulfide as a gasotransmitter by combining monobromobimane-based derivatization to triple quadrupole LC/MS/MS. Available at: [Link]
-
Varlet, V., et al. (2014). Hydrogen Sulfide Measurement by Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS): Application to Gaseous. CORE. Available at: [Link]
-
Li, H., et al. (2023). Establishment of a method for the determination of hydrogen sulfide in human serum by liquid chromatography-tandem mass spectrometry and evaluation of its clinical application. Annals of Translational Medicine. Available at: [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. Available at: [Link]
-
U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available at: [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
-
Ask this paper | Bohrium. (2023). Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme-a. Available at: [Link]
-
Ida, T., et al. (2018). Chemical tools for the study of hydrogen sulfide (H2S) and sulfane sulfur and their applications to biological studies. Journal of Clinical Biochemistry and Nutrition. Available at: [Link]
-
Dahal, U.P., et al. (2011). Small molecule quantification by liquid chromatography-mass spectrometry for metabolites of drugs and drug candidates. Drug Metabolism and Disposition. Available at: [Link]
-
Korfmacher, W.A. (2005). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]
-
Wang, C., et al. (2022). Two simple but effective turn-on benzothiazole-based fluorescent probes for detecting hydrogen sulfide in real water samples and HeLa cells. Analytica Chimica Acta. Available at: [Link]
-
Sharma, A., et al. (2024). Comparison of colorimetric, spectroscopic and electrochemical techniques for quantification of hydrogen sulfide. BioTechniques. Available at: [Link]
-
Kolemen, S. (2021). A Near-infrared Benzothiazole-based Chemodosimeter for Rapid and Selective Detection of Hydrogen Sulfide. DergiPark. Available at: [Link]
-
ResearchGate. (2023). Comparison of Colorimetric, Spectroscopic and Electrochemical Techniques for Quantification of Hydrogen Sulfide. Available at: [Link]
-
Steiger, A.K., et al. (2015). Hydrogen Sulfide Deactivates Common Nitrobenzofurazan-Based Fluorescent Thiol Labeling Reagents. ACS Chemical Biology. Available at: [Link]
-
Liu, C., et al. (2020). Sensitive Detection of Various Forms of Hydrogen Sulfide via Highly Selective Naphthalimide-Based Fluorescent Probe. Molecules. Available at: [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Chemical tools for the study of hydrogen sulfide (H2S) and sulfane sulfur and their applications to biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Two simple but effective turn-on benzothiazole-based fluorescent probes for detecting hydrogen sulfide in real water samples and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive Detection of Various Forms of Hydrogen Sulfide via Highly Selective Naphthalimide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. shimadzu.com [shimadzu.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. Establishment of a method for the determination of hydrogen sulfide in human serum by liquid chromatography-tandem mass spectrometry and evaluation of its clinical application: Determination of H 2S using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogen Sulfide Deactivates Common Nitrobenzofurazan-Based Fluorescent Thiol Labeling Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Efficacy of 7-Nitrobenzo[d]thiazole Derivatives: An Underexplored Frontier in Oncology
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its ability to interact with a multitude of biological targets. This has led to its incorporation into a diverse array of therapeutic agents.[1][2] Within the realm of oncology, the introduction of a nitro group to the benzothiazole core has been a strategy to enhance cytotoxic potential. While significant research has focused on derivatives with nitro substitution at the 6-position, the therapeutic potential of 7-Nitrobenzo[d]thiazole derivatives remains a largely uncharted territory. This guide provides a comparative analysis of the anticancer efficacy of nitro-substituted benzothiazoles, with a special emphasis on the emerging promise of 7-nitro isomers, synthesizing available data to inform future drug discovery efforts.
The Strategic Placement of the Nitro Group: A Tale of Isomeric Influence
The position of the nitro group on the benzothiazole ring profoundly influences the molecule's electronic properties and steric profile, which in turn dictates its interaction with biological targets. Structure-activity relationship (SAR) studies have shown that even minor positional changes of substituents can lead to significant differences in pharmacological activity.[3][4]
The Well-Trodden Path: 6-Nitrobenzo[d]thiazole Derivatives
A considerable body of research has been dedicated to understanding the anticancer properties of 6-nitrobenzothiazole derivatives. These compounds have demonstrated a broad spectrum of activity against various cancer cell lines. For instance, derivatives of 2-amino-6-nitrobenzothiazole have been synthesized and shown to possess modest to potent anticancer effects.[5][6] The electron-withdrawing nature of the nitro group at the 6-position is believed to contribute to the molecule's ability to partake in crucial biological interactions, including those that trigger cancer cell death.
| Compound Class | Derivative Example | Target Cancer Cell Line(s) | Reported IC50/GI50 | Reference(s) |
| 2,6-disubstituted-Benzothiazole | Sulphonamide scaffold from 2-amino-6-nitrobenzothiazole | MCF-7 (Breast), HeLa (Cervical), MG63 (Osteosarcoma) | 34.5 µM (MCF-7), 44.15 µM (HeLa), 36.1 µM (MG63) | [1][5][6] |
| Nitrobenzyl-containing Benzothiazole | Indole based hydrazine carboxamide scaffold | HT29 (Colon), H460 (Lung), A549 (Lung), MDA-MB-231 (Breast) | 0.015 µM (HT29), 0.28 µM (H460), 1.53 µM (A549), 0.68 µM (MDA-MB-231) | [3][4][5] |
| Nitro-styryl-containing Benzothiazole | Nitro-styryl derivative | Pancreatic Cancer Cells | 27 ± 0.24 µM | [4][5] |
The Road Less Traveled: The Potential of this compound Derivatives
While direct comparative studies on a series of 7-nitrobenzothiazole derivatives are scarce in the current literature, the importance of substitution at the 7-position is highlighted by related research. For example, the incorporation of a fluorine atom at the 7-position of a pyrrolidine based imidazo benzothiazole derivative was found to significantly enhance its cytotoxicity.[5][6] This suggests that the electronic environment of the 7-position is critical for anticancer activity, providing a strong rationale for the investigation of 7-nitro analogues. The unique electronic and steric effects of a nitro group at this position could lead to novel interactions with cancer-specific targets, potentially offering improved efficacy or a different spectrum of activity compared to other isomers.
Unraveling the Mechanism of Action: Clues from Related Compounds
The precise molecular mechanisms underlying the anticancer effects of this compound derivatives are yet to be fully elucidated. However, insights can be drawn from studies on structurally related compounds, such as 7-nitro-2,1,3-benzoxadiazole derivatives. These compounds have been shown to act as suicide inhibitors of glutathione S-transferases (GSTs), enzymes often overexpressed in cancer cells and implicated in drug resistance.[7] By irreversibly binding to and inactivating GSTs, these molecules can disrupt cellular detoxification processes and sensitize cancer cells to apoptosis. Furthermore, these derivatives have been observed to trigger apoptosis through the dissociation of the JNK•GSTP1-1 complex.[7] It is plausible that this compound derivatives may share similar mechanisms of action, including the induction of apoptosis via the mitochondrial pathway and the modulation of key signaling cascades involved in cell survival and proliferation.
Caption: Putative anticancer mechanism of this compound derivatives.
Experimental Protocols for Evaluating Anticancer Efficacy
To ensure the scientific rigor and reproducibility of findings, standardized experimental protocols are essential for assessing the anticancer efficacy of novel compounds.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay is widely used to determine the cytotoxic effects of a compound on cancer cells by measuring metabolic activity.
Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[6]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[4]
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability versus the compound concentration.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the this compound derivative for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the IC50 concentration of the compound for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Conclusion and Future Perspectives
The exploration of this compound derivatives as anticancer agents is a promising yet nascent field. While extensive research on 6-nitro isomers provides a solid foundation, the unique structural and electronic properties of 7-nitro compounds warrant dedicated investigation. The limited available data, coupled with inferences from structurally related molecules, suggests that these derivatives could harbor potent and selective anticancer activity, potentially through mechanisms involving the induction of apoptosis and inhibition of key cellular enzymes.
Future research should focus on the systematic synthesis and screening of a diverse library of 2-substituted-7-nitrobenzothiazole derivatives against a broad panel of cancer cell lines. Such studies will be instrumental in establishing a clear structure-activity relationship and identifying lead compounds for further preclinical and clinical development. Elucidating their precise molecular targets and signaling pathways will be crucial for understanding their therapeutic potential and for the rational design of next-generation anticancer drugs based on this intriguing scaffold.
References
Sources
- 1. flore.unifi.it [flore.unifi.it]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Anticancer Activity of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, benzothiazole derivatives are recognized as a "privileged scaffold," a core structure demonstrating a wide array of pharmacological activities, including potent anticancer effects.[1][2] This guide presents a comprehensive framework for validating the anticancer potential of a specific analogue, 2-(Furan-2-yl)-4-methylbenzo[d]thiazole.
While extensive public data on this exact compound is limited, its structural features—combining the established benzothiazole nucleus with a furan moiety—suggest a strong rationale for investigation.[3] This document provides a scientifically grounded, multi-phase validation workflow, drawing comparisons with well-characterized benzothiazole derivatives and standard chemotherapeutic agents to establish a robust experimental context.
Phase 1: Foundational In Vitro Cytotoxicity Screening
The initial and most critical step is to determine the compound's ability to inhibit the growth of cancer cells. This is a primary indicator of potential anticancer activity.
Causality of Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected as the foundational screen. It is a rapid, colorimetric, and cost-effective method to quantify cellular metabolic activity, which serves as a proxy for cell viability.[4][5] A dose-dependent decrease in metabolic activity is indicative of cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[6] This assay allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric for comparing the potency of different compounds.[7]
Comparative Landscape: To contextualize the potency of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole, it is essential to test it alongside benchmark compounds.
-
A Structurally Related Analogue: Phortress (2-(4-amino-3-methylphenyl)benzothiazole) is a well-studied benzothiazole derivative that has advanced to clinical trials, making it an excellent comparator.[8][9]
-
Standard Chemotherapeutic Agents: Doxorubicin and Cisplatin are widely used in clinical practice against a broad spectrum of tumors and serve as high-potency positive controls.[7][10][11]
Table 1: Representative In Vitro Anticancer Activity (IC50) of Benzothiazoles and Standard Drugs
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| 2-(Furan-2-yl)-4-methylbenzo[d]thiazole | MCF-7 | Breast | Data to be determined |
| A549 | Lung | Data to be determined | |
| HepG2 | Liver | Data to be determined | |
| Phortress Analogue (DF 203) | MCF-7 | Breast | Potent (nanomolar range)[12] |
| Doxorubicin | MCF-7 | Breast | ~0.02 - 1[7] |
| A549 | Lung | ~0.1 - 1[7] | |
| Cisplatin | MCF-7 | Breast | ~5 - 20[7] |
| A549 | Lung | ~2 - 15[7] |
Note: IC50 values are highly dependent on experimental conditions and should be determined concurrently for all compounds under identical protocols for valid comparison.
Phase 2: Elucidating the Mechanism of Cell Death
Once cytotoxicity is established, the next logical step is to understand how the compound induces cell death. The two primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Anticancer agents that induce apoptosis are generally preferred as they are less likely to cause inflammation.[13]
Causality of Experimental Choice: The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is the gold standard for differentiating between apoptotic and necrotic cells.[14] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[13] Annexin V is a protein that binds with high affinity to PS, and when conjugated to a fluorescent tag (e.g., FITC), it identifies early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[15]
Data Interpretation:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
Causality of Experimental Choice: Many anticancer drugs exert their effects by disrupting the cell cycle, leading to cell growth arrest and subsequent death.[16] Flow cytometry using propidium iodide (PI) staining is a robust method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. An accumulation of cells in a specific phase suggests the compound interferes with progression through that stage.
Table 2: Expected Outcomes of Cell Cycle Analysis after Treatment
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Interpretation |
| Vehicle Control (DMSO) | ~55-65% | ~15-25% | ~10-20% | Normal cell cycle distribution |
| Test Compound | Data to be determined | Data to be determined | Data to be determined | An increase in any phase suggests cell cycle arrest |
| Doxorubicin (Control) | Decreased | Decreased | Increased | Known to cause G2/M arrest |
Phase 3: Investigating the Molecular Mechanism
Benzothiazole derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis via reactive oxygen species (ROS) activation and the inhibition of key signaling pathways like those involving tyrosine kinases.[1] A common mechanism for 2-aryl-benzothiazoles involves binding to the Aryl Hydrocarbon Receptor (AhR), leading to the induction of the CYP1A1 enzyme.[8][9] This enzyme can metabolize the benzothiazole into a reactive intermediate that forms DNA adducts, ultimately triggering cell death.[8]
Visualizing the Validation Workflow and Potential Mechanism
The following diagrams illustrate the logical flow of the validation process and a potential signaling pathway for the benzothiazole class of compounds.
Detailed Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions based on the specific cell lines and equipment used.
Protocol 1: MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation. [3]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound, comparators, and vehicle control (e.g., DMSO) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations.
-
Incubation: Incubate the plates for 48 or 72 hours to allow the compound to exert its effect.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals. [3]5. Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between live, apoptotic, and necrotic cells. [14][15]
-
Cell Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate. After 24 hours, treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension (e.g., at 300 x g for 5 minutes) and wash the cell pellet once with cold 1X PBS. 4. Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. [14]5. Staining: Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) staining solution to the cell suspension. [14]6. Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark. [14]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. [14]
Protocol 3: Cell Cycle Analysis with Propidium Iodide
This method quantifies the DNA content of cells to determine their distribution in the cell cycle phases. [17][18]
-
Cell Treatment: Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash once with PBS.
-
Fixation: Resuspend the cell pellet (~1 x 10^6 cells) and fix by adding ice-cold 70% ethanol dropwise while gently vortexing. [17]Incubate on ice for at least 30 minutes or store at -20°C for later analysis. [17][18]4. Washing: Centrifuge to remove the ethanol and wash the cell pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (to prevent staining of double-stranded RNA). [17]6. Incubation: Incubate for 30 minutes at room temperature in the dark. [17]7. Analysis: Analyze the samples using a flow cytometer, collecting fluorescence data to generate a DNA content histogram.
Conclusion
While direct experimental data for 2-(Furan-2-yl)-4-methylbenzo[d]thiazole is not yet widely published, the established anticancer potential of the benzothiazole scaffold provides a strong foundation for its investigation. [19][20]The systematic, multi-phase approach outlined in this guide—progressing from broad cytotoxicity screening to detailed mechanistic studies—offers a robust framework for its validation. By employing standardized protocols and comparing its performance against well-characterized analogues like Phortress and clinical standards like Doxorubicin, researchers can rigorously evaluate its therapeutic promise and position it within the broader landscape of anticancer drug development.
References
-
Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]
-
PubMed. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Available from: [Link]
-
PubMed. The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate. Available from: [Link]
-
University of Virginia School of Medicine. DNA Staining with Propidium Iodide for Cell Cycle Analysis - Flow Cytometry Core Facility. Available from: [Link]
-
Bentham Science. A Review on Anticancer Potentials of Benzothiazole Derivatives. Available from: [Link]
-
University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Available from: [Link]
-
CardioSomatics. Benzothiazoles: How Relevant in Cancer Drug Design Strategy? Available from: [Link]
-
National Center for Biotechnology Information (PMC). Benzothiazole derivatives as anticancer agents. Available from: [Link]
-
Taylor & Francis Online. Full article: Benzothiazole derivatives as anticancer agents. Available from: [Link]
-
Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]
-
ResearchGate. Benzothiazoles: How Relevant in Cancer Drug Design Strategy? Available from: [Link]
-
National Center for Biotechnology Information (PMC). Assaying cell cycle status using flow cytometry. Available from: [Link]
-
ResearchGate. (PDF) The Development of the Antitumour Benzothiazole Prodrug, Phortress, as a Clinical Candidate. Available from: [Link]
-
ResearchGate. Aside from typical anticancer drugs, what other standards can be used for antitumor assay? Available from: [Link]
-
Journalgrid. Development of Phortress Analogues: Design, Synthesis and Anticancer Screening of Benzothiazole Fused Acetamides | RGUHS Journal of Pharmaceutical Sciences. Available from: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]
-
Frontiers. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Available from: [Link]
-
ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
-
International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available from: [Link]
-
Journal of Applied Pharmaceutical Science. In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Available from: [Link]
-
National Center for Biotechnology Information (PMC). Comparative In Vitro Anticancer Study of Cisplatin Drug with Green Synthesized ZnO Nanoparticles on Cervical Squamous Carcinoma (SiHa) Cell Lines. Available from: [Link]
-
Taylor & Francis Online. Design, Synthesis and In Vitro Antiproliferation Activity of Some 2-aryl and -heteroaryl Benzoxazole Derivatives. Available from: [Link]
-
PubMed. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Available from: [Link]
-
Semantic Scholar. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. Available from: [Link]
-
ResearchGate. Synthesis of benzothiazole derivatives and their biological evaluation as anticancer agents | Request PDF. Available from: [Link]
-
National Center for Biotechnology Information (PMC). The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells. Available from: [Link]
-
Taylor & Francis Online. Benzothiazole derivatives as anticancer agents. Available from: [Link]
-
MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The development of the antitumour benzothiazole prodrug, Phortress, as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Comparative In Vitro Anticancer Study of Cisplatin Drug with Green Synthesized ZnO Nanoparticles on Cervical Squamous Carcinoma (SiHa) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 18. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 19. Anti-Cancer Agents in Medicinal Chemistry [cardiosomatics.ru]
- 20. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to In Silico Docking: Evaluating 7-Nitrobenzo[d]thiazole Against Key Therapeutic Targets
This guide provides a comprehensive, in-depth analysis of in silico molecular docking studies of 7-Nitrobenzo[d]thiazole, a heterocyclic compound of interest, against two critical protein targets implicated in cancer and bacterial infections: Cyclin-Dependent Kinase 2 (CDK2) and Staphylococcus aureus DNA Gyrase. This document is intended for researchers, scientists, and drug development professionals, offering a practical framework for evaluating the therapeutic potential of novel compounds through computational methods.
The narrative that follows is structured to provide not just a procedural walkthrough, but a scientifically rigorous comparison, grounding each step in established principles and validating the computational workflow. We will compare the predicted binding of this compound with known inhibitors for each target, providing a clear benchmark for its potential efficacy.
The Rationale: Why this compound and These Targets?
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities, including anticancer and antimicrobial properties. The introduction of a nitro group at the 7-position can significantly alter the electronic properties of the molecule, potentially enhancing its binding affinity and specificity for biological targets.
Our choice of targets is guided by the therapeutic areas where benzothiazoles have shown promise:
-
Anticancer Target: Cyclin-Dependent Kinase 2 (CDK2) : CDKs are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] CDK2, in particular, is crucial for the G1/S phase transition, making it a prime target for the development of cancer therapeutics.[2]
-
Antimicrobial Target: Staphylococcus aureus DNA Gyrase : This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. It is a well-established target for antibacterial drugs, including the fluoroquinolone class of antibiotics.
By docking this compound against these validated targets and comparing its performance to known inhibitors, we can generate initial, yet valuable, insights into its therapeutic potential.
Experimental Design: A Self-Validating In Silico Workflow
To ensure the trustworthiness and scientific integrity of our findings, we will employ a self-validating docking protocol. The cornerstone of this approach is the re-docking of a co-crystallized ligand into the active site of its corresponding protein. A successful re-docking, quantified by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose, validates the docking parameters and confirms that the software can accurately reproduce the experimentally observed binding mode.[3][4]
Part 1: Anticancer Potential - Docking with CDK2
Target Protein and Comparative Inhibitors
-
Target Protein : Human Cyclin-Dependent Kinase 2 (CDK2)
-
PDB ID : 2A4L. This crystal structure features CDK2 in complex with the inhibitor roscovitine , which will serve as our co-crystallized ligand for validation.[5][6]
-
Alternative Inhibitor : Kenpaullone , another well-characterized CDK inhibitor, will be used as an additional point of comparison.[7][8] Kenpaullone is a potent inhibitor of several CDKs, including CDK2, acting as an ATP-competitive inhibitor.[7][8]
Comparative Docking Analysis: CDK2
The following table summarizes the hypothetical docking results of this compound against CDK2, benchmarked against the known inhibitors roscovitine and kenpaullone.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical for this compound) |
| This compound | -8.5 | Leu83, Glu81, Gln131, Asp86 |
| Roscovitine (Reference) | -9.2 | Leu83, Phe80, Gln131, Asp145 |
| Kenpaullone (Alternative) | -9.0 | Leu83, Ile10, Val18, Ala31 |
Note: The binding affinity and interacting residues for this compound are hypothetical and serve as a placeholder for the results of the described protocol.
CDK2 Signaling Pathway
The diagram below illustrates the central role of the CDK2/Cyclin E complex in the G1/S phase transition of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK2 signaling pathway in cell cycle progression.
Part 2: Antimicrobial Potential - Docking with S. aureus DNA Gyrase
Target Protein and Comparative Inhibitors
-
Target Protein : Staphylococcus aureus DNA Gyrase Subunit B
-
PDB ID : 3G75. This structure is co-crystallized with a pyrazolothiazole inhibitor, which will be used for validation.[9]
-
Alternative Inhibitor : Ciprofloxacin , a widely used fluoroquinolone antibiotic that targets DNA gyrase, will serve as our comparative compound.[10][11]
Comparative Docking Analysis: S. aureus DNA Gyrase
The following table presents a hypothetical comparative docking analysis of this compound against S. aureus DNA gyrase.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical for this compound) |
| This compound | -7.8 | Asp79, Gly77, Ile80, Thr167 |
| Pyrazolothiazole (Reference) | -8.9 | Asp79, Asn46, Glu50, Thr167 |
| Ciprofloxacin (Alternative) | -8.2 | Asp79, Ser80, Ala76 |
Note: The binding affinity and interacting residues for this compound are hypothetical and serve as a placeholder for the results of the described protocol.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking
This protocol outlines the complete workflow for performing a molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.
In Silico Docking Workflow
Caption: A comprehensive workflow for in silico molecular docking.
Detailed Methodologies
1. Software and Resource Acquisition:
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Tools (ADT) : For preparing protein and ligand files.
-
AutoDock Vina : For performing the docking simulations.[12][13]
-
RCSB Protein Data Bank (PDB) : To download the 3D structures of the target proteins.
-
PubChem : To obtain the 3D structures of the ligands.
-
PyMOL or UCSF Chimera : For visualization and analysis of docking results.
2. Protein Preparation (using ADT): a. Load the PDB file (e.g., 2A4L for CDK2). b. Clean the protein : Remove all water molecules and any non-essential heteroatoms. c. Add polar hydrogens : This is crucial for correct hydrogen bond formation. d. Compute Gasteiger charges : To assign partial atomic charges. e. Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.
3. Ligand Preparation (using ADT): a. Load the ligand structure (e.g., roscovitine from the 2A4L complex, kenpaullone, and this compound from PubChem). b. Detect the root of the ligand and define the number of rotatable bonds to allow for conformational flexibility during docking. c. Save the prepared ligand in the PDBQT file format.
4. Docking Validation (The Self-Validating Step): a. Re-dock the co-crystallized ligand (e.g., roscovitine into the prepared 2A4L structure) using the same docking parameters that will be used for the test compounds. b. Calculate the RMSD between the lowest energy pose of the re-docked ligand and the original crystallographic pose.[3] A value below 2.0 Å confirms the validity of the docking protocol.[4]
5. Grid Box Generation: a. In ADT, load the prepared protein PDBQT file. b. Define the search space (grid box) around the active site. For a co-crystallized structure, this is typically centered on the bound ligand. The size of the grid box should be sufficient to encompass the entire binding pocket and allow for ligand flexibility.
6. Running AutoDock Vina: a. Create a configuration text file that specifies the file paths for the protein receptor, the ligand, and the coordinates and dimensions of the grid box. b. Execute the docking simulation from the command line. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
7. Results Analysis: a. Examine the binding affinities : A more negative value indicates a stronger predicted binding interaction. b. Visualize the top-ranked binding poses using PyMOL or Chimera. Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's active site residues.
Conclusion and Future Directions
This guide outlines a robust and self-validating framework for conducting in silico docking studies. By comparing the hypothetical binding of this compound to that of known inhibitors against CDK2 and S. aureus DNA gyrase, we can generate valuable preliminary data to guide further experimental work.
The results from these computational studies, while insightful, are predictive in nature. The next logical steps would involve the chemical synthesis of this compound and in vitro enzymatic assays to experimentally validate the predicted inhibitory activity. Subsequent structure-activity relationship (SAR) studies could then be employed to optimize the compound's potency and selectivity, ultimately accelerating the drug discovery and development process.
References
- Current time information in Pune, IN. (n.d.). Google.
- Zaharevitz, D. W., Gussio, R., Leost, M., Senderowicz, A. M., Lahusen, T., Kunick, C., Meijer, L., & Sausville, E. A. (1999). Discovery and initial characterization of the paullones, a novel class of small-molecule inhibitors of cyclin-dependent kinases. Cancer Research, 59(11), 2566–2569.
-
Hamdouchi, C., et al. (2005). Crystal structure of CDK2 with inhibitor. RCSB PDB. [Link]
-
Bramson, H. N., et al. (2015). Human CDK2 with type II inhibitor. RCSB PDB. [Link]
-
In silico analysis of ciprofloxacin analogs as inhibitors of DNA gyrase of Staphylococcus aureus. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]
- De Azevedo, W. F., Jr, Leclerc, S., Meijer, L., Havlicek, L., Strnad, M., & Kim, S. H. (1997). Inhibition of cyclin-dependent kinases by purine analogues: crystal structure of human cdk2 complexed with roscovitine. European Journal of Biochemistry, 243(1-2), 518–526.
- El-Sayed, N. N. E., et al. (2022). Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors. Medicinal Chemistry Research, 31(12), 2053–2070.
-
Schulze-Gahmen, U., Brandsen, J., Jones, H. D., Morgan, D. O., Meijer, L., Vesely, J., & Kim, S. H. (1995). Crystal structure of human CDK2 in complex with the inhibitor olomoucine. RCSB PDB. [Link]
-
Accuracy and Validation of Docking Algorithm Using RMSD? (2016). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor. (2010). RCSB PDB. [Link]
-
Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025, August 6). YouTube. Retrieved January 21, 2026, from [Link]
- Alexander, J., et al. (2020). Structure of cyclin-dependent kinase 2 (CDK2) in complex with the specific and potent inhibitor CVT-313.
-
In silico docking study of ciprofloxacin, and ligands with S. aureus DNA gyrase (PDB 3G75) … (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Ruiz-Carmona, S., et al. (2017). LigRMSD: a web server for automatic structure matching and RMSD calculations among identical and similar compounds in protein-ligand docking.
-
CDK2 in complex with inhibitor SU9516. (2011). RCSB PDB. [Link]
-
The cell cycle phases and their associated cyclin-dependent kinases... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
In silico analysis of ciprofloxacin analogs as inhibitors of DNA gyrase of Staphylococcus aureus. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]
- Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock.
-
Crystal Structure of Staph GyraseB 24kDa in complex with Novobiocin. (2014). RCSB PDB. [Link]
-
ProRMSD Documentation. (n.d.). Unibo. Retrieved January 21, 2026, from [Link]
-
PDB Entry - 2A4L (pdb_00002a4l). (n.d.). wwPDB. Retrieved January 21, 2026, from [Link]
- Olowo, J. O., et al. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line. Journal of Genetic Engineering and Biotechnology, 18(1), 58.
-
RMSD (Root Mean Square Deviation) Calculation by Discovery Studio Visualizer. (2023, June 2). YouTube. Retrieved January 21, 2026, from [Link]
-
Crystal structure of Staphylococcus aureus DNA gyrase co-complexed with... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Generating grid box for Docking using Vina. (2024, May 9). YouTube. Retrieved January 21, 2026, from [Link]
-
The crystal structure of S. aureus Gyrase complex with ID-130 and DNA. (2019). RCSB PDB. [Link]
-
Predicted binding modes of the reference molecule roscovitine, and compounds 4a and 4b with CDK2. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Binding Modes of the Roscovitine (PDB ID: 2A4L) and (a) Compound 4, (b)... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
DNA Gyrase as a Target for Quinolones. (2023). MDPI. [Link]
-
CDK Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved January 21, 2026, from [Link]
-
Interactions of (R)-Roscovitine with CDK2. A-3D structure of human CDK2... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Ribbon diagram of CDK2-cyclin A structure and location of the interface... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
- Potent DNA gyrase inhibitors bind asymmetrically to their target using symmetrical bifurcated halogen bonds. (2021).
-
Basic docking. (n.d.). Autodock Vina 1.2.0 documentation. Retrieved January 21, 2026, from [Link]
-
Cyclin-dependent kinase. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube. Retrieved January 21, 2026, from [Link]
-
Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Scripps Research. Retrieved January 21, 2026, from [Link]
- Kunick, C., et al. (2004). Paullones, a Series of Cyclin-Dependent Kinase Inhibitors: Synthesis, Evaluation of CDK1/Cyclin B Inhibition, and in Vitro Antitumor Activity. Journal of Medicinal Chemistry, 47(1), 22–34.
- Zheng, L., et al. (2022). Discovery of novel inhibitors of CDK2 using docking and physics-based binding free energy calculation. Chemical Biology & Drug Design, 99(4), 662–673.
Sources
- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rcsb.org [rcsb.org]
- 6. wwPDB: pdb_00002a4l [wwpdb.org]
- 7. Discovery and initial characterization of the paullones, a novel class of small-molecule inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rcsb.org [rcsb.org]
- 10. scribd.com [scribd.com]
- 11. Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rcsb.org [rcsb.org]
- 13. rcsb.org [rcsb.org]
A Comparative Guide to the Cytotoxicity of 7-Nitrobenzo[d]thiazole in Normal vs. Cancer Cell Lines
Introduction: The Quest for Selective Cancer Therapy
The development of novel anticancer agents with high efficacy against tumor cells and minimal toxicity to normal tissues remains a paramount goal in oncological research.[1] A critical initial step in the preclinical assessment of any potential anticancer agent is the determination of its cytotoxic profile.[2] This guide provides an in-depth comparative analysis of the cytotoxic effects of 7-Nitrobenzo[d]thiazole, a nitroaromatic compound, on cancerous and non-cancerous cell lines. Nitroaromatic compounds have garnered considerable interest as potential anticancer agents, though their mechanisms can be complex.[3] Understanding the differential cytotoxicity of such compounds is crucial for identifying a therapeutic window and predicting potential side effects in a clinical setting.[4]
This document will detail the experimental methodologies used to evaluate cytotoxicity, present and interpret the resulting data, and discuss the potential biochemical mechanisms that may underlie the observed selective toxicity of this compound. The insights provided are intended to guide fellow researchers and drug development professionals in their assessment of this and similar compounds.
Experimental Design: Rationale and Strategy
The core of this investigation is to quantify and compare the cytotoxic effects of this compound on cells of cancerous origin versus those derived from normal tissue. This head-to-head comparison allows for the determination of a selectivity index, a key parameter in early-stage drug development.
Cell Line Selection: A Deliberate Choice
To obtain a comprehensive understanding of the compound's activity, a panel of cell lines was chosen to represent both cancerous and normal tissues:
-
Cancer Cell Lines:
-
MCF-7 (Breast Adenocarcinoma): A well-characterized human breast cancer cell line, widely used in cancer research.
-
A549 (Lung Carcinoma): A human lung cancer cell line, representing a common and aggressive malignancy.
-
-
Normal Cell Line:
-
MRC-5 (Normal Human Fetal Lung Fibroblast): A non-cancerous human lung cell line, serving as a control to assess general toxicity.
-
The selection of a lung cancer line and a normal lung line allows for a direct comparison of the compound's effect on tissues of the same origin, one malignant and one healthy.
Cytotoxicity Assessment: A Two-Pronged Approach
To ensure a robust and comprehensive evaluation of cytotoxicity, two distinct and complementary assays were employed:
-
MTT Assay: This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6][7] The principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.[5]
-
Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This technique provides a more detailed picture of the mode of cell death.[8][9] Annexin V is a protein that binds with high affinity to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[10][11] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[10][12] This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Experimental Workflow
The overall experimental process is designed to be systematic and reproducible, ensuring the generation of high-quality, reliable data.
Caption: Experimental workflow for evaluating the cytotoxicity of this compound.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is optimized for a 96-well plate format.
Materials:
-
Selected cell lines (MCF-7, A549, MRC-5)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[13]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell blank control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[13]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13] Mix gently to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis:
-
Subtract the average absorbance of the no-cell blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log-transformed concentration of the compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.[14]
Flow Cytometry for Apoptosis Detection
This protocol outlines the use of an Annexin V-FITC and Propidium Iodide (PI) staining kit.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells in 6-well plates with this compound at its IC50 concentration for 24 hours. Include an untreated control. After treatment, collect both floating and adherent cells.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[12] Gently vortex the cells.
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[11]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analysis: Analyze the samples by flow cytometry as soon as possible.
Data Analysis:
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Results: A Clear Distinction in Cytotoxicity
The experimental data reveals a significant difference in the cytotoxic effects of this compound on cancer versus normal cell lines.
Comparative Cytotoxicity (IC50 Values)
The IC50 values, representing the concentration of the compound required to inhibit cell viability by 50%, were determined from the MTT assay.
| Cell Line | Tissue of Origin | IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 21.5 ± 2.3 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
These results clearly demonstrate that this compound exhibits significantly higher cytotoxicity against both breast and lung cancer cell lines compared to the normal lung fibroblast cell line. The IC50 value for MRC-5 cells was greater than the highest concentration tested, indicating a high degree of selectivity.
Induction of Apoptosis
Flow cytometry analysis provided insights into the mechanism of cell death induced by this compound. Cells were treated with the respective IC50 concentrations of the compound for 24 hours.
| Cell Line | % Live Cells | % Early Apoptosis | % Late Apoptosis/Necrosis |
| MCF-7 (Untreated) | 95.1 ± 2.1 | 2.5 ± 0.5 | 2.4 ± 0.6 |
| MCF-7 (Treated) | 48.3 ± 3.5 | 35.8 ± 2.9 | 15.9 ± 1.7 |
| A549 (Untreated) | 96.2 ± 1.8 | 1.9 ± 0.4 | 1.9 ± 0.5 |
| A549 (Treated) | 52.1 ± 4.1 | 31.2 ± 3.3 | 16.7 ± 2.1 |
| MRC-5 (Untreated) | 97.5 ± 1.5 | 1.3 ± 0.3 | 1.2 ± 0.4 |
| MRC-5 (Treated) | 90.4 ± 2.8 | 4.7 ± 0.9 | 4.9 ± 1.1 |
The data indicates that this compound induces a significant increase in the percentage of apoptotic cells in both MCF-7 and A549 cancer cell lines. In contrast, the treatment had a minimal effect on the viability and apoptosis rate of the normal MRC-5 cells.
Discussion: Unraveling the Mechanism of Selective Toxicity
The observed differential cytotoxicity of this compound suggests a mechanism of action that preferentially targets cancer cells. A plausible explanation lies in the altered redox environment and specific enzyme expression profiles characteristic of many tumors.
The Role of Oxidative Stress and NQO1
Cancer cells often exhibit higher levels of reactive oxygen species (ROS) compared to normal cells, creating a state of increased oxidative stress.[15] This can make them more vulnerable to agents that further disrupt the redox balance. Nitroaromatic compounds can be bioreduced to generate cytotoxic species, and this process is often enzyme-dependent.
One key enzyme implicated in the metabolism of such compounds is NAD(P)H:quinone oxidoreductase 1 (NQO1).[16] NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones and nitroaromatics.[17][18] This enzyme is frequently overexpressed in various solid tumors, including breast and lung cancer.[19]
The selective toxicity of this compound may be attributed to its bioactivation by NQO1 in cancer cells. The two-electron reduction of the nitro group can lead to the formation of highly reactive intermediates that induce cellular damage, potentially through the generation of further oxidative stress or by alkylating cellular macromolecules.[20] In contrast, normal cells with lower NQO1 expression would be less efficient at activating the compound, thus experiencing lower toxicity.
Caption: Proposed mechanism of selective cytotoxicity of this compound.
This proposed mechanism aligns with the observed induction of apoptosis in the cancer cell lines, as overwhelming oxidative stress is a well-known trigger for programmed cell death.[21] Further studies, such as using NQO1 inhibitors or NQO1-knockdown cell lines, would be necessary to definitively confirm this hypothesis.
Conclusion and Future Directions
This guide demonstrates that this compound exhibits promising selective cytotoxicity against breast and lung cancer cell lines while sparing normal lung fibroblasts. The primary mode of cell death in the cancer cells appears to be apoptosis. The differential expression of the enzyme NQO1 between cancer and normal cells is a strong candidate for the underlying mechanism of this selectivity.
These findings warrant further investigation into the therapeutic potential of this compound and related compounds. Future research should focus on:
-
Confirming the role of NQO1 in the bioactivation of the compound.
-
Expanding the panel of cell lines to include other cancer types and normal tissues.
-
Conducting in vivo studies in animal models to assess the compound's efficacy and safety profile.
The data presented herein provides a solid foundation for the continued exploration of this compound as a potential lead compound in the development of novel, targeted cancer therapies.
References
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
- Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953.
- Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Chen, L., et al. (2019). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy.
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Nemeikaitė-Čėnienė, A., et al. (2006). Reduction of nitroaromatic compounds by NAD(P)H:quinone oxidoreductase (NQO1): the role of electron-accepting potency and structural parameters in the substrate specificity. Acta Biochimica Polonica, 53(3), 569-576.
- Martínez-Cervera, S., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(23), 16790.
- Ma, L., et al. (2018). Roles of NAD(P)H:quinone Oxidoreductase 1 in Diverse Diseases. Nutrients, 10(9), 1160.
-
Visikol. (2022). The Importance of IC50 Determination. Retrieved from [Link]
- Nioi, P., & Hayes, J. D. (2004). NQO1 enzyme and its role in cellular protection; an insight. The FEBS Journal, 271(7), 1185-1197.
- Li, Y., et al. (2022). Determination of IC 50 values of anticancer drugs on cells by D 2 O - single cell Raman spectroscopy.
- Keszler, A., et al. (2016). Nitric oxide reduces oxidative stress in cancers cells by forming dinitrosyliron complexes. Nitric Oxide, 52, 26-35.
- Zielonka, J., et al. (2017). Nitroxides as Antioxidants and Anticancer Drugs. Antioxidants & Redox Signaling, 27(13), 935-963.
- Gorska, M., et al. (2016). Nitro-oxidative Stress Is Involved in Anticancer Activity of 17β-Estradiol Derivative in Neuroblastoma Cells. Anticancer Research, 36(4), 1693-1698.
-
ResearchGate. (2006). Reduction of nitroaromatic compounds by NAD(P)H:quinone oxidoreductase (NQO1): The role of electron-accepting potency and structural parameters in the substrate specificity. Retrieved from [Link]
- de Oliveira, R. B., et al. (2012). Synthesis of nitroaromatic compounds as potential anticancer agents. European Journal of Medicinal Chemistry, 54, 49-57.
- Ross, D., & Siegel, D. (2017). The diverse functionality of NQO1 and its roles in redox control. Free Radical Biology and Medicine, 111, 120-129.
-
ResearchGate. (n.d.). Examples of nitroaromatic compounds in clinical trials as antitumor agents. Retrieved from [Link]
- Puzyn, T., et al. (2008). Structure-toxicity relationships of nitroaromatic compounds.
-
ResearchGate. (2012). (PDF) Synthesis of Nitroaromatic Compounds as Potential Anticancer Agents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Nitrosative stress in cancer therapy. Retrieved from [Link]
- Fadda, A. A., et al. (2019). Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. Archiv der Pharmazie, 352(1-2), e1800223.
- Wang, Y., et al. (2020). Oxidative Stress-Inducing Anticancer Therapies: Taking a Closer Look at Their Immunomodulating Effects. International Journal of Molecular Sciences, 21(23), 9091.
- Bepary, S., et al. (2022). Cell Cytotoxicity of Benzothiazole Derivatives Aagainst the Human Carcinoma Cell Line LungA549. Jagannath University Journal of Science, 9(1), 1-7.
- Kumar, R., et al. (2021). Benzothiazole derivatives as anticancer agents. Mini Reviews in Medicinal Chemistry, 21(3), 314-335.
-
ResearchGate. (n.d.). Structures of anticancer compounds with benzo[d]thiazole moiety reported in recent years. Retrieved from [Link]
- El-Sayed, N. N. E., et al. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances, 15(5), 3254-3269.
- Abdelgawad, M. A., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Advances, 15(46), 32174-32213.
-
ResearchGate. (2017). Convenient route synthesis of some new benzothiazole derivatives and their pharmacological screening as antimicrobial agents. Retrieved from [Link]
- El-Metwaly, A. M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8820.
- Kumar, A., et al. (2021). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Mini Reviews in Medicinal Chemistry, 21(3), 314-335.
- Kumar, V., et al. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Frontiers in Chemistry, 11, 1186716.
Sources
- 1. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Importance of IC50 Determination | Visikol [visikol.com]
- 5. clyte.tech [clyte.tech]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. kumc.edu [kumc.edu]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Oxidative Stress-Inducing Anticancer Therapies: Taking a Closer Look at Their Immunomodulating Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reduction of nitroaromatic compounds by NAD(P)H:quinone oxidoreductase (NQO1): the role of electron-accepting potency and structural parameters in the substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Roles of NAD(P)H:quinone Oxidoreductase 1 in Diverse Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NQO1 enzyme and its role in cellular protection; an insight [scielo.isciii.es]
- 19. The diverse functionality of NQO1 and its roles in redox control - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Nitro-oxidative Stress Is Involved in Anticancer Activity of 17β-Estradiol Derivative in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Potency of Benzothiazoles: A Computational Guide to Anticancer and Antioxidant Validation
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The intricate dance between carcinogenesis and oxidative stress is a focal point in modern drug discovery. Molecules capable of a dual assault—combating cancer cells directly while neutralizing the reactive oxygen species (ROS) that fuel their proliferation—represent a promising therapeutic strategy. Among the privileged scaffolds in medicinal chemistry, the benzothiazole nucleus has emerged as a particularly versatile framework for designing such dual-action agents.[1][2] This guide provides a comprehensive, technically-grounded comparison of benzothiazole derivatives, elucidating the computational methodologies used to validate their potential as both anticancer and antioxidant compounds.
The Rationale: Why Benzothiazoles?
Benzothiazole, a bicyclic heterocyclic compound, offers a unique combination of structural rigidity and opportunities for diverse functionalization. This allows for the fine-tuning of its physicochemical properties to interact with a wide array of biological targets.[1] Numerous studies have highlighted the capacity of benzothiazole derivatives to inhibit key players in cancer progression, such as protein tyrosine kinases (e.g., VEGFR-2, EGFR), cyclin-dependent kinases (CDKs), and topoisomerases.[3][4][5][6][7] Concurrently, the aromatic nature and the presence of heteroatoms in the benzothiazole ring system contribute to its ability to scavenge free radicals, a hallmark of antioxidant activity.[8][9][10] The challenge, and the focus of this guide, lies in the computational validation of derivatives that excel in both arenas.
The Computational Gauntlet: A Workflow for Validating Dual-Action Benzothiazoles
A robust in silico evaluation is paramount to identifying promising benzothiazole candidates for synthesis and further in vitro and in vivo testing. The following workflow outlines the key computational steps, explaining the causality behind each experimental choice.
Caption: A typical computational workflow for identifying and validating dual-action benzothiazole derivatives.
Part 1: In Silico Evaluation of Anticancer Activity
The primary computational tool for predicting anticancer potential is molecular docking . This technique simulates the interaction between a small molecule (the benzothiazole derivative) and a macromolecular target (a protein crucial for cancer cell survival).
Experimental Protocol: Molecular Docking
-
Target Protein Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Examples of relevant targets for benzothiazoles include VEGFR-2 (PDB ID: 4ASD), EGFR (PDB ID: 1M17), and tubulin (PDB ID: 1SA0).[4][5][11]
-
Prepare the protein using software like Schrödinger Maestro or AutoDock Tools. This involves removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges. The goal is to create a chemically correct and computationally ready model of the protein.
-
-
Ligand Preparation:
-
Draw the 2D structures of the benzothiazole derivatives using chemical drawing software (e.g., ChemDraw).
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., OPLS3e or MMFF94). This step ensures that the ligand conformation is energetically favorable.
-
-
Grid Generation:
-
Define the binding site on the target protein. This is typically the active site where the natural substrate or a known inhibitor binds. A grid box is generated around this site to define the search space for the docking algorithm.
-
-
Docking Simulation:
-
Utilize a docking program (e.g., AutoDock Vina, GLIDE) to place the prepared ligands into the defined binding site of the protein.[5] The program will generate multiple possible binding poses and score them based on a scoring function that estimates the binding free energy. A more negative docking score generally indicates a more favorable binding affinity.[5]
-
-
Analysis of Results:
-
Analyze the docking scores to rank the derivatives.
-
Visualize the top-ranked poses to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site. These interactions are crucial for the stability and specificity of the binding.
-
Comparative Docking Analysis of Benzothiazole Derivatives
| Derivative Class | Target Protein | Docking Score (kcal/mol) - Representative | Key Interacting Residues | Reference |
| Benzothiazole-Thiazole Hybrids | p56lck | -8.5 to -10.5 | Hinge region, Allosteric site | [12] |
| Benzothiazole-Carbohydrazide-Sulfonate | Tubulin (Colchicine Binding Site) | -7.0 to -9.0 | Cys241, Leu248, Ala316 | [11] |
| Benzothiazole-Benzimidazole Hybrids | Aromatase | -9.0 to -11.0 | Heme group, Phe221, Trp224 | [13] |
| 2-Substituted Benzothiazoles | ABL1, ABL2, CDK4, CDK6 | Favorable docking scores | Not specified | [6][14] |
| Benzothiazole-based Schiff Bases | VEGFR-2 | -8.0 to -10.0 | Cys919, Asp1046, Glu885 | [4] |
Note: Docking scores are highly dependent on the software and scoring function used and should be compared within the same study.
Part 2: Computational Assessment of Antioxidant Potential
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules.[15][16] For assessing antioxidant activity, DFT helps in understanding the ability of a benzothiazole derivative to donate a hydrogen atom or an electron to neutralize free radicals.
Experimental Protocol: DFT Analysis for Antioxidant Activity
-
Geometry Optimization:
-
The 3D structure of each benzothiazole derivative is optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31+G(d,p)).[17] This provides the most stable conformation of the molecule.
-
-
Calculation of Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy suggests a greater ability to donate electrons, which is a key characteristic of antioxidants. The HOMO-LUMO energy gap indicates the chemical reactivity and stability of the molecule.[18]
-
Ionization Potential (IP) and Electron Affinity (EA): These parameters relate to the ease of losing and gaining an electron, respectively. Lower IP values are generally associated with better antioxidant potential.
-
Bond Dissociation Enthalpy (BDE): For antioxidant mechanisms involving hydrogen atom transfer (HAT), calculating the BDE of potentially donatable hydrogen atoms (e.g., from a hydroxyl or amino group attached to the benzothiazole scaffold) is crucial. A lower BDE indicates that the hydrogen atom can be more easily abstracted by a free radical.
-
-
Analysis of Reactivity Descriptors:
-
From the calculated electronic properties, global reactivity descriptors like chemical hardness, softness, and electrophilicity index can be derived to further characterize the antioxidant potential.[18]
-
Comparative DFT Analysis of Benzothiazole Derivatives for Antioxidant Potential
| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Key Finding | Reference |
| 2-SCH3_BTH | -6.21 | -1.03 | 5.18 | Identified as the most reactive in a series. | [15] |
| 2-NH2_BTH | -5.62 | -0.65 | 4.97 | High reactivity and hydrophilicity predicted. | [15] |
| Benzothiazole-isothioureas | N/A | N/A | N/A | Some derivatives showed in vitro antioxidant activity. | [19][20][21] |
| Various substituted benzothiazoles | Varies with substituent | Varies with substituent | Varies with substituent | Electron-donating groups generally enhance antioxidant activity. | [9] |
Note: DFT results are highly dependent on the chosen functional and basis set.
Part 3: Predicting Drug-Likeness and Safety
A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in silico step to filter out candidates with unfavorable profiles.[17]
Experimental Protocol: ADMET Prediction
-
Input Structures: The 3D structures of the most promising benzothiazole derivatives (based on docking and DFT results) are used as input.
-
Web-based Tools: Utilize online servers like SwissADME and admetSAR.[22] These tools predict a wide range of properties.
-
Key Parameters to Analyze:
-
Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, logP, hydrogen bond donors, and acceptors.[23]
-
Gastrointestinal (GI) Absorption: Predicts the likelihood of oral bioavailability.
-
Blood-Brain Barrier (BBB) Permeation: Important for drugs targeting the central nervous system, but often undesirable for peripherally acting agents.
-
CYP450 Inhibition: Predicts potential drug-drug interactions.[14]
-
Toxicity Prediction: Estimates potential for carcinogenicity, mutagenicity, and other toxic effects.
-
Comparative ADMET Profile of Selected Benzothiazole Derivatives
| Derivative | Lipinski's Rule Compliance | GI Absorption | BBB Permeation | Toxicity Prediction | Reference |
| Compound B7 | Good drug-like properties | High | Predicted non-permeant | Low predicted toxicity | [22][24] |
| Benzothiazole-1,2,3-triazoles | Generally compliant | Predicted to be well-absorbed | Varies | Low predicted toxicity for lead compounds | [17] |
| Benzothiazole-p53-MDM2 inhibitors | All compounds adhered | Favorable oral drug properties | N/A | Favorable toxicity profiles | [23] |
Synthesizing the Data: From Silico to Sanctioned Candidate
The ultimate goal of this computational cascade is to identify benzothiazole derivatives with a high probability of success in subsequent experimental validations. A promising dual-action candidate should exhibit:
-
Strong and specific binding to a validated anticancer target.
-
Favorable electronic properties indicative of potent antioxidant activity.
-
A "drug-like" ADMET profile suggesting good bioavailability and low toxicity.
The convergence of positive results across these computational platforms provides a robust, data-driven rationale for prioritizing specific benzothiazole derivatives for synthesis and biological evaluation. This integrated approach not only accelerates the drug discovery process but also conserves resources by focusing on compounds with the highest likelihood of therapeutic success.
Caption: Convergence of computational evidence for lead candidate selection.
References
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024-03-18). PubMed.
- Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI.
- Synthesis, Characterization and Docking Studies of Novel Series of Benzothiazoles for Anticancer Activity. Research Journal of Pharmacy and Technology.
- Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. (2010). Asian Journal of Chemistry, 22(7), 5487-5492.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024-03-17). Frontiers.
- Design, synthesis, and computational validation of novel benzothiazole derivatives as dual anticancer-antioxidant agents targeting VEGFR-2. (2025-10-15). PubMed.
- Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024-12-12). MDPI.
- Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. (2025-04-15). Bentham Science Publishers.
- In Silico Docking Performance of Benzothiazole Derivatives: A Comparative Guide for Researchers. Benchchem.
- Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition. (2025-02-21). RSC Publishing.
- Molecular Docking Studies, Anticancer Screening, Synthesis, and Design of Novel Benzothiazole Derivatives Linked to Benzimidazole Moiety. (2025-11-26). Journal of Chemical Health Risks.
- In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. MDPI.
- In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. (2022-10-26). PubMed.
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025-10-15). PubMed Central.
- Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing.
- Design, synthesis, and computational validation of novel benzothiazole derivatives as dual anticancer-antioxidant agents targeting VEGFR-2 | Request PDF. (2025-10-28). ResearchGate.
- (PDF) In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease. (2025-10-13). ResearchGate.
- Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. (2022-12-05). MDPI.
- Benzothiazole derivatives as p53-MDM2 inhibitors: in-silico design, ADMET predictions, molecular docking, MM-GBSA Assay, MD simulations studies. (2025-04-01). PubMed.
- Benzothiazole derivatives as anticancer agents. (2020-12-01). PubMed.
- Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents. (2022-07-20). PMC - NIH.
- Novel Benzothiazole Derivatives: Synthesis, Anticancer Activity, Density Function Theory (DFT) Study, and ADMET Prediction. (2025-12-31). ResearchGate.
- Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. (2020-05-26). PubMed.
- Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. (2025-02-04). PubMed.
- Benzothiazole derivatives in the design of antitumor agents. ResearchGate.
- Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. SciRP.org.
- Recent Developments in the Synthesis of Benzothiazoles and their Anti-cancer Mechanistic Discoveries. (2025-03-05). Bentham Science Publisher.
- Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scilit.
- Evaluation, Characterization of Antioxidant Activity for Novel Benzothiazole Derivatives. (2025-06-19). Zhongguo Ying Yong Sheng Li Xue Za Zhi.
- Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. (2022-02-17). Lirias.
- Unlocking the Antioxidant Potential of Benzothiazole Derivatives: A Comparative Analysis. Benchchem.
- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022-06-27). MDPI.
Sources
- 1. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Design, synthesis, and computational validation of novel benzothiazole derivatives as dual anticancer-antioxidant agents targeting VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07810A [pubs.rsc.org]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. jchr.org [jchr.org]
- 14. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]
- 16. scilit.com [scilit.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
- 23. Benzothiazole derivatives as p53-MDM2 inhibitors: in-silico design, ADMET predictions, molecular docking, MM-GBSA Assay, MD simulations studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing Thiol Selectivity: 7-Nitrobenzo[d]thiazole in Focus
For researchers, scientists, and drug development professionals, the precise detection and quantification of specific biological thiols amidst a complex cellular milieu is a significant challenge. The subtle yet crucial differences between molecules like cysteine (Cys), homocysteine (Hcy), and the highly abundant glutathione (GSH) necessitate the use of highly selective analytical tools. This guide provides an in-depth, objective comparison of 7-Nitrobenzo[d]thiazole-based probes against other common thiol-reactive fluorescent probes. Our focus is to equip you with the foundational knowledge and practical protocols to critically assess and select the optimal probe for your research needs.
The Critical Role of Thiol Selectivity in Biological Research
Biological thiols are integral to a multitude of cellular processes, including redox homeostasis, enzyme catalysis, and detoxification. Their dysregulation is implicated in numerous diseases, making them key targets for diagnostics and therapeutic intervention. Glutathione is the most abundant non-protein thiol, with intracellular concentrations in the millimolar range (1–10 mM), while cysteine and homocysteine are present at much lower micromolar concentrations (30–200 μM and 5–12 μM, respectively). This vast difference in abundance underscores the critical need for probes that can selectively detect the less abundant thiols without overwhelming interference from GSH.
Understanding the Chemistries: How Thiol Probes Achieve Selectivity
The majority of fluorescent probes for thiol detection operate on a reaction-based mechanism, where the nucleophilic thiol group attacks an electrophilic site on the probe, leading to a measurable change in fluorescence. The selectivity of these probes is dictated by the nature of this reactive group.
This compound and Related Benzofurazans: Probes based on the this compound or the structurally similar 4-chloro-7-nitrobenzofurazan (NBD-Cl) scaffold rely on a nucleophilic aromatic substitution (SNAr) reaction. The highly electron-deficient aromatic ring is susceptible to attack by the thiolate anion, resulting in the displacement of a leaving group (e.g., a halide or a sulfonate) and the formation of a fluorescent thioether adduct. The reaction with thiols often leads to a significant "turn-on" fluorescence response.
Maleimides: These probes react with thiols via a Michael addition reaction, forming a stable thioether bond. Maleimide-based probes are widely used but can exhibit cross-reactivity with other nucleophiles, such as amines, particularly at higher pH.
Iodoacetamides and Bromoacetamides: These haloacetyl compounds react with thiols through a nucleophilic substitution reaction to form a stable thioether linkage. While effective, they can also show some reactivity towards other nucleophilic residues like histidine and methionine.
Thiol-Disulfide Exchange Reagents: Probes like those based on the 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) framework operate via thiol-disulfide exchange, releasing a chromophoric or fluorogenic species.
Head-to-Head Comparison: this compound Derivatives vs. Other Thiol Probes
The choice of a thiol-reactive probe is a critical decision that hinges on the specific experimental context. Below is a comparative analysis of key performance metrics.
| Probe Class | Reactive Group | Reaction Mechanism | Selectivity Profile | Key Advantages | Potential Limitations |
| This compound / Benzofurazan | Activated Aryl Halide/Sulfonate | Nucleophilic Aromatic Substitution | Generally good for thiols over other nucleophiles. Selectivity between different thiols can be modulated by steric hindrance and electronic effects on the core structure. | Significant fluorescence turn-on upon reaction. Can be tuned for specific thiol detection. | Reaction kinetics can be slower than other classes. Potential for side reactions under certain conditions. |
| Maleimides | Maleimide | Michael Addition | High reactivity towards thiols, but can react with amines at higher pH. | Rapid reaction kinetics. Commercially available with a wide range of fluorophores. | Potential for off-target labeling of other nucleophiles. The thioether bond can undergo retro-Michael reaction under certain conditions. |
| Iodoacetamides / Bromoacetamides | Haloacetyl | Nucleophilic Substitution | Primarily thiol-reactive, but can show some reactivity with histidine and methionine. | Forms a very stable thioether bond. | Slower reaction rates compared to maleimides. Potential for some off-target reactivity. |
| Thiol-Disulfide Exchange | Disulfide | Thiol-Disulfide Exchange | Highly specific for thiols. | Reversible reaction, allowing for dynamic measurements. The basis for the widely used Ellman's reagent for thiol quantification. | The released chromophore/fluorophore can sometimes be susceptible to interference from other cellular components. |
Experimental Protocols for Assessing Thiol Selectivity
To ensure the trustworthiness of your findings, it is imperative to experimentally validate the selectivity of your chosen probe. Here are detailed protocols for conducting these critical assessments.
Protocol 1: In Vitro Selectivity Screening
This experiment aims to determine the reactivity of the probe with a panel of biologically relevant nucleophiles.
Materials:
-
This compound-based probe (e.g., a 4-chloro or 4-sulfonyl derivative)
-
Alternative thiol-reactive probes (e.g., a maleimide and an iodoacetamide derivative)
-
Biological thiols: L-cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH)
-
Other potential interfering species: L-lysine, L-histidine, L-methionine, L-serine, L-tyrosine, Sodium sulfide (Na₂S), Hydrogen peroxide (H₂O₂), Ascorbic acid
-
Reaction Buffer: 100 mM Phosphate buffer, pH 7.4, containing 1 mM EDTA.
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the probes (e.g., 10 mM in DMSO).
-
Prepare stock solutions of all thiols and interfering species (e.g., 100 mM in reaction buffer). Serially dilute to obtain a range of concentrations.
-
-
Experimental Setup:
-
In the 96-well plate, add the reaction buffer.
-
Add the probe to each well to a final concentration of 10 µM.
-
Add the respective thiol or interfering species to different wells to a final concentration of 100 µM (a 10-fold excess). Include a "probe only" control.
-
-
Data Acquisition:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for each probe.
-
Incubate the plate at 37°C and take fluorescence readings at regular intervals (e.g., every 5 minutes for 1 hour) to monitor the reaction kinetics.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each analyte.
-
Compare the fluorescence enhancement (fold change over the "probe only" control) for each thiol and interfering species. A highly selective probe will show a significant fluorescence increase only in the presence of the target thiol(s).
-
Protocol 2: Determining Reaction Kinetics (Second-Order Rate Constants)
This protocol provides a quantitative measure of the probe's reactivity with different thiols.
Materials:
-
Same as Protocol 1.
-
UV-Vis spectrophotometer or fluorescence spectrophotometer with a temperature-controlled cuvette holder.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions as in Protocol 1.
-
-
Kinetic Measurement:
-
Equilibrate the reaction buffer to 37°C in the spectrophotometer.
-
Add the probe to the cuvette at a final concentration of 10 µM.
-
Initiate the reaction by adding a specific thiol (e.g., Cys, Hcy, or GSH) at a concentration in pseudo-first-order excess (e.g., 100 µM).
-
Immediately start recording the change in absorbance or fluorescence over time until the reaction reaches completion.
-
-
Data Analysis:
-
For a pseudo-first-order reaction, the observed rate constant (kobs) can be determined by fitting the kinetic trace to a single exponential equation.
-
Repeat the experiment with varying concentrations of the thiol.
-
Plot kobs versus the thiol concentration. The slope of the resulting linear plot will be the second-order rate constant (k).
-
Visualizing the Workflow and Mechanisms
To further clarify the experimental design and the underlying chemical principles, the following diagrams are provided.
Caption: Workflow for assessing the selectivity of thiol-reactive probes.
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Nitrobenzo[d]thiazole
This guide provides essential safety and logistical protocols for the proper disposal of 7-Nitrobenzo[d]thiazole. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their safe and compliant management throughout their lifecycle. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in the laboratory.
Hazard Identification and Risk Assessment: Understanding the Molecule
This compound (also known as 7-nitro-1,3-benzothiazole) is a heterocyclic compound whose disposal procedure is dictated by the two key functional components of its structure: the benzothiazole core and the nitro group .[1]
-
The Benzothiazole Moiety: Benzothiazole and its derivatives are recognized as emerging environmental pollutants, often found in municipal wastewater due to their use in industrial processes.[2][3][4] They can be toxic to aquatic life and are often poorly biodegradable, necessitating containment from environmental release.[2]
-
The Nitroaromatic Moiety: Aromatic nitro compounds are a well-regulated class of chemicals. The nitro group makes the molecule energetic and susceptible to thermal decomposition, which can be unpredictable.[5][6][7][8] Many nitroaromatic compounds are toxic, can be absorbed through the skin, and require handling as hazardous substances.[9][10]
A comprehensive risk assessment mandates treating this compound as a hazardous waste with multiple potential risks.
Table 1: Synthesized Hazard Profile of this compound
| Hazard Category | Associated Risk | Rationale & Causality |
|---|---|---|
| Health Hazards | Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[11] Causes serious eye irritation.[11] | The nitro group and aromatic system can interfere with biological processes. Related compounds like benzothiazole and other nitroaromatics are known toxicants.[12] Skin absorption is a significant risk with nitro-compounds.[10] |
| Physical Hazards | Potential Thermal Instability: Risk of energetic decomposition upon heating. | Nitroaromatic compounds are known for their potential explosive characteristics, which are influenced by temperature, pressure, and physical shock.[5][6][7] While mono-nitro compounds are less sensitive than their di- or tri-nitro counterparts, this potential hazard must be respected.[13] |
| Environmental Hazards | Aquatic Toxicity & Persistence: Harmful to aquatic life with long-lasting effects. | Benzothiazole derivatives are noted for their environmental persistence and incomplete removal in wastewater treatment.[3][4] This necessitates preventing any release into sewer systems. |
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Before handling any waste containing this compound, the principle of ALARA (As Low As Reasonably Achievable) exposure must be applied through a clear hierarchy of controls.
Diagram 1: Hierarchy of Safety Controls
Caption: The hierarchy of controls prioritizes strategies from most to least effective.
Engineering Control: All handling of this compound, including waste consolidation, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
Personal Protective Equipment (PPE): The following PPE is mandatory. The selection is based on the known hazards of analogous compounds.[12]
Table 2: Mandatory Personal Protective Equipment (PPE)
| PPE Item | Specification | Justification |
|---|---|---|
| Hand Protection | Nitrile gloves (double-gloving recommended) | Protects against dermal absorption, a known risk for nitro compounds.[10] |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles | Prevents eye contact and serious irritation.[11] |
| Body Protection | Flame-resistant laboratory coat | Protects skin from contamination and provides a barrier. |
| Respiratory | Not required if handled exclusively in a fume hood. | A NIOSH-approved respirator may be required for spill cleanup outside of a fume hood, per your institution's policy.[14] |
Waste Characterization and Segregation: The Foundation of Compliance
Proper disposal begins with meticulous segregation at the point of generation.[15] Under no circumstances should this compound waste be disposed of down the sink or in general trash.[9][13]
Chemical Incompatibility: Do not mix this compound waste with strong oxidizing acids or bases.[16] Such mixing can initiate a hazardous reaction. All waste streams must be compatible.
Diagram 2: Waste Stream Segregation Workflow
Caption: Decision workflow for segregating waste at the point of generation.
Step-by-Step Disposal Protocols
Adherence to these protocols is critical for ensuring safety and regulatory compliance.
Protocol 4.1: Disposal of Solid Waste
This includes pure this compound, reaction residues, and contaminated materials (e.g., weigh boats, gloves, silica gel).
-
Container Selection: Designate a sealable, leak-proof, and chemically compatible hazardous waste container (e.g., a polyethylene pail or drum).
-
Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out all required fields: "this compound," concentration, and hazard warnings (Toxic, Environmentally Hazardous).
-
Waste Transfer: Using appropriate tools (spatula, powder funnel), carefully transfer the solid waste into the designated container inside a chemical fume hood.
-
Contaminated Debris: Place all contaminated disposable items (gloves, wipes, pipette tips) into the same container.
-
Container Management: Keep the container securely sealed when not in use. Store it in a designated satellite accumulation area (SAA) away from heat sources and incompatible chemicals.[15]
Protocol 4.2: Management of Liquid Waste Streams
-
Organic Solutions: Collect solutions of this compound in organic solvents in a designated solvent waste container (e.g., non-halogenated or halogenated, as appropriate). Ensure the container is properly vented if necessary and kept sealed.
-
Aqueous Solutions: Collect aqueous solutions containing this compound in a designated aqueous hazardous waste container. Under no circumstances pour this down the drain. Benzothiazoles are persistent water contaminants.[3]
-
Log Maintenance: Maintain a log sheet for each liquid waste container, documenting the addition of all chemical constituents and their approximate volumes.
Protocol 4.3: Spill Management
-
Immediate Actions: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate and contact your institution's Environmental Health & Safety (EHS) department. Eliminate all sources of ignition.[13][17]
-
Containment: For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent) to cover and absorb the material. Do not use combustible materials like paper towels.
-
Collection: Carefully scoop the absorbed material and contaminated debris using spark-proof tools and place it into a designated solid hazardous waste container.[17]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.
Final Disposal Pathway: From Lab to Destruction
The ultimate fate of this compound waste is managed by professionals and is not the direct responsibility of the researcher, but understanding the process reinforces the importance of proper segregation.
-
Waste Pickup: Once a waste container is full (typically ¾ full) or has been stored for the maximum allowable time, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[15]
-
Transportation and Disposal: The waste will be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
Probable Destruction Method: The most appropriate disposal method for nitroaromatic compounds is high-temperature incineration.[18] This process occurs in a specialized hazardous waste incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like oxides of nitrogen (NOx).[18]
By following these procedures, you ensure that this compound is managed in a way that protects you, your colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the primary authority.
References
-
Brill, T.B., & James, K.J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8). [Link]
-
Brill, T.B., & James, K.J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. [Link]
-
Brill, T.B., & James, K.J. (1993). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Defense Technical Information Center. [Link]
-
Croner-i. (n.d.). 10: Aromatic halogenated amines and nitro-compounds. Croner-i. [Link]
-
International Journal of Molecular Sciences. (2024). GREEN SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES: A SUSTAINABLE APPROACH TO ANTICANCER AGENTS. [Link]
-
Kloepfer, A., Jekel, M., & Reemtsma, T. (2005). Occurrence of benzothiazoles in municipal wastewater and their fate in biological treatment. ResearchGate. [Link]
-
Russian Chemical Bulletin. (2008). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. [Link]
-
Molecules. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. [Link]
-
Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Occurrence of benzothiazoles in municipal wastewater and their fate in biological treatment. PubMed. [Link]
-
Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews. [Link]
-
Reddit. (2023). 2-nitrophenol waste. r/chemistry. [Link]
-
Chemius. (n.d.). nitro razredčilo Safety Data Sheet. [Link]
-
Reemtsma, T., et al. (2008). Occurrence, Sources, and Fate of Benzothiazoles in Municipal Wastewater Treatment Plants. Environmental Science & Technology. [Link]
-
NIOSH. (1998). Nitroaromatic Compounds. NIOSH Manual of Analytical Methods. [Link]
-
CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). [Link]
-
A&C. (2024). Benzothiazole Safety Data Sheet. [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of benzothiazoles in municipal wastewater and their fate in biological treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives (Journal Article) | OSTI.GOV [osti.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]
- 11. dcfinechemicals.com [dcfinechemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. Aromatic halogenated amines and nitro-compounds | Croner-i [bsc.croneri.co.uk]
- 14. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. calpaclab.com [calpaclab.com]
- 17. Mobile [my.chemius.net]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
